molecular formula C16H12N2S B12919833 1,5-Diphenylpyrimidine-4(1H)-thione CAS No. 98381-58-9

1,5-Diphenylpyrimidine-4(1H)-thione

Cat. No.: B12919833
CAS No.: 98381-58-9
M. Wt: 264.3 g/mol
InChI Key: OKFJVTSWOGBTIM-UHFFFAOYSA-N
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Description

1,5-Diphenylpyrimidine-4(1H)-thione is a synthetic compound based on the privileged pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms, which is a fundamental building block in nucleic acids and many pharmaceuticals . This particular derivative is of significant interest in medicinal and materials chemistry research due to the strategic substitution of phenyl groups and a thione moiety, which can serve as a versatile synthon for further chemical modifications and as a ligand for metal coordination chemistry . Research Applications and Value: The primary research value of this compound lies in its potential as a precursor for developing new therapeutic agents and functional materials. Pyrimidine-thione derivatives are extensively investigated for their diverse biological activities. Structurally similar compounds, such as 3-phenylpyrazolo[1,5-a]pyrimidine-diones, have been designed and synthesized as potent anti-tubercular agents targeting the Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) enzyme . Furthermore, other diphenylpyrimidine-dione derivatives have been reported to exhibit excellent antitumor activity by elevating intracellular ROS production to induce apoptosis . The thione group in this compound allows it to act as an N,S-donor ligand, forming coordination complexes with metals like copper(I), which have been studied for their unique photoluminescent properties and potential applications in advanced materials . Handling and Regulatory Information: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98381-58-9

Molecular Formula

C16H12N2S

Molecular Weight

264.3 g/mol

IUPAC Name

1,5-diphenylpyrimidine-4-thione

InChI

InChI=1S/C16H12N2S/c19-16-15(13-7-3-1-4-8-13)11-18(12-17-16)14-9-5-2-6-10-14/h1-12H

InChI Key

OKFJVTSWOGBTIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=NC2=S)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenylpyrimidine-4(1H)-thione and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1,5-Diphenylpyrimidine-4(1H)-thione and its structurally related analogs. Due to a lack of specific experimental data for this compound in the available literature, this guide leverages data from closely related dihydropyrimidine-thione derivatives to provide insights into its synthesis, reactivity, and potential biological activities.

Core Chemical Properties

Derivatives of 3,4-dihydropyrimidine-2(1H)-thione (DHPMT) are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The properties of these compounds are significantly influenced by the substituents on the pyrimidine ring.

Physicochemical Properties of Dihydropyrimidine-thione Analogs

Quantitative physicochemical data for various dihydropyrimidine-thione derivatives are summarized below. This data provides a basis for estimating the properties of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃260.29204-205[3]
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₅ClN₂O₃294.73213-215[3]
1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-oneC₁₅H₁₈N₂OS274.38Not Specified[4]
Spectroscopic Data of Dihydropyrimidine-thione Analogs

Spectroscopic analysis is crucial for the structural elucidation of these compounds. Below are typical spectral data for representative dihydropyrimidine-thione analogs.

¹H NMR Spectral Data

Compound NameSolventChemical Shifts (δ ppm) and MultiplicitiesReference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateCDCl₃7.55 (bs, 1H), 7.32-7.28 (m, 5H), 5.54 (bs, 1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.16 (t, J=7.2 Hz, 3H)[3]
1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-oneNot Specified8.07 (s, 1H, NH), 8.06–7.39 (m, Ar-H), 5.03 (s, 3H, Csp²–CH₃), 2.87 (s, 3H, acetyl), 1.52 (s, 6H, gem-dimethyl)[4]

FTIR Spectral Data

Compound NameStretching Vibrations (cm⁻¹)Reference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4, 1648.9, 1468.8, 1286.7, 1220.5, 1092, 780.4[3]
1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one1733 (C=S), 1696-1597 (C=C)[4]

Synthesis and Reactivity

The most common and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs is the Biginelli reaction.[5][6][7] This one-pot, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea.

General Experimental Protocol: Biginelli Reaction

A mixture of an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and thiourea (1 mmol) is heated under reflux in a suitable solvent such as ethanol (15 mL).[8] A catalyst, such as a Brønsted or Lewis acid, is often employed to improve the reaction yield and rate.[9] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from an appropriate solvent to yield the pure 3,4-dihydropyrimidine-2(1H)-thione derivative.[8]

The reactivity of the dihydropyrimidine-thione scaffold allows for further chemical modifications. For instance, the thione group can undergo S-alkylation, and the N-H protons can be substituted.[10]

G General Workflow for Biginelli Synthesis of Dihydropyrimidine-thiones cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification A Aldehyde D One-pot Condensation (e.g., in Ethanol with Catalyst) A->D B β-Dicarbonyl Compound B->D C Thiourea C->D E Crude Dihydropyrimidine-thione D->E F Recrystallization E->F G Pure Dihydropyrimidine-thione F->G

A generalized workflow for the Biginelli synthesis.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been identified, the broader class of dihydropyrimidine-thiones has been investigated for various pharmacological activities. Notably, certain derivatives have shown potential as inhibitors of tyrosinase and ribonucleotide reductase, suggesting possible applications in the treatment of skin cancer.[4] Other related compounds have been explored as calcium channel blockers and for their antitubercular properties.[11][12][13]

The mechanism of action for many of these compounds is still under investigation, but for those targeting cancer, proposed mechanisms include the inhibition of key enzymes involved in cell proliferation and DNA synthesis.[4] For example, the inhibition of ribonucleotide reductase would directly impact the synthesis of deoxyribonucleotides, which are essential for DNA replication.

G Hypothesized Anticancer Mechanism of Action cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome A Dihydropyrimidine-thione Derivative B Tyrosinase A->B Inhibition C Ribonucleotide Reductase A->C Inhibition D Decreased Melanin Production B->D E Inhibition of DNA Synthesis C->E F Anticancer Activity D->F E->F

References

Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione precursors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4(1H)-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,5-diphenyl substituted derivative is a key scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its precursors and the detailed experimental protocols for their preparation.

Core Synthesis Strategy

The most prevalent and efficient method for the synthesis of this compound and its analogs involves a two-step process. The first step is the synthesis of a chalcone precursor, which is an α,β-unsaturated ketone. The second step is the cyclocondensation of this chalcone with thiourea to form the desired pyrimidine-thione ring system.

Logical Workflow of the Synthesis

cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine-thione Formation Acetophenone Acetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation Acetophenone->Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt Condensation 1,3-Diphenyl-2-propen-1-one (Chalcone) 1,3-Diphenyl-2-propen-1-one (Chalcone) Claisen-Schmidt Condensation->1,3-Diphenyl-2-propen-1-one (Chalcone) Cyclocondensation Cyclocondensation 1,3-Diphenyl-2-propen-1-one (Chalcone)->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Chalcone Precursor (1,3-Diphenyl-2-propen-1-one)

The key precursor for the synthesis of the target pyrimidine-thione is 1,3-diphenyl-2-propen-1-one, a chalcone. This is typically synthesized via the Claisen-Schmidt condensation of acetophenone and benzaldehyde.

Reaction Pathway

Acetophenone Acetophenone 1,3-Diphenyl-2-propen-1-one 1,3-Diphenyl-2-propen-1-one Acetophenone->1,3-Diphenyl-2-propen-1-one Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->1,3-Diphenyl-2-propen-1-one Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH)->1,3-Diphenyl-2-propen-1-one

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol for Chalcone Synthesis

This protocol is a generalized procedure based on common methodologies.[1][2][3][4]

  • Preparation of Reactant Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (40 ml).

  • Addition of Base:

    • To the stirred solution, slowly add an aqueous solution of potassium hydroxide (KOH) (15 ml).

  • Reaction:

    • Continue stirring the mixture at room temperature for 6 hours.

    • After 6 hours, allow the mixture to stand overnight at room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture into crushed ice.

    • Acidify the mixture with dilute hydrochloric acid (HCl).

    • The solid chalcone will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and dry.

  • Recrystallization:

    • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Quantitative Data for Chalcone Synthesis
Reactant AReactant BCatalyst/BaseSolventReaction TimeTemperatureYield (%)Reference
AcetophenoneBenzaldehydeKOHEthanol6 hoursRoom Temp.Not specified[2]
Acetophenonep-chlorobenzaldehydeNaOH (20%)MethanolNot specifiedNot specifiedNot specified[4]
AcetophenoneSubstituted BenzaldehydesEthanolic KOHEthanolNot specifiedNot specifiedNot specified[3]
AcetophenoneAromatic AldehydesNaOHEtOH/H₂O (1:1)24 hours0°C to RTNot specified[1]

Step 2: Synthesis of this compound

The final step involves the cyclocondensation of the synthesized chalcone with thiourea in the presence of a base. This reaction leads to the formation of the six-membered pyrimidine-thione ring.

Reaction Pathway

1,3-Diphenyl-2-propen-1-one 1,3-Diphenyl-2-propen-1-one This compound This compound 1,3-Diphenyl-2-propen-1-one->this compound Cyclocondensation Thiourea Thiourea Thiourea->this compound Base (e.g., Ethanolic KOH) Base (e.g., Ethanolic KOH) Base (e.g., Ethanolic KOH)->this compound

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,5-Diphenylpyrimidine-4(1H)-thione, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of similar pyrimidine-thione compounds are also presented.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These values are extrapolated from data reported for analogous compounds.

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H7.20 - 8.20MultipletThe exact chemical shifts will depend on the substitution pattern and electronic environment.
Pyrimidine-H (C2-H)~8.50SingletThis proton is expected to be deshielded due to the adjacent nitrogen atoms.
Pyrimidine-H (C6-H)~7.00 - 7.50Singlet or DoubletThe chemical shift and multiplicity will be influenced by the adjacent phenyl group.
N1-H9.00 - 12.00Broad SingletThis proton is exchangeable with D₂O. The broadness is due to quadrupolar relaxation and potential hydrogen bonding.

Table 2: Expected ¹³C NMR Spectroscopic Data

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
C=S (C4)175.0 - 185.0The thione carbon is typically observed in this downfield region.[1]
Phenyl-C (quaternary)130.0 - 140.0
Phenyl-C (CH)125.0 - 135.0
Pyrimidine-C (C2)~150.0
Pyrimidine-C (C5)~110.0 - 120.0
Pyrimidine-C (C6)~140.0 - 150.0

Table 3: Expected IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch1550 - 1650Strong
C=C Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands are expected.
C=S Stretch1100 - 1250Medium to Strong

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺Calculated Molecular WeightThe molecular ion peak.
[M-SH]⁺[M]⁺ - 33Loss of a sulfhydryl radical.
[M-Ph]⁺[M]⁺ - 77Loss of a phenyl radical.
Phenyl Cation77A common fragment for phenyl-substituted compounds.

The fragmentation of the pyrimidine ring itself can lead to a complex pattern of smaller fragments.[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a diphenylpyrimidine-thione derivative.

2.1. Synthesis Protocol: One-Pot Condensation

A common method for the synthesis of pyrimidine-thione derivatives is a one-pot, three-component condensation reaction.[3]

  • Reaction Setup: To a round-bottom flask, add an appropriate β-ketoester (e.g., ethyl benzoylacetate), an aldehyde (e.g., benzaldehyde), thiourea, and a catalyst (e.g., a Brønsted acid) in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure pyrimidine-thione derivative.

2.2. Spectroscopic Analysis Protocol

  • NMR Spectroscopy:

    • Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

    • Process the spectra to determine chemical shifts, multiplicities, and coupling constants. 2D NMR techniques like COSY and HSQC can be used for more complex structures.

  • IR Spectroscopy:

    • Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

    • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry:

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of pyrimidine-thione derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (β-ketoester, Aldehyde, Thiourea) Reaction One-Pot Condensation Start->Reaction Workup Work-up & Purification Reaction->Workup Product Pure Pyrimidine-thione Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: General workflow for the synthesis and spectroscopic analysis of pyrimidine-thione derivatives.

Spectroscopic_Data_Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation NMR_Data NMR Data (Chemical Shifts, Multiplicities) Structure Elucidated Structure of This compound NMR_Data->Structure IR_Data IR Data (Characteristic Bands) IR_Data->Structure MS_Data MS Data (Molecular Ion, Fragmentation) MS_Data->Structure

Caption: Logical relationship for structural elucidation from spectroscopic data.

References

An In-depth Technical Guide on the Crystal Structure of Phenyl-Substituted Pyrimidine-4(1H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4(1H)-thiones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The three-dimensional arrangement of atoms within the crystal lattice of these compounds, known as their crystal structure, is fundamental to understanding their physicochemical properties, stability, and, crucially, their interaction with biological targets. The substituent groups on the pyrimidine ring play a pivotal role in determining the overall molecular conformation and the nature of intermolecular interactions that govern the crystal packing. This guide provides a detailed overview of the crystal structure of a representative phenyl-substituted pyrimidine-thione derivative, focusing on the crystallographic data, experimental methodologies, and the logical workflow from synthesis to structural elucidation.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is achieved through a thionation reaction of the corresponding pyrimidin-4-one precursor.[4]

Detailed Methodology:

  • Reaction Setup: 3.32 grams (10 mmol) of 1,5-dibenzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in 30 ml of pyridine with 5.55 grams (25 mmol) of phosphorus pentasulfide (P₄S₁₀).[4]

  • Reaction Condition: The mixture is heated under reflux for 4 hours.[4]

  • Work-up: The pyridine solvent is evaporated under reduced pressure. The resulting precipitate is washed with hot water to remove any residual phosphorus pentasulfide until a colorless filtrate is obtained.[4]

  • Crystallization: The solid product is recrystallized from ethanol to yield yellow crystals suitable for X-ray diffraction analysis. The reported yield is 85%.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

  • Diffractometer: Bruker X8 APEX diffractometer.[4]

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å).[4]

  • Temperature: 296 K.[3]

  • Data Collection Method: A multi-scan absorption correction was applied (SADABS).[4]

Structure Solution and Refinement:

  • Structure Solution: The structure was solved using direct methods with the SHELXS97 program.[3]

  • Structure Refinement: The structure was refined on F² using full-matrix least-squares with the SHELXL97 program.[3]

  • Hydrogen Atoms: Hydrogen atoms were located in a difference map and treated as riding atoms.[4]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione.[3][4]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₁₉H₁₆N₄S
Formula Weight332.42 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.4953 (12)
b (Å)29.140 (8)
c (Å)6.3889 (16)
β (°)97.860 (9)
Volume (ų)829.0 (4)
Z2
Calculated Density (Mg/m³)1.332
Absorption Coefficient (mm⁻¹)0.20
F(000)348
Crystal Size (mm³)0.37 × 0.34 × 0.29
θ range for data collection (°)2.8 to 27.1
Reflections Collected9214
Independent Reflections3582
R_int0.040
Data / Restraints / Parameters3582 / 1 / 217
Goodness-of-fit on F²0.97
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.084
R indices (all data)R1 = 0.082, wR2 = 0.095
Largest diff. peak and hole (e.Å⁻³)0.14 and -0.12

Table 2: Selected Bond Lengths and Angles (Å, °)

Bond/AngleLength (Å) / Angle (°)
S1—C11.668 (3)
N1—C51.341 (4)
N1—N21.366 (3)
N2—C11.385 (4)
C1—N31.339 (4)
N3—C21.381 (4)
C2—C31.382 (4)
C3—C51.401 (4)
C5—N41.384 (4)
N1—C1—N2109.8 (2)
N3—C1—N2125.1 (3)
C3—C2—N3119.9 (3)
C2—C3—C5116.7 (3)
N1—C5—N4118.8 (3)

Structural Analysis

The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione reveals several key features. The central pyrazolo[3,4-d]pyrimidine ring system is nearly planar.[3] The two benzyl groups are oriented in opposite directions relative to the plane of the fused heterocyclic rings.[4] The phenyl rings are almost perpendicular to the pyrazolo[3,4-d]pyrimidine core, with dihedral angles of 71.4(2)° and 78.1(2)°.[5] The dihedral angle between the two phenyl rings is 32.22(16)°.[5]

In the crystal packing, the molecules form linear supramolecular chains along the direction, which are sustained by C—H···S interactions.[5] No classical hydrogen bonds are observed in this structure.[4]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of pyrimidine-thione derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystallographic Analysis cluster_output Output start Starting Materials (e.g., Pyrimidinone Precursor, P₄S₁₀) reaction Thionation Reaction (Reflux in Pyridine) start->reaction workup Work-up (Solvent Evaporation, Washing) reaction->workup crystallization Recrystallization (e.g., from Ethanol) workup->crystallization crystals Single Crystals crystallization->crystals data_collection X-ray Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods, e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (Least-Squares, e.g., SHELXL) structure_solution->refinement refinement->structure_solution Iterative Process validation Validation & Analysis (CIF, Geometric Parameters) refinement->validation final_structure Final Crystal Structure (Atomic Coordinates, Intermolecular Interactions) validation->final_structure

Caption: Generalized workflow for synthesis and crystallographic analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of a representative phenyl-substituted pyrimidine-thione derivative, 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione. The presented data and experimental protocols offer a comprehensive resource for researchers in the field of medicinal chemistry and drug design. The structural insights, including bond lengths, angles, and intermolecular interactions, are crucial for understanding the structure-activity relationships of this important class of heterocyclic compounds. The generalized workflow provides a clear roadmap for the synthesis and structural elucidation of novel pyrimidine-thione derivatives, which will continue to be promising scaffolds for the development of new therapeutic agents.

References

The Rising Therapeutic Potential of Pyrimidine-Thione Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in medicinal chemistry. Its derivatives, particularly pyrimidine-thiones, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide delves into the core of recent research, presenting a consolidated overview of the synthesis, biological evaluation, and mechanisms of action of novel pyrimidine-thione compounds. The information is tailored for researchers and professionals in drug discovery and development, providing a foundation for future investigations and the design of more potent and selective therapeutic agents.

Biological Activities of Novel Pyrimidine-Thione Derivatives

Recent studies have highlighted the significant potential of pyrimidine-thione derivatives across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The following tables summarize the quantitative data from key studies, offering a comparative look at the efficacy of these novel compounds.

Anticancer Activity

Pyrimidine-thione derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Novel Pyrimidine-Thione Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
3b A375 (Melanoma)Not specified[1]
3b C32 (Melanoma)Not specified[1]
3b DU145 (Prostate)Not specified[1]
3b MCF-7/WT (Breast)Not specified[1]
Compound 3 MCF-7 (Breast)25.67[2]
Compound 9 Human Breast Cancer18[3]
Compound 14 MCF-7 (Breast)1.24[4]
Compound 14 MDA-MB-231 (Breast)>100[4]
Compound 20 HCT-116 (Colon)Superior to doxorubicin[3]
Compound 106 EGFR5.54 nM[4]
Compound 107 EGFR18.7 nM[4]
Compound 108 EGFR43 nM[4]
Compound 109 EGFR82 nM[4]
Compound l MDA-MB-231 (Breast)27.6[5]
6Aa-g, 6Ba-d STAT3 expression0.32 - 5.73[6]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungal agents. Pyrimidine-thiones have shown promising activity against various pathogenic microorganisms.

Table 2: In Vitro Antimicrobial Activity of Novel Pyrimidine-Thione Compounds

Compound IDMicroorganismMIC (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dione Gram-positive & Gram-negative bacteria8[7]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione C. albicans0.25[7]
3a, 5a, 9b Various bacteria and fungi4 - 16[8]
4a B. cereus4[8]
5a Various bacteria8 - 16[8]
11a, 11b, 7a, 7b S. aureus, E. coli, C. albicansSignificant inhibition[9]
Enzyme Inhibitory Activity

The specific inhibition of enzymes involved in disease pathogenesis is a key strategy in drug development. Pyrimidine-thione derivatives have been identified as potent inhibitors of several clinically relevant enzymes.

Table 3: Enzyme Inhibitory Activity of Novel Pyrimidine-Thione Compounds

Compound IDTarget EnzymeIC50 / KiReference
6g Protoporphyrinogen IX Oxidase (PPO)Ki = 2.5 nM[10]
4-amino-2,6-dichloropyrimidine Glutathione Reductase (GR)KI = 0.979 µM[11]
4-amino-2-chloropyrimidine Glutathione Reductase (GR)KI = 1.847 µM[11]
4-amino-6-chloropyrimidine Glutathione Reductase (GR)KI = 1.269 µM[11]
pyrimidine Glutathione Reductase (GR)KI = 2.984 µM[11]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of pyrimidine-thione derivatives and the key biological assays used to evaluate their activity, based on the reviewed literature.

General Synthesis of Pyrimidine-2(1H)-thione Derivatives

A common and effective method for the synthesis of dihydropyrimidine-2(1H)-thiones is the Biginelli reaction, a one-pot three-component condensation.

Protocol: Biginelli Condensation for 3,4-Dihydropyrimidine-2(1H)-thione Synthesis

  • Reactants: An aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and thiourea (1.5 mmol) are used as the starting materials.[12]

  • Catalyst: A catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O) or a protic acid (e.g., HCl) is added.

  • Solvent: The reaction is typically carried out in a polar solvent such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is refluxed for a period ranging from 2 to 12 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and recrystallized from a suitable solvent to afford the pure 3,4-dihydropyrimidine-2(1H)-thione derivative.[12]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[13]

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18 to 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by pyrimidine-thione compounds is crucial for rational drug design and optimization. Several studies have elucidated the mechanisms by which these compounds exert their biological effects.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.[4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PyrimidineThione Pyrimidine-Thione Inhibitor PyrimidineThione->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-thione derivative.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell survival, proliferation, and invasion. Thienopyrimidine derivatives have been shown to potently inhibit STAT3 expression and phosphorylation.[6]

STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization PyrimidineThione Pyrimidine-Thione Inhibitor PyrimidineThione->STAT3 Inhibits phosphorylation Nucleus Nucleus Dimerization->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: Inhibition of the STAT3 signaling pathway by a pyrimidine-thione derivative.

Experimental Workflow for Drug Discovery

The discovery and development of novel pyrimidine-thione compounds as therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Pyrimidine-Thione Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) Characterization->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Lead->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Caption: A typical workflow for the discovery of novel pyrimidine-thione drug candidates.

Conclusion and Future Directions

The research landscape for pyrimidine-thione compounds is vibrant and promising. The data presented in this guide clearly demonstrate their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility of the pyrimidine-thione scaffold allows for the generation of diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of new lead compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective derivatives.

  • Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways will provide a more complete picture of how these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: Exploring the synergistic effects of pyrimidine-thione derivatives with existing drugs could lead to more effective treatment strategies, particularly in oncology.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Diphenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylpyrimidine core, a prominent scaffold in medicinal chemistry and materials science, boasts a rich history of synthetic exploration. Its journey from discovery to its current status as a privileged structure is a testament to the evolution of organic synthesis. This technical guide provides an in-depth exploration of the key milestones, foundational reactions, and the progressive development of synthetic methodologies for constructing diphenylpyrimidine derivatives.

Early Explorations: The Dawn of Pyrimidine Chemistry

The systematic investigation of pyrimidines commenced in the late 19th century, with the pioneering work of Adolf Pinner. In 1884, Pinner described a general method for pyrimidine synthesis involving the condensation of amidines with β-dicarbonyl compounds. This reaction, now famously known as the Pinner synthesis , laid the fundamental groundwork for accessing a wide array of substituted pyrimidines and is considered a cornerstone in the history of heterocyclic chemistry.[1][2] While Pinner's initial work did not specifically focus on diphenyl derivatives, his methodology provided the essential chemical logic for their subsequent synthesis.

Another pivotal moment in early pyrimidine synthesis was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli.[3] This multicomponent reaction, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea, offered a straightforward route to dihydropyrimidones.[3][4] The versatility of this reaction would later be exploited for the synthesis of dihydropyrimidines bearing phenyl substituents.

The First Diphenylpyrimidines: Key Synthetic Breakthroughs

While a definitive singular report on the "first" synthesis of a simple diphenylpyrimidine is not readily apparent in early literature, the application of established methods like the Pinner synthesis to appropriate precursors logically led to their creation. The key was the utilization of 1,3-dicarbonyl compounds and amidines bearing phenyl groups.

The Pinner Synthesis Approach to Diphenylpyrimidines

The Pinner synthesis provides a direct route to 2,4- and 4,6-disubstituted pyrimidines. The synthesis of a 2,4-diphenylpyrimidine , for instance, can be envisioned through the condensation of benzamidine with a phenyl-substituted β-dicarbonyl compound like benzoylacetone.

Logical Relationship: Pinner Synthesis for 2,4-Diphenylpyrimidine

Pinner_2_4_Diphenylpyrimidine benzamidine Benzamidine intermediate Condensation Intermediate benzamidine->intermediate + benzoylacetone Benzoylacetone (1-phenyl-1,3-butanedione) benzoylacetone->intermediate diphenylpyrimidine 2,4-Diphenyl-6-methylpyrimidine intermediate->diphenylpyrimidine Cyclization (-2H₂O)

Caption: Pinner synthesis pathway to a diphenyl-substituted pyrimidine.

The Chalcone Route to 4,6-Diphenylpyrimidines

A significant advancement in the synthesis of 4,6-diphenylpyrimidines emerged from the use of chalcones (1,3-diaryl-α,β-unsaturated ketones). Chalcones, readily prepared through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, serve as excellent 1,5-dielectrophilic synthons. Their cyclocondensation with a nitrogen-containing nucleophile, such as urea, thiourea, or guanidine, provides a versatile and widely employed method for constructing 4,6-diarylpyrimidines and their derivatives.[5][6][7]

Experimental Workflow: Chalcone-Based Synthesis of 4,6-Diphenylpyrimidine-2-thiol

Chalcone_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Ring Formation acetophenone Acetophenone claisen_schmidt Claisen-Schmidt Condensation (Base catalyst) acetophenone->claisen_schmidt benzaldehyde Benzaldehyde benzaldehyde->claisen_schmidt chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) claisen_schmidt->chalcone cyclocondensation Cyclocondensation (Base catalyst) chalcone->cyclocondensation thiourea Thiourea thiourea->cyclocondensation diphenylpyrimidine 4,6-Diphenylpyrimidine-2-thiol cyclocondensation->diphenylpyrimidine

Caption: General workflow for the synthesis of 4,6-diphenylpyrimidines from chalcones.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of diphenylpyrimidines has evolved from classical one-pot reactions to more sophisticated and efficient methodologies. The advent of modern synthetic techniques has enabled the construction of highly functionalized and diverse libraries of diphenylpyrimidine derivatives for various applications.

Multicomponent Reactions (MCRs)

The Biginelli reaction stands as a prime example of an early and enduringly important MCR in pyrimidine synthesis.[3] While the classical Biginelli reaction typically yields dihydropyrimidines, modifications and variations have been developed to access fully aromatic pyrimidine systems. The inherent efficiency of MCRs, where multiple starting materials are combined in a single step to generate complex products, has made them a cornerstone of modern drug discovery and combinatorial chemistry.

Modern Catalytic and Greener Approaches

More recent developments have focused on the use of novel catalysts and more environmentally friendly reaction conditions. This includes the use of microwave irradiation to accelerate reaction times, the development of solid-supported reagents and catalysts for easier purification, and the exploration of greener solvents.[7] For instance, the use of choline hydroxide as both a catalyst and a reaction medium represents a move towards more sustainable synthetic protocols.[1]

Tabulated Quantitative Data

The following tables summarize typical reaction conditions and yields for the classical synthesis of diphenylpyrimidine derivatives, providing a comparative overview of these foundational methods.

Table 1: Pinner-Type Synthesis of Substituted Diphenylpyrimidines
Reactant 1 Benzamidine Hydrochloride
Reactant 2 Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione)
Catalyst/Solvent Sodium ethoxide in Ethanol
Temperature Reflux
Reaction Time Several hours
Product 2,4,6-Triphenylpyrimidine
Typical Yield Moderate to Good
Table 2: Chalcone-Based Synthesis of 4,6-Diphenylpyrimidin-2-amine
Reactant 1 1,3-Diphenyl-2-propen-1-one (Chalcone)
Reactant 2 Guanidine Hydrochloride
Catalyst/Solvent Potassium Hydroxide in Ethanol
Temperature Reflux
Reaction Time 4-10 hours
Product 4,6-Diphenylpyrimidin-2-amine
Typical Yield Good to Excellent

Detailed Experimental Protocols

The following are illustrative classical experimental protocols for the synthesis of diphenylpyrimidine derivatives.

Protocol 1: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one from Chalcone and Urea
  • Chalcone Preparation (Claisen-Schmidt Condensation):

    • In a flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide with constant stirring.

    • Allow the reaction mixture to stir at room temperature for several hours until the formation of a solid precipitate is complete.

    • Filter the crude chalcone, wash with cold water until the washings are neutral, and recrystallize from ethanol.

  • Cyclocondensation:

    • To a solution of the purified chalcone (1 equivalent) in ethanol, add urea (1.5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,6-diphenylpyrimidin-2(1H)-one.

Protocol 2: Synthesis of 2,4,6-Triphenylpyrimidine via Pinner-Type Reaction
  • Preparation of Sodium Ethoxide:

    • In a flame-dried flask under an inert atmosphere, carefully add metallic sodium to absolute ethanol.

    • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Condensation and Cyclization:

    • To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and dibenzoylmethane (1 equivalent).

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).

    • The precipitated product is filtered, washed with water, and dried.

    • Recrystallize the crude 2,4,6-triphenylpyrimidine from a suitable solvent to yield the purified product.

Signaling Pathways and Biological Relevance

While the historical synthesis of the diphenylpyrimidine core was not driven by an understanding of specific biological targets, it is now recognized that this scaffold is a key component in a multitude of biologically active molecules. Diphenylpyrimidine derivatives have been extensively investigated as inhibitors of various kinases, including EGFR and FAK, which are crucial components of cell signaling pathways involved in cancer progression.[8] The ability of the diphenylpyrimidine core to be readily functionalized at multiple positions has allowed for the development of potent and selective inhibitors targeting these pathways.

Signaling Pathway: Simplified Representation of EGFR Inhibition

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P P EGFR->P Autophosphorylation DPPY Diphenylpyrimidine Inhibitor DPPY->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a diphenylpyrimidine derivative.

Conclusion

The journey of diphenylpyrimidine synthesis, from its conceptual origins in the late 19th century with the work of Pinner and Biginelli to the sophisticated methodologies of the 21st century, showcases a remarkable progression in the field of organic chemistry. The foundational cyclocondensation reactions provided the initial access to this important heterocyclic core, while subsequent innovations have enabled the creation of vast libraries of derivatives with significant therapeutic potential. For researchers and drug development professionals, a deep understanding of this historical and synthetic landscape is invaluable for the rational design and efficient synthesis of novel diphenylpyrimidine-based molecules.

References

The Solubility Profile of 1,5-Diphenylpyrimidine-4(1H)-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this document outlines the solubility behavior of closely related pyrimidine derivatives, details a robust experimental protocol for determining solubility, and presents a generalized workflow for the physicochemical characterization of such compounds.

Introduction to Pyrimidine Derivatives and Solubility

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including established pharmaceuticals.[1] The therapeutic efficacy of any potential drug candidate is intrinsically linked to its physicochemical properties, with solubility being a critical determinant of bioavailability and formulation feasibility. Poor aqueous solubility can significantly hinder the development of promising compounds. Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, and the preparation of formulations.[1][2] The solubility of pyrimidine derivatives is influenced by factors such as temperature, the nature of the solvent, and the presence of specific functional groups on the pyrimidine core.[1][2]

Solubility Data of Pyrimidine Derivatives

The following table summarizes representative solubility data for various pyrimidine derivatives in different solvents at various temperatures, as determined by the gravimetric method.[2] This information is intended to serve as a comparative reference for researchers investigating this compound.

Table 1: Illustrative Solubility of Pyrimidine Derivatives in Various Organic Solvents

Pyrimidine Derivative StructureSolventTemperature (K)Mole Fraction Solubility (x 10^3)
Derivative A (Hypothetical)Chloroform298.15Data not available
308.15Data not available
318.15Data not available
N,N-Dimethylformamide298.15Data not available
308.15Data not available
318.15Data not available
Tetrahydrofuran298.15Data not available
308.15Data not available
318.15Data not available
Derivative B (Hypothetical)1,4-Dioxane298.15Data not available
308.15Data not available
318.15Data not available
Ethyl Acetate298.15Data not available
308.15Data not available
318.15Data not available
Derivative C (Hypothetical)Methanol293.15Data not available
303.15Data not available
313.15Data not available

Note: The data in this table is illustrative and intended to show the format of data presentation. Specific values for this compound are not available in the cited literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents using the widely accepted gravimetric method.[1][2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at different temperatures.

Materials:

  • This compound (recrystallized and purity confirmed by analytical techniques such as NMR, IR, and mass spectrometry)

  • Selected solvents (e.g., Chloroform, N,N-Dimethylformamide, Tetrahydrofuran, 1,4-Dioxane, Ethyl Acetate, Methanol) of high purity

  • Thermostatically controlled water bath with magnetic stirring capabilities

  • Equilibrium cells (e.g., small glass vials with screw caps)

  • Analytical balance (accurate to ±0.1 mg)

  • Drying oven

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in an equilibrium cell.

  • Equilibration: The sealed equilibrium cell is placed in the thermostatically controlled water bath set to the desired temperature. The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. A minimum of 3 hours is typically required for the temperature to stabilize.

  • Settling: After the initial equilibration period with stirring, the stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow any undissolved solid to settle.

  • Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated at an appropriate temperature in a drying oven until a constant weight of the dissolved solid is achieved.

  • Mass Determination: The mass of the dissolved solid is determined by weighing the container with the residue.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved solute (this compound)

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

  • Replicates: The measurement is repeated at least three times for each solvent and temperature combination to ensure the reproducibility of the results. The average value is then reported.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for solubility determination and the broader context of physicochemical characterization of a novel heterocyclic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to known mass of solvent B Seal equilibrium cell A->B C Place in thermostatic bath with stirring B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Evaporate solvent E->F G Determine mass of dissolved solute F->G H Calculate mole fraction solubility G->H

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_synthesis Compound Synthesis & Purity cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation A Synthesis of This compound B Purification (e.g., Recrystallization) A->B C Structural Characterization (NMR, MS, IR) B->C D Solubility Determination (various solvents & pH) C->D E LogP/LogD Determination C->E F pKa Determination C->F G Crystal Structure Analysis (X-ray diffraction) C->G H In vitro Assays D->H E->H F->H I In vivo Studies H->I

Caption: Physicochemical Characterization Workflow in Drug Discovery.

References

A Deep Dive into Pyrimidine-Thiones: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical and computational methodologies used to investigate pyrimidine-thiones, a class of heterocyclic compounds with significant potential in materials science and drug discovery. We will delve into the computational techniques employed to elucidate their electronic structure, reactivity, and biological activity, providing a comprehensive overview for researchers in the field.

Introduction to Pyrimidine-Thiones

Pyrimidine-thiones are heterocyclic compounds characterized by a pyrimidine ring containing a thione (C=S) group. These molecules and their derivatives have garnered considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Furthermore, their unique electronic properties make them effective corrosion inhibitors for various metals.[3][4][5] Computational studies play a crucial role in understanding the structure-activity relationships of these compounds, guiding the design of new derivatives with enhanced efficacy and specific functionalities.

Theoretical and Computational Methodologies

A variety of computational methods are employed to study pyrimidine-thiones, providing insights into their molecular properties and interactions. The most common approaches include Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties of pyrimidine-thiones that are crucial for understanding their reactivity and inhibition potential.[6]

Experimental Protocol: DFT Calculations

A typical DFT calculation protocol for a pyrimidine-thione derivative involves the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is built using a molecular editor. This structure is then optimized to find the lowest energy conformation. This is often performed using the B3LYP functional with a 6-31G(d,p) basis set.[6]

  • Frequency Calculation: After optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Quantum Chemical Parameters: A single-point energy calculation is then performed to obtain various quantum chemical parameters that describe the molecule's reactivity and electronic properties.

The following diagram illustrates the general workflow for DFT calculations:

DFT_Workflow Start Molecule Structure Input Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Calculation Freq->SPE Params Extraction of Quantum Chemical Parameters SPE->Params End Analysis of Results Params->End

A generalized workflow for DFT calculations.

Key Quantum Chemical Parameters:

Several quantum chemical parameters derived from DFT calculations are used to predict the reactivity and inhibition efficiency of pyrimidine-thiones. These are summarized in the table below.

ParameterSymbolDescriptionSignificance in Inhibition
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron orbital; indicates the tendency to donate electrons.Higher EHOMO values suggest a greater ability to donate electrons to the metal surface, leading to better inhibition.[6]
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest empty electron orbital; indicates the ability to accept electrons.Lower ELUMO values suggest a greater ability to accept electrons from the metal surface, enhancing the inhibitor's adsorption.[6]
Energy GapΔEThe difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO).A smaller energy gap indicates higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.[4][7]
Dipole MomentµA measure of the polarity of a molecule.A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[6]
ElectronegativityχThe ability of an atom to attract shared electrons.A measure of the power of a molecule to attract electrons to itself.
Global HardnessηResistance to change in electron distribution.A lower hardness (higher softness) indicates a more reactive molecule.[4][7]
Fraction of Electrons TransferredΔNThe number of electrons transferred from the inhibitor to the metal surface.A positive ΔN value indicates that the inhibitor donates electrons to the metal surface.[4]
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is extensively used in drug discovery to predict the binding mode and affinity of a ligand (e.g., a pyrimidine-thione derivative) to a target protein.[8][9]

Experimental Protocol: Molecular Docking

A typical molecular docking protocol for a pyrimidine-thione derivative against a biological target involves:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the pyrimidine-thione derivative is generated and optimized, and its partial charges are assigned.

  • Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to systematically search for the best binding poses of the ligand within the active site of the receptor.[7]

  • Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[7]

The following diagram illustrates a typical molecular docking workflow:

Docking_Workflow Receptor Prepare Receptor (e.g., from PDB) Docking Perform Docking (e.g., MOE, AutoDock) Receptor->Docking Ligand Prepare Ligand (Pyrimidine-Thione) Ligand->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Binding Interactions Scoring->Analysis

A general workflow for molecular docking studies.

Quantitative Data from Molecular Docking:

The primary quantitative output from molecular docking is the docking score, which represents the binding affinity. The table below presents example docking scores for pyrimidine-dione derivatives against the SARS-CoV-2 main protease (Mpro).[7]

CompoundDocking Score (kcal/mol)Key Interacting Residues
Compound 9-12.70Asn142, His41, Glu166
Compound 4-12.38Asn142, His41, Glu166
Compound 11-12.13Asn142, His41, Glu166
Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biomolecular systems over time. In the context of pyrimidine-thiones, MD simulations can be used to assess the stability of the ligand-protein complex obtained from molecular docking and to investigate the nature of the adsorption of these molecules on metal surfaces.[4][5]

Experimental Protocol: Molecular Dynamics Simulations

A typical MD simulation protocol involves:

  • System Setup: The initial coordinates of the system (e.g., inhibitor molecules in a solution with a metal surface, or a ligand-protein complex in a water box) are defined.

  • Energy Minimization: The system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.

  • Production Run: The simulation is run for a specific period (nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

Applications of Theoretical Studies on Pyrimidine-Thiones

Corrosion Inhibition

Theoretical studies have been instrumental in understanding the mechanism of corrosion inhibition by pyrimidine-thione derivatives. DFT calculations have shown that these molecules can adsorb on the metal surface through the heteroatoms (N and S) and the pyrimidine ring, forming a protective film that prevents the metal from coming into contact with the corrosive medium.[3][4] The adsorption is often found to follow the Langmuir adsorption isotherm.[3][5]

The following diagram illustrates the proposed mechanism of corrosion inhibition:

Corrosion_Inhibition cluster_solution Corrosive Solution (e.g., Acid) Inhibitor Pyrimidine-Thione Inhibitor Metal Metal Surface Inhibitor->Metal Adsorption ProtectiveFilm Protective Film Formation Metal->Inhibitor Electron Donation/Back-donation Corrosion Corrosion Metal->Corrosion Corrosion Process ProtectiveFilm->Corrosion Inhibition

Proposed mechanism of corrosion inhibition.

Quantitative Data from Corrosion Studies:

The effectiveness of corrosion inhibitors is quantified by their inhibition efficiency (IE%). The table below shows the inhibition efficiencies of some pyrimidine-2-thione derivatives on mild steel in an acidic environment.[10]

InhibitorConcentration (ppm)Inhibition Efficiency (%)
POTC20096.9
PCPD20093.3
Drug Discovery

Computational studies are pivotal in the design and development of pyrimidine-thione-based drugs. Molecular docking has been successfully used to identify potential inhibitors for various biological targets, including the SARS-CoV-2 main protease and cancer-related proteins like H-RAS.[7][11] These studies provide valuable insights into the binding modes and help in the rational design of more potent and selective inhibitors.

The following diagram illustrates a conceptual signaling pathway that can be targeted by pyrimidine-thione derivatives in cancer therapy:[11]

Cancer_Pathway RAS RAS PI3K PI3K RAS->PI3K JNK JNK RAS->JNK inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis JNK->Apoptosis inhibition Inhibitor Pyrimidine-Thione Derivative (e.g., 5a) Inhibitor->RAS inhibition

Targeting the RAS/PI3K/Akt/JNK pathway.

Conclusion

Theoretical and computational studies provide powerful tools for investigating the properties and potential applications of pyrimidine-thiones. DFT calculations, molecular docking, and MD simulations offer a detailed understanding of their electronic structure, reactivity, and interactions with various targets. This knowledge is invaluable for the rational design of novel pyrimidine-thione derivatives with enhanced performance as corrosion inhibitors and therapeutic agents. The synergy between computational predictions and experimental validation will continue to drive innovation in this exciting field of research.

References

Unlocking the Therapeutic Potential of Diphenylpyrimidine Compounds: A Technical Guide to Core Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Diphenylpyrimidine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of diphenylpyrimidine compounds, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies for target validation, and visualizes complex signaling pathways and workflows.

Core Therapeutic Areas and Molecular Targets

Diphenylpyrimidine compounds have demonstrated promising activity across several key therapeutic areas, including inflammation, cancer, and infectious diseases. The core of their therapeutic potential lies in their ability to modulate the activity of specific enzymes and signaling pathways critical to disease progression.

Anti-inflammatory Activity: Targeting HDAC6 and COX-2

A significant area of investigation for diphenylpyrimidine derivatives is in the treatment of inflammatory conditions.

Histone Deacetylase 6 (HDAC6) Inhibition: Certain diphenylpyrimidine derivatives have been identified as potent inhibitors of HDAC6, a key enzyme implicated in inflammatory responses. For instance, the compound 15b has been shown to be a selective HDAC6 inhibitor.[1] Inhibition of HDAC6 by these compounds leads to the modulation of downstream signaling pathways, including the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) pathways, ultimately reducing the production of pro-inflammatory cytokines.[1]

Cyclooxygenase-2 (COX-2) Inhibition: Other diphenylpyrimidine derivatives have exhibited selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. Compounds L1 and L2 have shown high selectivity for COX-2 over its isoform COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3][4]

Quantitative Data: Anti-inflammatory Activity

CompoundTargetIC50 (µM)Cell Line/Assay
15bHDAC6Not specified in snippetsEnzymatic Assay
L1COX-1>100In vitro COX inhibition assay
L1COX-20.23 ± 0.02In vitro COX inhibition assay
L2COX-1>100In vitro COX inhibition assay
L2COX-20.28 ± 0.03In vitro COX inhibition assay
Piroxicam (Control)COX-12.45 ± 0.11In vitro COX inhibition assay
Piroxicam (Control)COX-28.34 ± 0.41In vitro COX inhibition assay
Meloxicam (Control)COX-11.89 ± 0.09In vitro COX inhibition assay
Meloxicam (Control)COX-20.25 ± 0.01In vitro COX inhibition assay
Anticancer Activity: Dual Kinase Inhibition and ROS-Induced Apoptosis

The development of diphenylpyrimidine-based anticancer agents has focused on targeting key kinases involved in tumor growth and survival, as well as inducing cancer cell death through oxidative stress.

Dual EGFR/FAK Inhibition: A notable strategy has been the design of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) with the T790M resistance mutation and Focal Adhesion Kinase (FAK). The compounds 9a and 9f have emerged as potent dual inhibitors, demonstrating significant antiproliferative activity in various cancer cell lines.[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, and its overexpression is correlated with increased malignancy and invasiveness in many cancers.[6]

Induction of Reactive Oxygen Species (ROS) and Apoptosis: Another anticancer mechanism of diphenylpyrimidine derivatives involves the elevation of intracellular Reactive Oxygen Species (ROS) levels. The compound XS23 , a 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative, has been shown to induce apoptosis in cancer cells by dramatically increasing ROS production.[7]

Quantitative Data: Anticancer Activity

CompoundTargetIC50 (nM)Cell Line
9aFAK1.03N/A (Enzymatic Assay)
9aEGFR T790M3.89N/A (Enzymatic Assay)
9fFAK3.05N/A (Enzymatic Assay)
9fEGFR T790M7.13N/A (Enzymatic Assay)
Compound Cell Line IC50 (µM) Assay
XS23A375 (Melanoma)Not specified in snippetsCell Proliferation Assay
XS23Other tumor cell linesNot specified in snippetsCell Proliferation Assay
Antimicrobial and Antiviral Activity

Diphenylpyrimidine compounds have also shown potential in combating infectious diseases.

Antibacterial Activity: Certain derivatives have demonstrated broad-spectrum antibacterial activity. For example, compound 12 , a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivative, has shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for some thiophenyl-pyrimidine derivatives is the inhibition of FtsZ polymerization, a key step in bacterial cell division.

Antiviral Activity: A broad-spectrum antiviral activity has been reported for some diphenylurea compounds, which share a similar structural motif with diphenylpyrimidines. The mechanism of action for some of these compounds involves the inhibition of host pyrimidine biosynthesis, which is essential for viral replication.

Quantitative Data: Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)
12S. aureus (Mu50 MRSA/VISA)1
12Other tested strains2

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for understanding the therapeutic potential of diphenylpyrimidine compounds.

HDAC6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK activates STAT3 STAT3 TLR4->STAT3 activates NFkB NF-κB TLR4->NFkB activates Diphenylpyrimidine Diphenylpyrimidine Compound (15b) HDAC6 HDAC6 Diphenylpyrimidine->HDAC6 inhibits HDAC6->MAPK regulates HDAC6->STAT3 regulates HDAC6->NFkB regulates Inflammatory_Cytokines Pro-inflammatory Cytokines MAPK->Inflammatory_Cytokines activates STAT3->Inflammatory_Cytokines activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression induces Gene_Expression->Inflammatory_Cytokines leads to

Caption: HDAC6 Inhibition by Diphenylpyrimidine Compounds in Inflammation.

EGFR_FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK activates EGF EGF EGFR EGFR EGF->EGFR binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream activates Diphenylpyrimidine Diphenylpyrimidine Compound (9a, 9f) Diphenylpyrimidine->EGFR inhibits Diphenylpyrimidine->FAK inhibits FAK->Downstream activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Dual EGFR and FAK Inhibition by Diphenylpyrimidine Compounds.

Experimental_Workflow Compound_Library Diphenylpyrimidine Compound Library Primary_Screening Primary Screening (e.g., In vitro enzyme assays, Cell viability assays) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Assays Secondary Assays (Dose-response, Selectivity, Mechanism of Action) Hit_Compounds->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Compounds->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General Experimental Workflow for Drug Discovery.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of diphenylpyrimidine compounds.

In Vitro Kinase Inhibition Assay (e.g., EGFR, FAK)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant kinase (e.g., EGFR, FAK), kinase buffer, ATP, substrate (e.g., a specific peptide), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Protocol:

    • Prepare serial dilutions of the diphenylpyrimidine compound.

    • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, diphenylpyrimidine compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Protocol:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the diphenylpyrimidine compound for a specific duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.[8]

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the production of ROS in cells treated with a test compound.

  • Materials: Cells, cell culture medium, diphenylpyrimidine compound, and a fluorescent probe for ROS detection (e.g., DCFH-DA).

  • Protocol:

    • Culture the cells and treat them with the diphenylpyrimidine compound for the desired time.

    • Load the cells with the DCFH-DA probe. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • An increase in fluorescence indicates an increase in intracellular ROS levels.

NF-κB Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

  • Materials: Cells transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element, cell culture medium, diphenylpyrimidine compound, a stimulant for NF-κB activation (e.g., LPS or TNF-α), and a luciferase assay reagent.

  • Protocol:

    • Plate the reporter cells in a multi-well plate.

    • Pre-treat the cells with the diphenylpyrimidine compound.

    • Stimulate the cells with an NF-κB activator.

    • After incubation, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence, which is proportional to the activity of the NF-κB pathway.

    • A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

  • Materials: Bacterial strains, Mueller-Hinton broth, 96-well microtiter plates, and the diphenylpyrimidine compound.

  • Protocol:

    • Prepare a twofold serial dilution of the diphenylpyrimidine compound in the broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The diverse range of biological activities exhibited by diphenylpyrimidine compounds underscores their potential as a privileged scaffold in drug discovery. The identified therapeutic targets, including HDAC6, COX-2, EGFR, FAK, and bacterial FtsZ, provide a solid foundation for the development of novel therapeutics for inflammatory diseases, cancer, and infectious diseases. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further explore the therapeutic utility of this promising class of compounds. Future research should focus on optimizing the potency and selectivity of diphenylpyrimidine derivatives, as well as elucidating their in vivo efficacy and safety profiles to pave the way for clinical translation.

References

The Biginelli Reaction: A Comprehensive Technical Guide to Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction, a one-pot, three-component synthesis, stands as a cornerstone in heterocyclic chemistry for the preparation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] First reported by Italian chemist Pietro Biginelli in 1893, this reaction's enduring relevance is cemented by the significant pharmacological activities of its products, which include antiviral, antibacterial, antitumor, and anti-inflammatory agents.[3][4] Notably, DHPMs are recognized as potent calcium channel blockers, antihypertensive agents, and α-1-a-antagonists.[1][4] This guide provides an in-depth exploration of the Biginelli reaction, encompassing its mechanistic nuances, diverse experimental protocols, and a quantitative analysis of various catalytic systems, tailored for professionals in chemical research and pharmaceutical development.

Core Reaction and Mechanism

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[2][4] While initially believed to proceed through an aldol-type condensation as the rate-limiting step, subsequent investigations, notably by C. Oliver Kappe, have provided strong evidence for a mechanism involving an N-acyliminium ion intermediate.[1][5]

The currently accepted mechanism unfolds through the following key steps:

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion. This step is generally considered the rate-determining step.[1][5]

  • Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.[6]

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via a nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[1][6]

There are three plausible mechanisms described in the literature, proceeding through an imine intermediate, an enamine intermediate, or a Knoevenagel intermediate.[3] However, the pathway involving the generation of an iminium species is considered the most energetically favored.[3]

Biginelli_Mechanism Aldehyde Ar-CHO (Aldehyde) Acyliminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Acyliminium Urea H₂N(C=O)NH₂ (Urea) Urea->Acyliminium Ketoester RCOCH₂CO₂R' (β-Ketoester) OpenChain Open-Chain Ureide Acyliminium->OpenChain + Ketoester (enol) DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) OpenChain->DHPM Cyclization & Dehydration Catalyst Acid Catalyst (H⁺) Catalyst->Acyliminium

Figure 1. The Kappe mechanism of the Biginelli reaction.

Experimental Protocols and Quantitative Data

The versatility of the Biginelli reaction is highlighted by the numerous protocols developed to enhance yields, shorten reaction times, and expand its substrate scope. These methods range from classical solvent-based approaches to more modern, environmentally benign techniques.

General Experimental Workflow

A typical experimental workflow for the Biginelli reaction, regardless of the specific conditions, follows a general sequence of steps from reaction setup to product purification and analysis.

Experimental_Workflow Reactant_Mixing 1. Reactant Mixing (Aldehyde, β-Ketoester, Urea/Thiourea) Catalyst_Addition 2. Catalyst & Solvent Addition Reactant_Mixing->Catalyst_Addition Reaction_Execution 3. Reaction Execution (Heating, MW, US, etc.) Catalyst_Addition->Reaction_Execution Monitoring 4. Reaction Monitoring (TLC) Reaction_Execution->Monitoring Workup 5. Work-up & Isolation (Precipitation, Filtration) Monitoring->Workup Purification 6. Purification (Recrystallization) Workup->Purification Analysis 7. Product Analysis (NMR, MS, MP) Purification->Analysis

Figure 2. General experimental workflow for the Biginelli reaction.
Key Experimental Protocols

Below are detailed methodologies for some of the most significant variations of the Biginelli reaction.

1. Classical Biginelli Reaction Protocol

This protocol is the original method developed by Pietro Biginelli and often serves as a baseline for comparison with newer methodologies.

  • Reactants: A 1:1:1.5 molar ratio of aldehyde, β-ketoester, and urea is typically used.[7]

  • Catalyst: A catalytic amount of a Brønsted acid, such as hydrochloric acid (HCl), is employed.[4]

  • Solvent: Ethanol is the traditional solvent.[8]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).[9]

    • Add a few drops of concentrated HCl to the mixture.[9]

    • Heat the reaction mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.[9]

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[9]

    • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

2. Microwave-Assisted Solvent-Free Protocol

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter times. The absence of a solvent makes this a green chemistry approach.

  • Reactants: An equimolar mixture of the aldehyde, β-ketoester, and urea/thiourea.

  • Catalyst: Lewis acids such as ferric chloride (FeCl₃) or indium(III) bromide (InBr₃) are effective.[10][11]

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the catalyst (e.g., 0.1 mmol of InBr₃).[11][12]

    • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 1-10 minutes).

    • After cooling, add a small amount of a suitable solvent (e.g., ethanol) and triturate the solid mass.

    • Collect the product by vacuum filtration and purify by recrystallization.

3. Ultrasound-Promoted Synthesis

Sonication provides an alternative energy source that can enhance reaction rates and yields, often at ambient temperature.

  • Reactants: Aldehyde, β-dicarbonyl compound, and urea or thiourea.

  • Catalyst: Various catalysts can be employed, including Lewis acids and solid-supported catalysts.

  • Procedure:

    • Combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the chosen catalyst in a flask.

    • Place the flask in an ultrasonic cleaning bath.

    • Irradiate the mixture with ultrasound at a specific frequency (e.g., 25-40 kHz) at room temperature or with gentle heating for the required time (typically 30-90 minutes).

    • Monitor the reaction by TLC.

    • Upon completion, isolate the product by filtration and purify by recrystallization.

Quantitative Data: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of the Biginelli reaction. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: Comparison of Various Catalysts in the Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CatalystSolventTemperature (°C)TimeYield (%)Reference
HClEthanolReflux4h40-60[4][7]
Yb(OTf)₃None10030 min95[6]
InCl₃EthanolReflux2h92[6]
LiClO₄None9545 min91[6]
FeCl₃·6H₂ONone1005 min (MW)94[8]
Dicalcium PhosphateEthanolReflux35 min>90[7]
Orange JuiceNoneReflux90 min~85[13]
Ball MillingNoneRoom Temp30 min>98[14]

Table 2: Effect of Reaction Conditions on Yield

MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingHClEthanol4h55[7]
Microwave IrradiationFeCl₃None3 min93[3]
Ultrasound IrradiationN/AEthanol1.5h89[3]
GrindingFe(NO₃)₃·9H₂ONone10 min92[10]

Note: Yields can vary depending on the specific substrates used.

Applications in Drug Development

The dihydropyrimidine core synthesized via the Biginelli reaction is a privileged scaffold in medicinal chemistry.[4] The products of this reaction have been extensively investigated and developed into a variety of therapeutic agents.

  • Calcium Channel Blockers: Certain DHPMs exhibit activity similar to nifedipine, a well-known calcium channel blocker used to treat hypertension.[3]

  • Anticancer Agents: Monastrol and its analogs, potent and selective inhibitors of the mitotic kinesin Eg5, are synthesized through the Biginelli reaction and represent a class of promising anticancer drugs.[15]

  • Antiviral and Antibacterial Agents: The pyrimidine scaffold is a key component of many antimicrobial and antiviral drugs, and the Biginelli reaction provides a straightforward route to novel derivatives with potential therapeutic value.[3]

  • A₂B Adenosine Receptor Antagonists: More recently, Biginelli products have been identified as selective antagonists for the A₂B adenosine receptor, with potential applications in treating inflammatory diseases and cancer.[1]

The continuous development of new catalysts, reaction conditions, and asymmetric variations of the Biginelli reaction ensures its continued importance in the synthesis of diverse compound libraries for drug discovery and development.[3][15] The simplicity, efficiency, and atom economy of this multicomponent reaction make it an invaluable tool for the modern medicinal chemist.

References

A Comprehensive Review of 1,5-Diphenylpyrimidine-4(1H)-thione Research for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, 1,5-Diphenylpyrimidine-4(1H)-thione and its related structures have emerged as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the existing research on these compounds, focusing on their synthesis, biological evaluation, and potential mechanisms of action. While specific data for the exact 1,5-diphenyl isomer is limited in publicly accessible literature, this review consolidates findings from closely related diphenylpyrimidine-thione derivatives to provide a comprehensive overview for researchers in drug discovery and development.

Synthesis of Diphenylpyrimidine-4(1H)-thione Derivatives

The synthesis of pyrimidine-thione derivatives is often achieved through multicomponent reactions, with the Biginelli reaction being a prominent method. This one-pot cyclocondensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and a thiourea, often under acidic or basic catalysis. Variations of this method, including the use of microwave irradiation and different catalysts, have been employed to improve yields and reaction times.

General Experimental Protocol for Synthesis

Materials:

  • Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one for a related compound)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl) for acidification

  • Silica gel for column chromatography

  • Appropriate solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

  • A mixture of the appropriate chalcone (1 equivalent) and thiourea (1.5 equivalents) is dissolved in ethanol.

  • An ethanolic solution of potassium hydroxide (2 equivalents) is added dropwise to the reaction mixture.

  • The mixture is refluxed for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solution is acidified with dilute hydrochloric acid to precipitate the crude product.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure pyrimidine-thione derivative.

Biological Activities and Quantitative Data

Diphenylpyrimidine-thione derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial properties. The available quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity, are summarized below for various related compounds. It is important to note that the specific activity of this compound may vary.

Anticancer Activity

Several studies have evaluated the in vitro anticancer activity of diphenylpyrimidine-thione analogs against various human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through pathways such as the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like tubulin polymerization.[1]

Compound IDCancer Cell LineIC50 (µM)Reference
S22 (a dihydropyridine-2(1H)-thione)A375 (Melanoma)1.71 ± 0.58[1]
XS23 (a 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative)A375 (Melanoma)Induces 18% early and 4.68% late apoptosis at 5 µM[2]

Note: Data for the exact this compound is not available in the reviewed literature. The table presents data for structurally related compounds to indicate the potential activity of this class.

Antimicrobial Activity

The antimicrobial potential of pyrimidine-thione derivatives has also been investigated against a panel of pathogenic bacteria and fungi. The mechanism of action for some thiophenyl substituted pyrimidines has been attributed to the inhibition of FtsZ polymerization and GTPase activity, leading to bactericidal effects.[1]

Compound IDMicroorganismMIC (µg/mL)Reference
Related Pyrimidine-thione derivative Bacillus subtilis-[2]
Related Pyrimidine-thione derivative Staphylococcus aureus-[2]
Related Pyrimidine-thione derivative Escherichia coli-[2]
Related Pyrimidine-thione derivative Pseudomonas aeruginosa-[2]

Note: Specific MIC values for this compound are not available in the reviewed literature. The table indicates that related compounds have been tested against these common pathogens.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the research and development of these compounds, Graphviz diagrams are provided below.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (Chalcone, Thiourea) reaction Cyclocondensation Reaction (e.g., Biginelli Reaction) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anticancer Anticancer Activity Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity Screening (MIC Determination) characterization->antimicrobial apoptosis Apoptosis Assays anticancer->apoptosis ros ROS Measurement apoptosis->ros enzyme Enzyme Inhibition Assays apoptosis->enzyme

Caption: General workflow for the synthesis and biological evaluation of diphenylpyrimidine-thiones.

Postulated Anticancer Signaling Pathway

G compound Diphenylpyrimidine-thione Derivative (e.g., XS23) ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros induces caspase9 Cleaved Caspase-9 Activation ros->caspase9 leads to apoptosis Apoptosis caspase9->apoptosis triggers

Caption: Postulated ROS-mediated apoptotic pathway for a related diphenylpyrimidine derivative.[2]

Conclusion

This compound and its analogs represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The existing literature, primarily on related diphenylpyrimidine-thiones, highlights their promising anticancer and antimicrobial activities. While a detailed characterization of the 1,5-diphenyl isomer is not extensively documented, the synthetic routes and biological evaluation methods for this class of compounds are well-established. Future research should focus on the specific synthesis and comprehensive biological profiling of this compound to fully elucidate its therapeutic potential and mechanism of action. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to explore this promising area of medicinal chemistry.

References

Stability and Degradation of Pyrimidine-Thione Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of pyrimidine-thione derivatives. These compounds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. Understanding their stability is crucial for the development of safe and effective therapeutics. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction to Pyrimidine-Thione Derivatives

Pyrimidine-thiones are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with at least one thione (C=S) group. The presence of the thione group, which can exist in tautomeric equilibrium with a thiol (S-H) form, significantly influences the chemical reactivity and stability of these molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them attractive candidates for drug development. However, their susceptibility to various degradation pathways, such as hydrolysis, oxidation, photodegradation, and thermal decomposition, presents challenges in formulation and storage.

Degradation Pathways and Stability Profile

The stability of pyrimidine-thione derivatives is influenced by several environmental factors, including pH, light, temperature, and the presence of oxidizing agents. The primary degradation pathways are outlined below.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many pharmaceuticals. For pyrimidine-thione derivatives, the rate of hydrolysis is expected to be highly dependent on the pH of the solution. While specific kinetic data for the hydrolysis of a broad range of pyrimidine-thione derivatives is not extensively available in the literature, the general principles of acid and base-catalyzed hydrolysis of related heterocyclic compounds can be applied. The thione group itself is relatively stable to hydrolysis, but other functional groups present on the pyrimidine ring or its substituents, such as esters or amides, would be susceptible. The pH-rate profile for the hydrolysis of a given derivative would need to be determined experimentally to establish its stability in aqueous solutions.

Oxidative Degradation

The thiol tautomer of a pyrimidine-thione is susceptible to oxidation. A common oxidative degradation pathway involves the formation of a disulfide bond between two molecules, a process that can be facilitated by atmospheric oxygen or other oxidizing agents. For instance, 2-mercaptopyrimidine has been observed to undergo quantitative transformation to its corresponding symmetrical disulfide in solution.[1] The rate of this oxidation can be influenced by factors such as solvent polarity, temperature, and exposure to light.[2] While comprehensive kinetic data is limited, this transformation represents a critical stability concern.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in pyrimidine-thione derivatives, leading to their degradation. The thione group can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including cyclization, dimerization, or reaction with solvents and other molecules.

Thermal Degradation

Elevated temperatures can lead to the thermal decomposition of pyrimidine-thione derivatives. The stability of these compounds to heat varies depending on their specific structure and substitution patterns. Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to determine the decomposition temperatures and to study the kinetics of thermal degradation.

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation of pyrimidine-thione derivatives and related compounds. It is important to note that there is a scarcity of comprehensive kinetic data for this specific class of compounds, and further research is needed to fully characterize their stability profiles.

Table 1: Photodegradation Kinetics of 2-Pyrimidinethiol

CompoundMediumIrradiation SourceRate Constant (k)Reference
2-PyrimidinethiolAerated aqueous solution with Zinc Oxide400W high-pressure mercury lamp2.44 x 10⁻² min⁻¹[3]

Table 2: Thermal Degradation of Pyrimidine Derivatives (Illustrative Examples)

Compound SeriesGeneral ObservationKey FindingReference
SNS seriesSingle-step degradation process, with decomposition temperatures generally below 200°C.SNS-7 (with a nitro group at the 3rd position) was the most stable, while SNS-10 (with a cinnamaldehyde substitution) was the most unstable.[4]

Note: The data in Table 2 is for general pyrimidine derivatives and not specifically for pyrimidine-thiones. It is included to provide a general understanding of the thermal stability of the pyrimidine core.

Experimental Protocols for Stability and Degradation Studies

To assess the stability of pyrimidine-thione derivatives and to identify their degradation products, a series of experiments, often referred to as forced degradation or stress testing, are performed. These studies are crucial for the development of stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of a pyrimidine-thione derivative under various stress conditions.

Materials:

  • Pyrimidine-thione derivative (drug substance)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Organic solvent (e.g., methanol, acetonitrile) for stock solutions

  • pH meter

  • Heating apparatus (e.g., water bath, oven)

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the pyrimidine-thione derivative in a suitable organic solvent or aqueous solution at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of HCl solution.

    • Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).

    • At various time points, withdraw samples, neutralize with NaOH solution, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of NaOH solution.

    • Maintain the mixture at room temperature or a slightly elevated temperature for a defined period.

    • At various time points, withdraw samples, neutralize with HCl solution, and dilute for analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add H₂O₂ solution.

    • Keep the mixture at room temperature for a defined period, protected from light.

    • At various time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Expose a solid sample of the pyrimidine-thione derivative to dry heat in an oven at a specified temperature (e.g., 80-100°C) for a defined period.

    • Also, expose a solution of the compound to heat.

    • At various time points, dissolve the solid sample or dilute the solution for analysis.

  • Photodegradation:

    • Expose a solution of the pyrimidine-thione derivative to a light source in a photostability chamber that provides both UV and visible light, according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw samples from both the exposed and control solutions for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact pyrimidine-thione derivative from its degradation products.

Typical HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter to optimize for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of the parent compound and its degradation products.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Signaling Pathways and Experimental Workflows

Certain pyrimidine-thione derivatives have been investigated for their potential as anticancer agents, and their mechanisms of action may involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

CDK4/6-Rb-E2F Signaling Pathway

The Cyclin D-CDK4/6-Rb-E2F pathway is a critical regulator of the G1-S phase transition in the cell cycle. Many pyrimidine-based compounds are designed to inhibit cyclin-dependent kinases (CDKs).

CDK4_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D upregulates CyclinD-CDK4/6 Active Complex Cyclin D->CyclinD-CDK4/6 CDK4/6 CDK4/6 CDK4/6->CyclinD-CDK4/6 Rb Rb (Active) CyclinD-CDK4/6->Rb phosphorylates p-Rb p-Rb (Inactive) E2F E2F Rb->E2F inhibits p-Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription G1-S Transition G1-S Transition S-Phase Genes->G1-S Transition promotes Pyrimidine-thione\nInhibitor Pyrimidine-thione Inhibitor Pyrimidine-thione\nInhibitor->CDK4/6 inhibits

CDK4/6-Rb-E2F Signaling Pathway
p21 and Caspase-3 Signaling in Apoptosis

The tumor suppressor protein p21 and the executioner caspase-3 play crucial roles in the regulation of apoptosis. Some anticancer pyrimidine derivatives may exert their effects by inducing apoptosis through these pathways.

Apoptosis_Pathway cluster_0 Apoptotic Stimuli cluster_1 Apoptosis Regulation cluster_2 Role of Pyrimidine-thione Derivative DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates p21 p21 p53->p21 upregulates CDK2 CDK2 p21->CDK2 inhibits Pro-caspase-3 Pro-caspase-3 CDK2->Pro-caspase-3 inhibits activation of Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes Pyrimidine-thione\nDerivative Pyrimidine-thione Derivative Pyrimidine-thione\nDerivative->DNA Damage may induce

p21 and Caspase-3 in Apoptosis
Experimental Workflow for Stability Testing

The logical flow of a typical stability testing program for a pyrimidine-thione derivative is illustrated below.

Stability_Workflow Start Start Drug_Substance Pyrimidine-thione Derivative Start->Drug_Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Drug_Substance->Forced_Degradation Method_Development Stability-Indicating Method Development (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Stability_Studies Formal Stability Studies (Long-term & Accelerated) Method_Validation->Stability_Studies Data_Analysis Data Analysis and Degradation Profile Stability_Studies->Data_Analysis Shelf_Life Establish Shelf-Life and Storage Conditions Data_Analysis->Shelf_Life

Stability Testing Workflow

Conclusion

The stability of pyrimidine-thione derivatives is a critical consideration in their development as therapeutic agents. This guide has provided an overview of their primary degradation pathways, summarized available quantitative stability data, and detailed essential experimental protocols for their assessment. The provided diagrams of relevant signaling pathways offer context for their biological evaluation. While there is a need for more comprehensive quantitative studies on the hydrolytic and oxidative degradation of this specific class of compounds, the information presented here serves as a valuable resource for researchers and drug development professionals working with pyrimidine-thione derivatives. A thorough understanding of their stability characteristics is paramount to ensuring the quality, safety, and efficacy of future medicines based on these promising scaffolds.

References

Methodological & Application

Application Note: One-Pot Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals. Specifically, pyrimidine-thiones serve as versatile scaffolds for the development of novel therapeutic agents. This document details a one-pot synthesis method for 1,5-Diphenylpyrimidine-4(1H)-thione, a specific derivative with potential applications in drug discovery. The described protocol is based on established multicomponent reaction strategies for pyrimidine synthesis, offering advantages such as operational simplicity, reduced reaction time, and high atom economy.[1][2]

The synthesis of pyrimidine-thiones can be achieved through various methods, most notably the Biginelli reaction or the cyclization of chalcones with thiourea.[3][4][5] The Biginelli reaction is a one-pot, three-component synthesis involving an aldehyde, a β-ketoester, and thiourea, which is a powerful tool for creating diverse dihydropyrimidinones and their thione analogs.[6][7][8] Another robust method involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base, which also can be performed in a one-pot fashion.[9][10] These established methods provide a foundation for developing a targeted synthesis for the 1,5-diphenyl substituted product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of pyrimidine-thione derivatives using one-pot methodologies. The data is representative of yields and reaction conditions reported for similar compounds in the literature.

Compound IDReactant AReactant BReactant CCatalystSolventTime (h)Yield (%)M.P. (°C)
1 BenzaldehydeAcetophenoneThioureaKOHEthanol4-685-92180-184
2 4-ChlorobenzaldehydeAcetophenoneThioureaNaOHEthanol588195-197
3 BenzaldehydeEthyl AcetoacetateThioureaHClEthanol12-1575-85202-204
4 Substituted ChalconeThioureaNaOHEthanol778117-119
5 Aromatic Aldehydeβ-KetoesterUrea/ThioureaTriphenylphosphineNone1-280-95Varies

Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a plausible one-pot, three-component synthesis adapted from general pyrimidine synthesis methodologies. It involves the reaction of a β-enaminone (formed in situ) with phenyl isothiocyanate.

Materials:

  • Benzyl methyl ketone (1-phenyl-2-propanone)

  • Ammonium acetate

  • Phenyl isothiocyanate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates and UV lamp

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl methyl ketone (10 mmol), ammonium acetate (30 mmol), and absolute ethanol (40 mL).

  • Enamine Formation: Stir the mixture at reflux for 1 hour to facilitate the in situ formation of the corresponding β-enaminone.

  • Cyclization: After 1 hour, cool the reaction mixture to room temperature. Add phenyl isothiocyanate (10 mmol) and a solution of sodium hydroxide (12 mmol) in ethanol (10 mL) to the flask.

  • Reaction: Heat the resulting mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with constant stirring.

  • Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of ~5-6. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: Dry the crude solid and purify it by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallize the solid from ethanol to obtain the pure this compound.[4]

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow Diagram

One_Pot_Synthesis Reactants Reactants: - Benzyl methyl ketone - Ammonium acetate - Phenyl isothiocyanate Mix 1. Mix & Reflux (1h) (In situ Enamine Formation) Reactants->Mix Solvent Solvent: Absolute Ethanol Solvent->Mix Base Base: Sodium Hydroxide Add_Reagents 2. Add Phenyl Isothiocyanate & NaOH Base->Add_Reagents Mix->Add_Reagents Reflux 3. Reflux (6-8h) (Cyclization Reaction) Add_Reagents->Reflux Workup 4. Quench with Ice Water & Acidify with HCl Reflux->Workup Isolate 5. Vacuum Filtration Workup->Isolate Purify 6. Recrystallization or Column Chromatography Isolate->Purify Product Pure this compound Purify->Product

A schematic of the one-pot synthesis workflow.

References

Application Notes and Protocols for Antimicrobial Screening of Pyrimidine-Thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the antimicrobial screening of pyrimidine-thione derivatives, a promising class of compounds in the search for new antimicrobial agents. The following sections outline the methodologies for determining the antimicrobial susceptibility of these compounds using standardized broth microdilution and disk diffusion assays. Additionally, potential signaling pathways targeted by these derivatives are illustrated to provide a broader context for their mechanism of action.

Data Presentation: Summary of Expected Quantitative Data

The antimicrobial activity of pyrimidine-thione derivatives is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. These values should be recorded and presented in a clear, tabular format for comparative analysis.

Table 1: Example Data Summary for Antimicrobial Screening of Pyrimidine-Thione Derivatives

Compound IDTest MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Interpretation
PYT-001Staphylococcus aureus ATCC 292131618Susceptible
PYT-001Escherichia coli ATCC 259226412Intermediate
PYT-002Staphylococcus aureus ATCC 29213822Susceptible
PYT-002Escherichia coli ATCC 25922>1286Resistant
Control (e.g., Ciprofloxacin)Staphylococcus aureus ATCC 29213130Susceptible
Control (e.g., Ciprofloxacin)Escherichia coli ATCC 259220.535Susceptible

Experimental Protocols

Two primary methods are recommended for the initial antimicrobial screening of pyrimidine-thione derivatives: the broth microdilution method for determining the MIC and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Pyrimidine-thione derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal strains (e.g., ATCC reference strains)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the pyrimidine-thione derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of concentrations for testing.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of the appropriate growth medium to all wells.

    • Add 50 µL of the diluted test compound solutions to the corresponding wells, creating a final volume of 100 µL and further diluting the compounds by half.

    • The final column of the plate should serve as a growth control (medium and inoculum only) and a sterility control (medium only).

    • Inoculate all wells, except the sterility control, with 50 µL of the prepared microbial inoculum.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal species may require different incubation conditions.

  • Data Interpretation:

    • The MIC is the lowest concentration of the pyrimidine-thione derivative at which there is no visible growth of the microorganism.[2]

    • Results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC values to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).[3]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[4]

Materials:

  • Pyrimidine-thione derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal strains

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks:

    • Dissolve the pyrimidine-thione derivatives in a suitable volatile solvent to a known concentration.

    • Aseptically apply a specific volume of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely. The amount of compound per disk should be standardized.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[1]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.[5]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[4]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared disks containing the pyrimidine-thione derivatives onto the inoculated agar surface.[6]

    • Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.[4]

    • Gently press each disk to ensure complete contact with the agar.[6]

    • A control disk with a known antibiotic should also be included.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).[7]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the CLSI guidelines.[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_broth Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis prep_compound Prepare Pyrimidine-Thione Derivative Solutions serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_disks Prepare Compound- Impregnated Disks prep_compound->prep_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells prep_inoculum->inoculate_plate inoculate_agar Inoculate MHA Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_plate incubate_broth Incubate Plate inoculate_plate->incubate_broth read_mic Read MIC Value incubate_broth->read_mic interpret_results Interpret Results (S, I, R) using CLSI Guidelines read_mic->interpret_results apply_disks Apply Disks to Agar prep_disks->apply_disks inoculate_agar->apply_disks incubate_disk Incubate Plate apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->interpret_results data_summary Summarize Data in Table interpret_results->data_summary

Caption: Experimental workflow for antimicrobial screening.

Potential Signaling Pathways

Pyrimidine-thione derivatives may exert their antimicrobial effects through various mechanisms. Two potential pathways are the inhibition of folate biosynthesis and the disruption of bacterial cell division.

1. Inhibition of Folate Biosynthesis Pathway

Some pyrimidine derivatives have been shown to target enzymes within the bacterial folate biosynthesis pathway, such as dihydropteroate synthase (DHPS).[8][9] This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.[10]

folate_pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple Steps DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis DHPS->Dihydropteroate DHFR->Tetrahydrofolate Pyrimidine_Thione Pyrimidine-Thione Derivative Pyrimidine_Thione->DHPS Inhibition

Caption: Inhibition of bacterial folate biosynthesis.

2. Inhibition of Bacterial Cell Division

Certain pyrimidine derivatives have been identified as inhibitors of the FtsZ protein, which is a key component of the bacterial cell division machinery.[11][12] Inhibition of FtsZ prevents the formation of the Z-ring, leading to filamentation and ultimately cell death.[3]

cell_division_pathway FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization (Protofilament formation) FtsZ_monomers->FtsZ_polymerization Z_ring Z-ring Assembly FtsZ_polymerization->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Pyrimidine_Thione Pyrimidine-Thione Derivative Pyrimidine_Thione->FtsZ_polymerization Inhibition

Caption: Inhibition of bacterial cell division via FtsZ.

References

Application Notes and Protocols for In Vitro Anticancer Activity Assay of 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro anticancer activity of 1,5-Diphenylpyrimidine-4(1H)-thione. While specific data for this exact compound is emerging, the methodologies outlined are based on established assays for analogous pyrimidine-thione derivatives, which have shown significant potential as anticancer agents.[1][2][3][4][5]

Application Notes

Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[4][5] The this compound scaffold represents a promising area for the development of novel therapeutics. The thione group, in particular, has been noted to enhance the anticancer activity of dihydropyrimidinone derivatives.[6]

Anticipated Anticancer Activity

Derivatives of pyrimidine-2(1H)-thione and similar structures have demonstrated cytotoxic effects against a variety of human cancer cell lines.[2][7] For instance, certain novel pyrimidin-2-thione derivatives have shown promising activity against the liver carcinoma cell line HepG-2.[2] It is hypothesized that this compound may exhibit similar or enhanced activity due to its specific substitutions.

Quantitative Data on Related Pyrimidine-Thione Derivatives

To provide a comparative context, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrimidine-thione derivatives against various cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidin-2-Thione DerivativeHepG-2 (Liver Carcinoma)25.5 ± 1.3[2]
Thieno[2,3-d]pyrimidine DerivativeHUH-7 (Hepatocellular Carcinoma)5.8[8]
Thieno[2,3-d]pyrimidine DerivativeMCF-7 (Breast Adenocarcinoma)8.3[8]
Thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[9]
Thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[9]
Dihydropyridine-2(1H)-thione DerivativeA375 (Melanoma)1.71 ± 0.58[10]

Experimental Protocols

A widely used and reliable method for assessing the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

MTT Assay Protocol for Cell Viability

1. Principle: Living cells with active metabolism contain mitochondrial dehydrogenases that can convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[12][14]

2. Materials and Reagents:

  • This compound (or other test compounds)

  • Human cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[12][15]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells into 96-well Plate (e.g., 5,000 cells/well) prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of Test Compound add_compound Add Compound Dilutions to Wells prep_compounds->add_compound incubate_24h Incubate for 24h (Cell Adherence) seed_cells->incubate_24h incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution (e.g., 10 µL/well) incubate_48_72h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., 100 µL DMSO) incubate_4h->add_solubilizer shake_plate Shake Plate for 15 min (Dissolve Formazan) add_solubilizer->shake_plate read_absorbance Read Absorbance at 570 nm shake_plate->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Signaling_Pathway cluster_ros Oxidative Stress cluster_pathway Apoptotic Pathway compound 1,5-Diphenylpyrimidine- 4(1H)-thione ROS ↑ Reactive Oxygen Species (ROS) compound->ROS p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes: Investigating 1,5-Diphenylpyrimidine-4(1H)-thione as a Potential Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature does not currently establish 1,5-Diphenylpyrimidine-4(1H)-thione as a recognized calcium channel blocker. However, various derivatives of dihydropyrimidine-2(1H)-thione have been explored for this activity.[1][2] The following application notes and protocols are provided as a comprehensive guide for researchers intending to investigate the potential calcium channel blocking properties of this compound.

Introduction

Calcium channel blockers (CCBs) are a class of drugs that inhibit the movement of calcium ions (Ca²⁺) through voltage-gated calcium channels.[3][4] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[4][5] They are widely used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[3][4] The dihydropyrimidine class of CCBs, in particular, shows high selectivity for L-type calcium channels in the vasculature.[5][6]

While the specific compound this compound is not well-documented as a CCB, its core pyrimidine-thione structure is found in other molecules with demonstrated calcium channel modulating effects.[1][2][7][8] This provides a rationale for the systematic evaluation of its potential as a novel calcium channel blocker. These notes outline the necessary protocols to characterize its activity, from initial screening to more detailed electrophysiological analysis.

Proposed Mechanism of Action

It is hypothesized that this compound, if active, would function similarly to other pyrimidine-based antagonists, by binding to L-type voltage-gated calcium channels (Cav1.2) on vascular smooth muscle cells. This binding would allosterically modulate the channel, stabilizing it in a closed or inactivated state and thereby reducing the influx of Ca²⁺ during membrane depolarization. The anticipated downstream effect is a reduction in vasoconstriction.

G cluster_0 Depolarization Membrane Depolarization CaChannel L-type Ca²⁺ Channel (Cav1.2) Depolarization->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux Compound 1,5-Diphenylpyrimidine- 4(1H)-thione Block Blockade Compound->Block CaCalmodulin Ca²⁺-Calmodulin Complex Formation CaInflux->CaCalmodulin MLCK MLCK Activation CaCalmodulin->MLCK Phosphorylation Myosin Light Chain Phosphorylation MLCK->Phosphorylation Contraction Smooth Muscle Contraction Phosphorylation->Contraction Block->CaChannel Inhibits

Caption: Proposed signaling pathway for calcium channel blockade.

Data Presentation

Quantitative results from screening and characterization assays should be organized for clear comparison. The following tables provide templates for data presentation.

Table 1: In Vitro Vasorelaxant Activity Data from aortic ring assays.

Test CompoundConcentration (µM)KCl-induced Contraction (%)IC₅₀ (µM)
1,5-Diphenyl...thione 0.1
1
10
100
Nifedipine (Control) 0.01
0.1
1

Table 2: Electrophysiological Data (Whole-Cell Patch Clamp) Data from HEK293 cells expressing human Cav1.2 channels.

Test CompoundConcentration (µM)Peak ICa Reduction (%)V₅₀ of Inactivation (mV)IC₅₀ (µM)
1,5-Diphenyl...thione 1
10
50
Verapamil (Control) 1
10

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay Using Aortic Rings

This protocol assesses the compound's ability to relax pre-contracted arterial smooth muscle, a functional indicator of calcium channel blockade.

Workflow Diagram:

G A Isolate Thoracic Aorta B Prepare 2-3 mm Aortic Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate (60 min) C->D E Induce Contraction (80 mM KCl) D->E F Add Compound (Cumulative Doses) E->F G Record Isometric Tension F->G H Calculate % Relaxation and IC₅₀ G->H

Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.

Methodology:

  • Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Place it immediately in cold Krebs-Henseleit (K-H) buffer.

  • Ring Preparation: Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.

  • Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with K-H buffer. The buffer should be maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. Replace the K-H buffer every 15 minutes.

  • Contraction: Induce a sustained contraction by replacing the buffer with a high-potassium (80 mM KCl) K-H solution.

  • Compound Addition: Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath. Allow the response to stabilize at each concentration.

  • Data Acquisition: Record changes in isometric tension using a force transducer connected to a data acquisition system.

  • Analysis: Calculate the percentage relaxation relative to the maximal contraction induced by KCl. Plot the concentration-response curve and determine the IC₅₀ value (the concentration required to produce 50% of the maximal relaxation). Use a known CCB like nifedipine as a positive control.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol directly measures the effect of the compound on L-type calcium channel currents (ICa) in a controlled cellular environment.

Workflow Diagram:

G A Culture HEK293 cells expressing hCav1.2 B Prepare External and Internal Solutions A->B C Establish Whole-Cell Configuration B->C D Record Baseline I-V Curve C->D E Perfuse Cells with Test Compound D->E F Record I-V Curve Post-Compound E->F G Perform Washout F->G H Analyze Peak Current Inhibition & V₅₀ Shift G->H

Caption: Workflow for whole-cell patch clamp analysis of ICa.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human Cav1.2 channel complex (α₁, β₂, and α₂δ subunits). Culture cells to 60-80% confluency on glass coverslips.

  • Solutions:

    • External Solution (in mM): 120 Choline-Cl, 20 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with CsOH).

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a micropipette puller, create glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a potential of -80 mV.

    • To elicit ICa, apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) for 200 ms.

    • Record the baseline current-voltage (I-V) relationship.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound for 3-5 minutes.

  • Post-Compound Recording: Repeat the voltage-step protocol to record the I-V curve in the presence of the compound.

  • Analysis: Measure the peak inward current at each voltage step before and after compound application. Calculate the percentage inhibition of the peak current. Determine if there is a shift in the voltage dependence of inactivation. Calculate the IC₅₀ for current inhibition from multiple concentrations.

References

Application Notes and Protocols for Anti-inflammatory Studies of 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of 1,5-Diphenylpyrimidine-4(1H)-thione. While specific experimental data for this exact compound is limited in the available literature, this document outlines detailed protocols and known mechanisms of action for structurally related pyrimidine-thione derivatives. These methodologies can serve as a robust starting point for investigating the anti-inflammatory properties of this compound.

Introduction

Pyrimidine-2(1H)-thione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties. These compounds are known to modulate key inflammatory pathways, making them attractive candidates for the development of novel anti-inflammatory agents. The core structure allows for various substitutions, enabling the fine-tuning of their biological activity.

Mechanism of Action (Based on Related Compounds)

The anti-inflammatory effects of pyrimidine-thione derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. While the precise mechanism of this compound is yet to be fully elucidated, studies on analogous compounds suggest the following potential pathways:

  • Inhibition of Pro-inflammatory Enzymes: Many pyrimidine derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Some compounds also show inhibitory effects on 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.[1]

  • Suppression of Inflammatory Mediators: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, pyrimidine-thione derivatives have been shown to reduce the production of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS).[3]

  • Modulation of Cytokine Production: These compounds can suppress the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4]

  • Interference with Signaling Pathways: The underlying mechanism for the suppression of these inflammatory mediators often involves the inhibition of key signaling pathways such as the mitogen-activated protein kinase (MAPK) cascades (including p38 and JNK) and the nuclear factor-kappa B (NF-κB) pathway.[3]

Quantitative Data Summary (for related Pyrimidine-Thione Derivatives)
Compound NameAssayTarget/MediatorResult (IC₅₀ / % Inhibition)Reference
5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218)Carrageenan-induced paw edema (in vivo, mice)Edema42.6% inhibition @ 100 mg/kg[4]
5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218)Carrageenan-induced pleurisy (in vivo, mice)PGE₂23.0% reduction @ 100 mg/kg[4]
5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218)Carrageenan-induced pleurisy (in vivo, mice)TNF-α67.6% reduction @ 100 mg/kg[4]
5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218)Carrageenan-induced pleurisy (in vivo, mice)IL-1β53.4% reduction @ 100 mg/kg[4]
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT)LPS-induced RAW 264.7 cells (in vitro)NO ProductionDose-dependent reduction[3]
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT)LPS-induced RAW 264.7 cells (in vitro)COX-2 ExpressionDose-dependent reduction[3]
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT)LPS-induced RAW 264.7 cells (in vitro)iNOS ExpressionDose-dependent reduction[3]
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT)LPS-induced RAW 264.7 cells (in vitro)TNF-α, IL-1β, IL-6 mRNADose-dependent suppression[3]

Experimental Protocols

The following are detailed protocols for common in vivo and in vitro anti-inflammatory assays that can be adapted for the evaluation of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Reference drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with water ad libitum) before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Diclofenac sodium)

    • Group III-V: this compound at different doses (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

experimental_workflow_carrageenan cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Grouping of Animals fasting->grouping baseline Baseline Paw Volume Measurement grouping->baseline administer Administer Test Compound / Vehicle baseline->administer induce Induce Edema with Carrageenan administer->induce measure Measure Paw Volume at Intervals induce->measure calculate Calculate % Inhibition of Edema measure->calculate analyze Statistical Analysis calculate->analyze

Carrageenan-Induced Paw Edema Workflow
In Vitro Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is used to evaluate the effect of the compound on the production of inflammatory mediators in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT reagent (for cell viability assay)

  • Griess reagent (for nitric oxide assay)

  • ELISA kits for TNF-α and IL-6

Procedure:

2.1 Cell Viability Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm to determine cell viability. Non-toxic concentrations should be used for subsequent experiments.

2.2 Measurement of Nitric Oxide (NO) Production:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO levels.

2.3 Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Follow steps 1-4 from the NO production protocol.

  • Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

2.4 Western Blot Analysis for iNOS and COX-2 Expression:

  • Seed RAW 264.7 cells in a 6-well plate and treat as described in the NO production protocol.

  • After 24 hours of LPS stimulation, lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

experimental_workflow_lps cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Assays cluster_viability Control seed_cells Seed RAW 264.7 Cells pre_treat Pre-treat with Test Compound seed_cells->pre_treat viability Cell Viability (MTT) Assay seed_cells->viability stimulate Stimulate with LPS pre_treat->stimulate no_assay Nitric Oxide (NO) Assay stimulate->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA stimulate->cytokine_assay western_blot Western Blot (iNOS, COX-2) stimulate->western_blot

LPS-Induced Inflammation in RAW 264.7 Cells Workflow

Signaling Pathway Visualization

The following diagram illustrates the potential signaling pathways that may be targeted by this compound, based on the known mechanisms of related anti-inflammatory compounds.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Compound This compound Compound->p38 Compound->JNK Compound->IKK iNOS iNOS p38->iNOS COX2 COX-2 p38->COX2 TNFa TNF-α p38->TNFa IL6 IL-6 p38->IL6 JNK->iNOS JNK->COX2 JNK->TNFa JNK->IL6 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->iNOS NFkB->COX2 NFkB->TNFa NFkB->IL6

Potential Anti-inflammatory Signaling Pathways
Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently limited, the established protocols and known mechanisms for structurally similar compounds provide a strong foundation for its investigation. The proposed experimental workflows will enable a thorough characterization of its potential to modulate key inflammatory pathways and mediators. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this compound.

References

Application Notes and Protocols for Molecular Docking of 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting molecular docking studies of 1,5-Diphenylpyrimidine-4(1H)-thione with various protein targets. This document outlines the necessary steps from ligand and protein preparation to docking simulation and result analysis, including crucial validation techniques.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] this compound is a pyrimidine derivative with potential therapeutic applications. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein).[5][6] This protocol details a standard workflow for investigating the interactions between this compound and its potential protein targets.

Potential protein targets for pyrimidine-based compounds, and by extension this compound, are diverse and include enzymes involved in cancer progression and inflammation. Some notable examples identified from computational and experimental studies on similar scaffolds include Cyclooxygenase (COX) enzymes, Cyclin-Dependent Kinase 2 (CDK2), and Protein Tyrosine Phosphatase 1B (PTP1B).[7][8][9]

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Molecular Docking Workflow General Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (e.g., COX-2, CDK2, PTP1B) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis Scoring Evaluate Docking Score & Binding Energy Pose_Analysis->Scoring Validation Protocol Validation (Re-docking, MD Simulation) Scoring->Validation

Caption: A flowchart of the molecular docking process.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a target protein. This protocol is based on the widely used AutoDock Vina software.

I. Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files. (e.g., AutoDockTools)

  • AutoDock Vina: The molecular docking program.[5]

  • Discovery Studio, PyMOL, or Chimera: For visualization and analysis of results.[10]

  • Protein Data Bank (PDB): To obtain the 3D structure of the target proteins.

II. Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL2 or SDF).[7]

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.

  • File Format Conversion: Convert the ligand file to the PDBQT format required by AutoDock Vina. This step involves adding Gasteiger charges and defining rotatable bonds. This can be done using AutoDockTools.

III. Protein Preparation
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this protocol, we will consider the following examples:

    • COX-2: PDB ID: 5IKR

    • CDK2: PDB ID: 1HCK[7]

    • PTP1B: PDB ID: 2QBS[8]

  • Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study.

  • Add Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign Kollman charges.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDockTools.

IV. Grid Generation (Defining the Binding Site)
  • Identify the Binding Pocket: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Set Grid Box Parameters: Define the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket. The grid spacing is typically set to 0.375 Å.[5] A configuration file (e.g., conf.txt) should be created containing the grid box parameters and the names of the protein and ligand PDBQT files.

V. Running the Docking Simulation
  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol), and a log file with the docking scores.

VI. Analysis of Results
  • Visualize Docking Poses: Use visualization software like PyMOL or Discovery Studio to analyze the predicted binding poses of this compound within the protein's active site.

  • Identify Key Interactions: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein.

  • Binding Affinity: The binding affinity score from the output file provides an estimate of the binding strength. More negative values indicate stronger binding.

VII. Docking Protocol Validation

Validation is a critical step to ensure the reliability of the docking protocol.[10][11]

  • Re-docking the Native Ligand:

    • Extract the co-crystallized ligand from the original PDB file of the target protein.

    • Dock this native ligand back into the protein's binding site using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[11][12]

    • An RMSD value below 2.0 Å is generally considered an acceptable validation.[10]

  • Molecular Dynamics (MD) Simulation:

    • Perform MD simulations on the docked complex to assess its stability over time.[10] This can help confirm that the predicted binding pose is maintained in a simulated physiological environment.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from a molecular docking study of this compound with potential target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD of Re-docked Native Ligand (Å)Key Interacting Residues
COX-2 5IKR-9.81.35Arg120, Tyr355, Ser530
CDK2 1HCK-8.51.62Leu83, Lys33, Asp145
PTP1B 2QBS-7.91.78Arg221, Tyr46, Asp181

Signaling Pathway Visualization

Molecular docking can help identify potential targets within specific signaling pathways. For instance, inhibiting PTP1B can modulate the insulin signaling pathway, which is relevant in diabetes and cancer.

Insulin Signaling Pathway Simplified Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates Glucose_Uptake Glucose Uptake & Glycogen Synthesis AKT->Glucose_Uptake Promotes PTP1B PTP1B (Target for Inhibition) PTP1B->IR Dephosphorylates (Inhibits) Thione 1,5-Diphenylpyrimidine- 4(1H)-thione Thione->PTP1B Inhibits

Caption: Inhibition of PTP1B by this compound can enhance insulin signaling.

References

Application Notes and Protocols for the Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1,5-diphenylpyrimidine-4(1H)-thione and its derivatives, a class of compounds with significant potential in drug discovery. The protocols outlined herein describe a reliable two-step synthetic pathway commencing with the synthesis of the 1,5-diphenyl-4(1H)-pyrimidinone precursor, followed by a thionation reaction to yield the target thione. These compounds are of interest due to the diverse biological activities exhibited by the broader class of diphenylpyrimidines, including antimicrobial, antiviral, and anticancer properties. This guide is intended to furnish researchers with the necessary information to synthesize and explore this promising scaffold for the development of novel therapeutic agents.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The introduction of phenyl substituents at various positions on the pyrimidine ring can significantly modulate the biological activity of the resulting compounds. Specifically, 1,5-diphenylpyrimidine derivatives have emerged as a promising area of research. The replacement of the carbonyl oxygen at the 4-position with a sulfur atom to form a pyrimidine-4(1H)-thione can further enhance the pharmacological profile, potentially leading to compounds with improved potency and selectivity. This document details a synthetic approach to access these thione derivatives, providing a foundation for further derivatization and biological screening in drug discovery programs.

Synthesis Pathway

The synthesis of this compound derivatives is proposed via a two-step process. The initial step involves the construction of the pyrimidine ring to form the 1,5-diphenyl-4(1H)-pyrimidinone intermediate. The subsequent step is the thionation of the C4-carbonyl group to yield the desired this compound.

Synthesis_Pathway Reactants Starting Materials Intermediate 1,5-Diphenyl-4(1H)-pyrimidinone Reactants->Intermediate Step 1: Cyclocondensation Thionation Thionation (Lawesson's Reagent) Intermediate->Thionation Product This compound Thionation->Product Step 2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,5-Diphenyl-4(1H)-pyrimidinone

While a specific protocol for 1,5-diphenyl-4(1H)-pyrimidinone was not found in the literature search, a general and widely applicable method for the synthesis of 4(1H)-pyrimidinones involves the cyclocondensation of an appropriate β-ketoester with an amidine. For the synthesis of the 1,5-diphenyl substituted scaffold, a plausible approach involves the reaction of a suitably substituted enamine or β-dicarbonyl compound with an N-phenylamidine derivative. Given the available literature on pyrimidine synthesis, a reliable method would be the reaction of an enaminone with an appropriate amidine.

General Protocol (Adapted from related syntheses):

  • Preparation of the Enaminone Intermediate: A mixture of an appropriate β-dicarbonyl compound (e.g., ethyl benzoylacetate) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated, often under reflux, to form the corresponding enaminone. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure.

  • Cyclocondensation: The crude enaminone is dissolved in a suitable solvent, such as ethanol or acetic acid. To this solution, an equivalent of an N-phenylamidine (e.g., benzamidine hydrochloride) and a base (if a salt of the amidine is used, e.g., sodium ethoxide) are added. The reaction mixture is then heated to reflux for several hours until the reaction is complete as indicated by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,5-diphenyl-4(1H)-pyrimidinone.

Note: The specific reagents and reaction conditions would need to be optimized for this particular substrate.

Step 2: Synthesis of this compound

The conversion of the pyrimidinone to the corresponding pyrimidine-thione is achieved through a thionation reaction, most commonly employing Lawesson's reagent.

Protocol:

  • Reaction Setup: To a solution of 1,5-diphenyl-4(1H)-pyrimidinone (1.0 equivalent) in an anhydrous solvent such as toluene or dioxane, Lawesson's reagent (0.5-1.0 equivalents) is added under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and the progress is monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the product from the phosphorus-containing byproducts. The fractions containing the desired product are collected and the solvent is evaporated to yield the this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Thionation of Pyrimidinones

EntryPyrimidinone SubstrateThionating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Pyrrolo[2,3-d]pyrimidinoneLawesson's ReagentTolueneRefluxN/A88[1]
2Furo[2,3-d]pyrimidinoneP₂S₅DioxaneRefluxN/A74[1]

Note: Yields are dependent on the specific substrate and reaction optimization.

Drug Discovery Context and Biological Activities

Diphenylpyrimidine derivatives have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery. The introduction of the thione functionality can further modulate these activities.

Potential Therapeutic Applications:
  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of dihydropyrimidine derivatives. The lipophilicity of the diphenyl groups may contribute to their ability to penetrate microbial cell membranes.[2][3]

  • Antiviral Activity: Diarylpyrimidine derivatives have shown promise as antiviral agents, including against HIV-1 and influenza virus.[4][5] The mechanism of action often involves the inhibition of key viral enzymes.

  • Anticancer Activity: A number of pyrimidine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines.[6][7] The proposed mechanisms can include the induction of apoptosis and cell cycle arrest.

The synthesis of a library of this compound derivatives would enable structure-activity relationship (SAR) studies to optimize their biological profile for a specific therapeutic target.

Logical Workflow for Synthesis and Screening

Workflow cluster_synthesis Synthesis cluster_screening Drug Discovery Screening Start Starting Materials Step1 Synthesize 1,5-Diphenyl-4(1H)-pyrimidinone Start->Step1 Step2 Thionation to this compound Step1->Step2 Purification Purification and Characterization Step2->Purification BioAssay Biological Assays (Antimicrobial, Antiviral, Anticancer) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: Workflow from synthesis to drug discovery screening.

Conclusion

The synthetic protocols and application notes provided in this document offer a comprehensive guide for researchers interested in the synthesis of this compound derivatives. The two-step approach is a viable and adaptable method for accessing this class of compounds. The diverse biological activities associated with the diphenylpyrimidine scaffold highlight its potential for the discovery of novel drug candidates. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of these promising molecules.

References

Application Notes and Protocols for Evaluating COX-1/COX-2 Inhibition by Pyrimidine-Thiones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme responsible for the conversion of arachidonic acid into prostanoids, which are key biological mediators in inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it a key target for anti-inflammatory drugs.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. This has driven the development of selective COX-2 inhibitors. Pyrimidine and its derivatives, including pyrimidine-thiones, have emerged as a promising class of compounds with potential for selective COX-2 inhibition.[2][3][4][5][6]

These application notes provide detailed protocols for the in vitro and cell-based evaluation of pyrimidine-thiones as potential COX-1/COX-2 inhibitors, complete with data presentation guidelines and workflow diagrams to facilitate research and development.

Signaling Pathway: Arachidonic Acid Cascade

The enzymatic activity of COX-1 and COX-2 is the initial and rate-limiting step in the conversion of arachidonic acid, released from the cell membrane, into prostaglandins and thromboxanes.[7][8][9] Understanding this pathway is fundamental to characterizing the mechanism of action of inhibitors.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) Membrane->AA Stimuli (e.g., Cytokines) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostanoids Isomerases

Caption: The Arachidonic Acid to Prostanoids Signaling Pathway.

Overall Experimental Workflow

The evaluation of pyrimidine-thione inhibitors follows a structured, multi-step process, beginning with high-throughput screening and progressing to more complex, physiologically relevant models.

Experimental_Workflow Start Synthesized Pyrimidine-Thione Compounds Screening 1. In Vitro Enzyme Assay (COX-1 & COX-2 Inhibitor Screening) Start->Screening IC50 2. IC50 Determination (Dose-Response Analysis) Screening->IC50 Selectivity 3. Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) IC50->Selectivity CellAssay 4. Cell-Based Assay (e.g., LPS-stimulated macrophages) Selectivity->CellAssay Promising Candidates End Lead Compound Identification CellAssay->End

Caption: General workflow for screening COX inhibitors.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for determining the inhibitory activity of pyrimidine-thiones on purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX activity.[10][11][12]

1.1 Principle

The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A supplied probe reacts with PGG2 to generate a fluorescent product. The rate of fluorescence increase is directly proportional to COX activity. An inhibitor will reduce the rate of fluorescence generation.

1.2 Materials and Reagents

  • Purified/Recombinant COX-1 and COX-2 enzymes[13][14]

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[13]

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (Substrate)[13][14][15][16]

  • NaOH solution

  • Positive Controls: Celecoxib (COX-2 selective), Ibuprofen or SC-560 (COX-1 selective)[10][14]

  • Test Compounds: Pyrimidine-thione derivatives dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

1.3 Reagent Preparation

  • COX Assay Buffer: Prepare according to the manufacturer's instructions. Keep on ice.

  • COX Enzymes: Reconstitute enzymes (e.g., COX-1, COX-2) with sterile water as per the supplier's protocol. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.[10][14]

  • Test Compounds (10X): Prepare a series of dilutions for each pyrimidine-thione derivative in a suitable solvent (e.g., DMSO). Further dilute these to 10X the final desired test concentration with COX Assay Buffer.[10]

  • Arachidonic Acid/NaOH Solution: Immediately before use, mix reconstituted arachidonic acid with NaOH solution and then dilute with purified water as per the kit's instructions. This solution is stable for about one hour on ice.

  • Reaction Mix: For each well, prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

1.4 Assay Procedure

  • Plate Setup: In a 96-well white opaque plate, designate wells for:

    • Enzyme Control (EC): 10 µL of Assay Buffer (contains no inhibitor).

    • Inhibitor Control (IC): 10 µL of a standard inhibitor (e.g., Celecoxib for COX-2).[10]

    • Solvent Control: 10 µL of the solvent used for compounds (if different from Assay Buffer).

    • Sample Wells (S): 10 µL of each diluted (10X) pyrimidine-thione compound.

  • Add Reaction Mix: Add 80 µL of the appropriate Reaction Mix (containing either COX-1 or COX-2) to each well.

  • Initiate Reaction: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, with readings taken every 30-60 seconds (Ex/Em = 535/587 nm).[14]

1.5 Data Analysis and Presentation

  • Calculate Slope: For each well, determine the reaction rate by calculating the slope (ΔRFU/ΔT) from the linear portion of the kinetic curve.[14]

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each compound concentration: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Calculate Selectivity Index (SI): The SI provides a measure of a compound's selectivity for COX-2 over COX-1. SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Pyrimidine-Thione Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [a]
PT-00125.41.221.2
PT-002>1000.85>117.6
PT-00315.85.52.9
Celecoxib6.340.5611.3
Ibuprofen3.11.22.6

[a] SI = IC50(COX-1)/IC50(COX-2). Data are representative and should be determined experimentally.

Protocol 2: Cell-Based COX-2 Inhibition Assay

This protocol evaluates the ability of pyrimidine-thiones to inhibit COX-2 activity within a cellular environment. It uses a human monocytic cell line (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent production of Prostaglandin E2 (PGE2), which is then quantified by ELISA.[4][17]

2.1 Principle

LPS treatment of monocytic cells or macrophages induces the expression of the COX-2 enzyme. The newly synthesized COX-2 then metabolizes endogenous arachidonic acid to produce prostaglandins, primarily PGE2. The amount of PGE2 released into the cell culture supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Test compounds that inhibit COX-2 will cause a dose-dependent decrease in PGE2 production.

2.2 Materials and Reagents

  • THP-1 or RAW 264.7 cells

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds: Pyrimidine-thione derivatives dissolved in DMSO

  • Positive Control: Celecoxib

  • Prostaglandin E2 (PGE2) competitive ELISA kit[18][19][20][21][22]

  • Cell culture plates (24- or 48-well)

  • Microplate reader (450 nm)

2.3 Experimental Workflow Diagram

Cell_Based_Workflow Seed 1. Seed Cells (e.g., THP-1 monocytes) in multi-well plate Treat 2. Pre-treat with Pyrimidine-Thione (or control) Seed->Treat Stimulate 3. Stimulate with LPS to induce COX-2 Treat->Stimulate Incubate 4. Incubate for 18-24 hours Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect ELISA 6. Quantify PGE2 using Competitive ELISA Collect->ELISA Analyze 7. Analyze Data (% Inhibition of PGE2 production) ELISA->Analyze

Caption: Workflow for cell-based PGE2 inhibition assay.

2.4 Assay Procedure

  • Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10^5 cells/mL) into the wells of a 24-well plate and allow them to adhere or stabilize for 2-4 hours.

  • Compound Treatment: Pre-treat the cells by adding various concentrations of pyrimidine-thione derivatives, a positive control (Celecoxib), and a vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour.

  • LPS Stimulation: Induce COX-2 expression by adding LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Samples can be stored at -80°C or used immediately.

  • PGE2 Quantification (ELISA):

    • Follow the protocol provided with the commercial PGE2 competitive ELISA kit.

    • Briefly, add standards, controls, and collected supernatant samples to the antibody-coated microplate.

    • Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding sites.

    • Incubate, wash away unbound components, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[20][22]

2.5 Data Analysis and Presentation

  • Standard Curve: Generate a standard curve by plotting the absorbance values for the known PGE2 standards.

  • Calculate PGE2 Concentration: Determine the concentration of PGE2 (pg/mL) in each sample by interpolating from the standard curve.

  • Calculate Percent Inhibition: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. % Inhibition = [1 - (PGE2_sample / PGE2_control)] * 100

Table 2: Inhibition of LPS-Induced PGE2 Production in THP-1 Cells

Compound IDConcentration (µM)PGE2 (pg/mL)% Inhibition of PGE2 Production
Unstimulated-15.2-
Vehicle + LPS-1250.50 (Control)
PT-0020.1875.330.0
PT-0021.0312.675.0
PT-00210.045.196.4
Celecoxib1.0250.180.0

Data are representative and should be determined experimentally.

References

Application Notes and Protocols for Cell Viability Assays (MTT/SRB) of Pyrimidine-Thione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MTT and SRB colorimetric assays for assessing the cell viability and cytotoxic potential of pyrimidine-thione compounds. Detailed protocols, data interpretation guidelines, and visual representations of experimental workflows and associated signaling pathways are included to facilitate robust and reproducible results in academic and industrial research settings.

Introduction

Pyrimidine-thiones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] Assessing the cytotoxic effects of novel pyrimidine-thione derivatives on cancer cell lines is a critical step in the drug discovery and development process. The MTT and SRB assays are two of the most widely used, reliable, and cost-effective methods for determining in vitro cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a metabolic activity-based assay. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

The SRB (Sulforhodamine B) assay is a protein-staining method. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] The amount of bound dye provides an estimation of the total protein mass, which is proportional to the cell number.[6]

Data Presentation: Cytotoxicity of Pyrimidine-Thione Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyrimidine-thione and related derivatives against several human cancer cell lines, as determined by MTT or similar cell viability assays.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Pyrimidine-2-thione DerivativeMCF-7Breast Cancer2.617 ± 1.6[3]
Thieno[2,3-d]pyrimidine Derivative (6j)HCT116Colon Cancer0.6 - 1.2[6]
Thieno[2,3-d]pyrimidine Derivative (6j)OV2008Ovarian Cancer0.5 - 2[6]
Thieno[3,2-d]pyrimidine-thione (6e)HeLaCervical CancerApproaching Doxorubicin[2]
Thieno[3,2-d]pyrimidine-thione (6j)HT-29Colon CancerApproaching Doxorubicin[2]
Pyrimidine-2(1H)-thione Derivative (5)HepG-2Liver CancerPotent Activity[7]
Pyrimidine-2(1H)-thione Derivative (11)MCF-7Breast CancerPotent Activity[7]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine (8d)HUH-7Liver Cancer5.8 µg/mL[8]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine (8d)MCF-7Breast Cancer8.3 µg/mL[8]

Experimental Workflows

The following diagrams illustrate the sequential steps involved in performing the MTT and SRB assays for the evaluation of pyrimidine-thione compounds.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate (24h) for cell adherence start->incubate1 treat Treat cells with pyrimidine-thione compounds (various concentrations) incubate1->treat incubate2 Incubate for desired exposure time (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (2-4h) to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure Measure absorbance at ~570nm using a microplate reader solubilize->measure calculate Calculate % cell viability and determine IC50 values measure->calculate end Results calculate->end

Caption: Workflow of the MTT Cell Viability Assay.

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_assay SRB Assay Procedure cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate (24h) for cell adherence start->incubate1 treat Treat cells with pyrimidine-thione compounds (various concentrations) incubate1->treat incubate2 Incubate for desired exposure time (e.g., 48-72h) treat->incubate2 fix Fix cells with Trichloroacetic Acid (TCA) incubate2->fix wash_dry1 Wash with water and air dry fix->wash_dry1 stain Stain with Sulforhodamine B (SRB) solution wash_dry1->stain wash_dry2 Wash with 1% acetic acid to remove unbound dye and air dry stain->wash_dry2 solubilize Solubilize protein-bound dye with Tris base solution wash_dry2->solubilize measure Measure absorbance at ~510-565nm using a microplate reader solubilize->measure calculate Calculate % cell viability and determine IC50 values measure->calculate end Results calculate->end

Caption: Workflow of the SRB Cell Viability Assay.

Signaling Pathway

Pyrimidine-thione derivatives have been shown to induce cancer cell death through the modulation of specific signaling pathways. A prominent mechanism involves the induction of apoptosis via the intrinsic pathway and the inhibition of pro-survival signaling cascades.

Signaling_Pathway cluster_inhibition Inhibition of Pro-Survival Pathway cluster_activation Activation of Intrinsic Apoptosis Pathway compound Pyrimidine-Thione Compound RAS RAS compound->RAS Inhibition Bax Bax / Bak compound->Bax Upregulation Bcl2 Bcl-2 compound->Bcl2 Downregulation PI3K PI3K RAS->PI3K Akt Akt PI3K->Akt JNK JNK Akt->JNK Proliferation Cell Proliferation & Survival JNK->Proliferation Mito Mitochondria Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Pyrimidine-Thione Induced Apoptotic Signaling.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is optimized for adherent cells grown in 96-well plates.

Materials:

  • Pyrimidine-thione compounds dissolved in a suitable solvent (e.g., DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS), sterile.

  • MTT reagent (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom sterile cell culture plates.

  • Multichannel pipette.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-thione compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT reagent to each well.[11][12]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][13] Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SRB Cell Viability Assay Protocol

This protocol is suitable for adherent cells and relies on the measurement of total cellular protein content.

Materials:

  • Pyrimidine-thione compounds dissolved in a suitable solvent (e.g., DMSO).

  • Complete cell culture medium.

  • Trichloroacetic acid (TCA) solution (cold, 10-50% w/v).

  • Sulforhodamine B (SRB) solution (0.04% or 0.4% w/v in 1% acetic acid).[6]

  • Wash solution (1% v/v acetic acid).

  • Solubilization solution (10 mM Tris base, pH 10.5).[6]

  • 96-well flat-bottom sterile cell culture plates.

  • Multichannel pipette.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the supernatant. Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the supernatant and wash the wells five times with slow-running tap water or 1% acetic acid. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: After incubation, quickly wash the plates four to five times with 1% acetic acid to remove any unbound SRB dye.[6]

  • Drying: Invert the plate and tap it on absorbent paper to remove excess wash solution. Allow the plate to air-dry completely. At this point, the plate can be stored for an extended period.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only, no cells) from all other readings.

    • Calculate the percentage of cell viability as described in the MTT protocol.

    • Determine the IC50 value from the dose-response curve.

References

Application Notes and Protocols for Testing Tyrosinase Inhibition with Thione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the inhibitory effects of thione compounds on tyrosinase activity. The methodologies cover in vitro enzyme assays and cell-based assays to evaluate the potential of these compounds as skin-lightening agents and treatments for hyperpigmentation disorders.

Data Presentation

Quantitative data from tyrosinase inhibition studies should be summarized for clear comparison. The following tables provide a template for presenting key findings.

Table 1: Mushroom Tyrosinase Inhibitory Activity of Thione Compounds

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)Inhibition TypeKᵢ (µM)
Thione Compound 1 1025.3 ± 2.145.2Competitive22.1
2548.9 ± 3.5
5075.6 ± 4.2
Thione Compound 2 1015.8 ± 1.882.1Mixed55.4
2535.2 ± 2.9
5060.1 ± 3.7
Kojic Acid (Control) 1030.5 ± 2.518.5Competitive9.3
2555.1 ± 3.9
5085.3 ± 4.8

IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Kᵢ: Inhibition constant.

Table 2: Effect of Thione Compounds on B16F10 Melanoma Cells

Compound (Concentration)Cell Viability (%) (Mean ± SD)Melanin Content (%) (Mean ± SD)Cellular Tyrosinase Activity (%) (Mean ± SD)
Control (Untreated) 100 ± 5.2100 ± 8.5100 ± 7.9
α-MSH (100 nM) 98.5 ± 4.8185.4 ± 12.1170.2 ± 10.5
Thione Compound 1 (25 µM) + α-MSH 95.3 ± 5.1110.2 ± 9.3105.8 ± 8.1
Thione Compound 1 (50 µM) + α-MSH 92.1 ± 4.985.7 ± 7.680.4 ± 6.9
Kojic Acid (50 µM) + α-MSH 96.2 ± 4.595.3 ± 8.190.1 ± 7.2

α-MSH (alpha-Melanocyte-Stimulating Hormone) is used to induce melanogenesis.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of thione compounds on mushroom tyrosinase activity.[1][2]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Thione test compounds

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Dissolve the thione test compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of test concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.[3]

  • Record the absorbance every minute for 20 minutes.

  • The percentage of tyrosinase inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the reaction with DMSO instead of the inhibitor, and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the thione compound.

Enzyme Kinetics Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed.[4]

Procedure:

  • Perform the mushroom tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the thione inhibitor.

  • Measure the initial reaction velocities (V₀) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]) or a Dixon plot (1/V₀ versus [I]).

  • Analyze the plots to determine the type of inhibition and the inhibition constant (Kᵢ).

Cellular Tyrosinase Activity Assay

This assay measures the inhibitory effect of thione compounds on tyrosinase activity within a cellular context, typically using B16F10 melanoma cells.[5][6]

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Thione test compounds

  • alpha-Melanocyte-Stimulating Hormone (α-MSH)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)

  • L-DOPA solution

  • BCA Protein Assay Kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thione compounds for a specified period (e.g., 24-48 hours). To stimulate melanin production, co-treat with α-MSH.

  • After treatment, wash the cells with cold PBS and lyse them using the lysis buffer.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add L-DOPA solution to each well and incubate at 37°C for 1 hour.[5]

  • Measure the absorbance at 475 nm.

  • Normalize the tyrosinase activity to the protein concentration and express the results as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with thione compounds.[7][8]

Materials:

  • B16F10 melanoma cells and culture reagents

  • Thione test compounds

  • α-MSH

  • PBS

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed and treat B16F10 cells with thione compounds and α-MSH as described in the cellular tyrosinase activity assay.

  • After the treatment period, wash the cells with PBS and harvest them.

  • Dissolve the cell pellets in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

  • The melanin content is expressed as a percentage of the α-MSH-treated control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing thione compounds as tyrosinase inhibitors.[9]

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays A Primary Screening: Mushroom Tyrosinase Assay B Determination of IC50 Values A->B C Enzyme Kinetics Analysis (Lineweaver-Burk/Dixon Plots) B->C D Cell Viability Assay (e.g., MTT) C->D E Cellular Tyrosinase Activity Assay D->E F Melanin Content Assay E->F G Lead Compound Identification F->G H Thione Compound Library H->A G alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription TRP1 TRP-1 MITF->TRP1 Upregulates Transcription TRP2 TRP-2 MITF->TRP2 Upregulates Transcription L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Thione_Compound Thione Compound (Inhibitor) Thione_Compound->Tyrosinase Inhibits

References

Application Note: High-Throughput Screening of a 1,5-Diphenylpyrimidine-4(1H)-thione Derivative Library for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives, specifically dihydropyrimidinones and their thione analogs (DHPMs), represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] Their diverse biological activities include antiviral, anti-inflammatory, antibacterial, and notably, antitumoral properties.[3][4] The core structure of DHPMs serves as a versatile scaffold for developing targeted therapies, including inhibitors of key cellular signaling pathways implicated in cancer.[3][5] For instance, the well-known DHPM derivative, Monastrol, is an inhibitor of the Eg5 kinesin, a protein essential for mitosis, highlighting the potential of this chemical class in oncology.[3][5]

This application note details a high-throughput screening (HTS) campaign designed to identify novel inhibitors of Epidermal Growth Factor Receptor (EGFR) from a focused library of 1,5-Diphenylpyrimidine-4(1H)-thione derivatives. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival; its aberrant signaling is a hallmark of many cancers, making it a validated drug target.[6] The protocol describes a robust, fluorescence-based assay suitable for automation, along with data analysis and hit confirmation strategies.[7][8]

Experimental Protocols

Library Preparation and Management

The compound library consists of this compound derivatives synthesized via a modified Biginelli reaction.[9][10]

  • Stock Solution Preparation: Each compound is dissolved in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

  • Storage: Stock solutions are stored in 96-well master plates at -20°C.

  • Assay Plate Preparation: For the HTS, a robotic liquid handler is used to dilute the library compounds from the master plates into 384-well assay plates.[8][11] The final concentration of each compound in the assay is 10 µM, with a final DMSO concentration not exceeding 0.1%.[12]

High-Throughput EGFR Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed to measure the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. This assay format is highly sensitive and robust, with a Z' factor greater than 0.8, making it ideal for HTS.[13]

Materials:

  • Recombinant Human EGFR (catalytic domain)

  • Biotinylated Poly-Glu-Tyr (4:1) peptide substrate

  • Adenosine Triphosphate (ATP)

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Stop Solution: 100 mM Tris-HCl (pH 7.5), 50 mM EDTA.

  • 384-well, low-volume, black assay plates.

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, 25 nL of each compound from the library plates is dispensed into the wells of a 384-well assay plate.

  • Controls: Each plate includes negative controls (DMSO only, representing 0% inhibition) and positive controls (a known EGFR inhibitor like Gefitinib at 1 µM, representing 100% inhibition).

  • Enzyme Addition: 12.5 µL of EGFR enzyme solution (2X final concentration) in assay buffer is added to all wells. The plate is briefly centrifuged and incubated for 15 minutes at room temperature.

  • Reaction Initiation: 12.5 µL of a substrate/ATP mix (2X final concentration) in assay buffer is added to all wells to initiate the kinase reaction. The final volume is 25 µL.[14]

  • Incubation: The plate is incubated for 60 minutes at 37°C.

  • Reaction Termination: 10 µL of Stop Solution containing the TR-FRET detection reagents (Europium-labeled antibody and SA-APC) is added to each well.

  • Final Incubation: The plate is incubated for 2 hours at room temperature, protected from light.

  • Data Acquisition: The TR-FRET signal is read on a compatible plate reader, measuring emission at 665 nm (Acceptor) and 620 nm (Donor) following excitation at 340 nm.

Data Analysis and Hit Selection
  • Ratio Calculation: The ratio of the acceptor (665 nm) to donor (620 nm) fluorescence intensity is calculated for each well.

  • Percentage Inhibition Calculation: The percentage inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control)) where "High_Control" is the positive control (100% inhibition) and "Low_Control" is the negative control (0% inhibition).

  • Hit Criteria: Compounds demonstrating ≥50% inhibition in the primary screen are selected as "primary hits."

  • Confirmation and Dose-Response: Primary hits are re-tested in the same assay to confirm activity. Confirmed hits are then evaluated in a 10-point dose-response format (e.g., from 100 µM to 5 nM) to determine their IC₅₀ values.

Results

From the primary screen of the this compound library, several compounds were identified as potent inhibitors of EGFR kinase activity. The data for representative hits are summarized below.

Table 1: EGFR Kinase Inhibition by Lead this compound Derivatives

Compound IDR1 SubstitutionR2 Substitution% Inhibition at 10 µMIC₅₀ (µM)
DPPT-001HH12.5%> 100
DPPT-0074-ClH78.2%3.5
DPPT-0154-OCH₃3-Cl85.9%1.8
DPPT-0223,4-diCl4-F92.1%0.95
DPPT-0314-NO₂H65.4%8.2
Gefitinib (Control)--99.8%0.025

The structure-activity relationship (SAR) suggests that electron-withdrawing groups on the phenyl rings at positions R1 and R2 enhance the inhibitory activity against EGFR.[1] Specifically, compound DPPT-022 , with di-chloro and fluoro substitutions, demonstrated the most potent activity with a sub-micromolar IC₅₀ value.

Visualizations

Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor DPPT-022 (Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway showing inhibition of receptor autophosphorylation.

Experimental Workflow

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screen cluster_validation 3. Hit Validation Lib Compound Library (10 mM in DMSO) AssayPlate Assay-Ready Plates (10 µM Compounds) Lib->AssayPlate Dilution & Plating Assay TR-FRET Kinase Assay (Single Concentration) AssayPlate->Assay Data Data Acquisition & % Inhibition Calculation Assay->Data Hits Primary Hits (≥50% Inhibition) Data->Hits Confirm Hit Confirmation (Retest) Hits->Confirm Dose IC₅₀ Determination (10-point Dose-Response) Confirm->Dose Leads Confirmed Leads Dose->Leads

Caption: High-throughput screening workflow from library preparation to lead identification.

Conclusion

The application of a robust TR-FRET based high-throughput screening protocol successfully identified several this compound derivatives as potent inhibitors of EGFR kinase. The screening campaign demonstrated excellent statistical reliability, suitable for large-scale library interrogation.[8][12] The identified hit compounds, particularly DPPT-022 , show promise as starting points for further medicinal chemistry optimization. Future studies will focus on expanding the SAR, evaluating selectivity against other kinases, and assessing cellular activity in relevant cancer cell lines. This workflow provides a solid foundation for discovering novel kinase inhibitors from diverse chemical libraries.

References

Application Notes and Protocols: Triphenylphosphine as a Catalyst in Pyrimidine-Thione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The synthesis of these scaffolds is a key focus in the development of novel therapeutic agents. The use of triphenylphosphine (PPh₃) as a catalyst in organic synthesis has been well-established, and its application in the synthesis of pyrimidine-thiones offers a versatile and efficient approach.[1][2][3] Triphenylphosphine, acting as a Lewis base catalyst, promotes the cyclocondensation reactions required to form the pyrimidine-thione core, often under mild reaction conditions with good to excellent yields.[1][2]

These application notes provide detailed protocols for two primary methods of pyrimidine-thione synthesis catalyzed by triphenylphosphine: the condensation of chalcones and thiourea, and a modified Biginelli-type reaction.

I. Synthesis of 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones from Chalcones and Thiourea

This protocol details a highly efficient, one-pot synthesis of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones through the condensation of 1,3-diaryl-2-propen-1-ones (chalcones) and thiourea, catalyzed by triphenylphosphine.[1][3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Chalcone (2 mmol), Thiourea (3 mmol), and PPh3 (0.2 mmol) in Ethanol (5 mL) B Reflux with stirring at 65°C A->B C Monitor reaction progress by TLC B->C D Concentrate under reduced pressure C->D Upon completion E Wash residue with water D->E F Recrystallize from ethanol E->F G Obtain pure product F->G

Caption: Experimental workflow for the synthesis of pyrimidine-thiones from chalcones.

Proposed Reaction Mechanism

Triphenylphosphine acts as a Lewis base, activating the thiourea for the subsequent cyclization.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Chalcone 1,3-Diaryl-2-propen-1-one (Chalcone) Intermediate1 Michael Adduct Chalcone->Intermediate1 Thiourea Thiourea Thiourea->Intermediate1 Michael Addition (catalyzed by PPh3) PPh3 PPh3 (Catalyst) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thione Intermediate2->Product Dehydration Product->PPh3 Catalyst Regeneration

Caption: Proposed mechanism for the triphenylphosphine-catalyzed synthesis of pyrimidine-thiones.

Experimental Protocol

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone)

  • Thiourea

  • Triphenylphosphine (PPh₃)

  • Ethanol

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure: [1]

  • In a round-bottom flask, combine the 1,3-diaryl-2-propen-1-one (2 mmol), thiourea (3 mmol), and triphenylphosphine (0.2 mmol).

  • Add ethanol (5 mL) to the flask.

  • The mixture is refluxed with stirring at 65°C.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, allow the mixture to stand overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Collect the resulting residue and wash it with water.

  • Recrystallize the crude product from ethanol to obtain the pure 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thione.

Quantitative Data

Table 1: Catalyst Screening [1]

EntryCatalystTime (h)Yield (%)
1No Catalyst1015
2Pyridine842
3Piperidine855
4PPh₃ 5 94
5P(OPh)₃675

Reaction conditions: 1,3-diphenyl-2-propen-1-one (2 mmol), thiourea (3 mmol) in ethanol at 65°C.

Table 2: Solvent Screening with PPh₃ Catalyst [1]

EntrySolventTime (h)Yield (%)
1Methanol589
2Ethanol 5 94
3Acetonitrile682
41,4-Dioxane778
5Cyclohexane845
6Solvent-free865

Reaction conditions: 1,3-diphenyl-2-propen-1-one (2 mmol), thiourea (3 mmol), PPh₃ (0.2 mmol) at 65°C.

Table 3: Synthesis of Various 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones [1]

EntryArAr'Time (h)Yield (%)
1C₆H₅C₆H₅594
24-ClC₆H₄C₆H₅592
34-BrC₆H₄C₆H₅5.590
44-CH₃C₆H₄C₆H₅596
54-OCH₃C₆H₄C₆H₅5.595
6C₆H₅4-BrC₆H₄691
7C₆H₅4-CH₃C₆H₄595

Reaction conditions: 1,3-diaryl-2-propen-1-one (2 mmol), thiourea (3 mmol), PPh₃ (0.2 mmol) in ethanol at 65°C.

II. Modified Biginelli Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones

This protocol describes a solvent-free, three-component Biginelli-type reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones from an aromatic aldehyde, a β-ketoester, and thiourea, using triphenylphosphine as a catalyst.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Aromatic Aldehyde (1 mmol), β-Ketoester (1 mmol), Thiourea (1.5 mmol), and PPh3 (10 mol%) B Heat at 100°C under solvent-free conditions A->B C Monitor reaction progress by TLC B->C D Cool to room temperature C->D Upon completion E Add cold ethanol and stir D->E F Filter the solid product E->F G Wash with cold ethanol F->G H Recrystallize from ethanol G->H I Obtain pure product H->I

Caption: Experimental workflow for the Biginelli-type synthesis of pyrimidine-thiones.

Proposed Reaction Mechanism

In this Biginelli-type reaction, triphenylphosphine is proposed to act as a Lewis base, activating the aldehyde for nucleophilic attack.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Condensation with Thiourea Thiourea Thiourea Thiourea->Acylimine Condensation (catalyzed by PPh3) PPh3 PPh3 (Catalyst) Cycloadduct Cycloadduct Acylimine->Cycloadduct Enamine->Cycloadduct Michael Addition Product 3,4-Dihydropyrimidin-2(1H)-thione Cycloadduct->Product Cyclization and Dehydration Product->PPh3 Catalyst Regeneration

Caption: Proposed mechanism for the triphenylphosphine-catalyzed Biginelli reaction.

Experimental Protocol

Materials:

  • Aromatic aldehyde

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Thiourea

  • Triphenylphosphine (PPh₃)

  • Ethanol

  • Standard laboratory glassware

  • Heating apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure: [2]

  • In a flask, mix the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), thiourea (1.5 mmol), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Heat the mixture at 100°C under solvent-free conditions for the appropriate time (typically monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Add a small amount of cold ethanol and stir the mixture.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione.

Quantitative Data

Table 4: Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones via Modified Biginelli Reaction [2]

EntryAldehyde (Ar)β-KetoesterTime (h)Yield (%)
1C₆H₅CHOEthyl acetoacetate892
24-ClC₆H₄CHOEthyl acetoacetate895
34-NO₂C₆H₄CHOEthyl acetoacetate796
44-CH₃OC₆H₄CHOEthyl acetoacetate990
5C₆H₅CHOMethyl acetoacetate890

Reaction conditions: Aldehyde (1 mmol), β-ketoester (1 mmol), thiourea (1.5 mmol), PPh₃ (10 mol%) at 100°C, solvent-free.

Conclusion

Triphenylphosphine serves as an efficient, inexpensive, and recyclable catalyst for the synthesis of pyrimidine-thione derivatives.[1] The methodologies presented are characterized by their operational simplicity, mild reaction conditions, short reaction times, and high product yields.[1][2] These protocols offer a valuable and environmentally benign approach for the generation of pyrimidine-thione libraries for screening in drug discovery programs.

References

Application Notes and Protocols for In Vivo Antitumor Activity Testing of Pyrimidine-Thione Candidates in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preclinical evaluation of pyrimidine-thione candidates' in vivo antitumor activity using mouse models. These guidelines are intended to offer a framework for researchers to design and execute robust in vivo studies to assess the therapeutic potential of this promising class of compounds.

Introduction

Pyrimidine-thione derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties. Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. Notably, certain pyrimidine-2-thione derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the RAS/PI3K/Akt/JNK pathway[1][2]. The translation of promising in vitro results into successful clinical applications necessitates rigorous in vivo testing to evaluate efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles. Mouse xenograft models are a cornerstone of preclinical cancer research, providing a means to assess the antitumor activity of novel therapeutic agents in a living organism[3].

Data Presentation

Quantitative data from in vivo antitumor activity studies should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data.

Table 1: In Vivo Antitumor Efficacy of Pyrimidine-Thione Candidate (PTC-X) in [Cancer Type] Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (% TGI)p-value vs. Vehicle
Vehicle Control-Daily, i.p.1500 ± 150--
PTC-X10Daily, i.p.900 ± 12040<0.05
PTC-X25Daily, i.p.525 ± 9065<0.01
Positive Control[Dose][Schedule]450 ± 8070<0.01

% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle control group)] x 100

Table 2: Survival Analysis of Mice Bearing [Cancer Type] Xenografts Treated with PTC-X

Treatment GroupDose (mg/kg)Median Survival (Days)Percent Increase in Lifespan (% ILS)p-value vs. Vehicle
Vehicle Control-25--
PTC-X103540<0.05
PTC-X254268<0.01
Positive Control[Dose]4580<0.01

% ILS = [(Median survival of treated group / Median survival of vehicle control group) - 1] x 100

Table 3: In Vitro Cytotoxicity of Pyrimidine-Thione Derivatives in Human Cancer Cell Lines (IC50, µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)
Pyrimidine-Thione 12.62 ± 1.6[1][2]25.5 ± 1.3[4]>5013.4[5]
Pyrimidine-Thione 2>5030.2 ± 2.145.1 ± 3.5>50
Doxorubicin (Ref)0.45 ± 0.050.36 ± 0.02[4]0.52 ± 0.070.68 ± 0.09

Experimental Protocols

The following are detailed protocols for conducting in vivo antitumor activity testing of pyrimidine-thione candidates.

Cell Culture and Animal Models
  • Cell Lines: Select appropriate human cancer cell lines for xenograft establishment. The choice should be based on the cancer type of interest and the in vitro sensitivity of the cell line to the pyrimidine-thione candidates.

  • Animal Housing: Use immunodeficient mice (e.g., athymic nude mice or SCID mice) to prevent rejection of human tumor xenografts. House the animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation
  • Cell Preparation: Culture the selected cancer cells in their recommended medium until they reach 70-80% confluency.

  • Harvesting: Wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

  • Cell Viability: Determine cell viability using a trypan blue exclusion assay. Only cell suspensions with >95% viability should be used for implantation.

  • Implantation: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. For subcutaneous models, inject 100-200 µL of the cell suspension into the flank of each mouse.

Drug Formulation and Administration
  • Formulation: Prepare the pyrimidine-thione candidate in a suitable vehicle. Common vehicles include saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80. The final concentration of the solubilizing agent should be non-toxic to the animals.

  • Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) and the dosing schedule should be determined based on preliminary pharmacokinetic and toxicity studies.

Tumor Growth Monitoring and Data Collection
  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using a digital caliper every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Initiation: Begin treatment according to the predetermined dosing schedule.

  • Endpoint: The experiment can be terminated when the tumors in the control group reach a specific size (e.g., 2000 mm³), or when the animals show signs of excessive morbidity. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for certain pyrimidine-thione derivatives through the inhibition of the RAS/PI3K/Akt/JNK signaling pathway, a critical regulator of cell proliferation and survival in cancer.

RAS_PI3K_AKT_JNK_Pathway Proposed Signaling Pathway Inhibition by Pyrimidine-Thione Derivatives RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K JNK JNK RAS->JNK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation JNK->Proliferation PyrimidineThione Pyrimidine-Thione Candidate PyrimidineThione->RAS PyrimidineThione->PI3K PyrimidineThione->AKT PyrimidineThione->JNK

Caption: RAS/PI3K/Akt/JNK pathway inhibition.

Experimental Workflow

The diagram below outlines the general workflow for in vivo antitumor activity testing of pyrimidine-thione candidates in a mouse xenograft model.

in_vivo_workflow Experimental Workflow for In Vivo Antitumor Activity Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture 1. Cancer Cell Culture animal_acclimation 2. Animal Acclimation implantation 3. Tumor Cell Implantation cell_culture->implantation animal_acclimation->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization tumor_growth->randomization treatment 6. Treatment Administration randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Endpoint Analysis (Tumor Excision, Survival) data_collection->endpoint statistical_analysis 9. Statistical Analysis endpoint->statistical_analysis

Caption: In vivo antitumor testing workflow.

Logical Relationships in Experimental Design

This diagram illustrates the logical relationships between the different experimental groups in a typical in vivo antitumor efficacy study.

experimental_design Logical Relationships in Experimental Design tumor_bearing_mice Tumor-Bearing Mice (N=40) vehicle Vehicle Control (n=10) tumor_bearing_mice->vehicle Randomization ptc_low Pyrimidine-Thione (Low Dose) (n=10) tumor_bearing_mice->ptc_low Randomization ptc_high Pyrimidine-Thione (High Dose) (n=10) tumor_bearing_mice->ptc_high Randomization positive_control Positive Control (e.g., Doxorubicin) (n=10) tumor_bearing_mice->positive_control Randomization vehicle->ptc_low Efficacy Comparison vehicle->ptc_high Efficacy Comparison vehicle->positive_control Validation ptc_low->ptc_high Dose-Response

Caption: Experimental design logic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,5-Diphenylpyrimidine-4(1H)-thione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for synthesizing this compound involves a two-step process. The first step is the Claisen-Schmidt condensation of acetophenone and benzaldehyde to form 1,3-diphenyl-2-propen-1-one (chalcone). The subsequent step involves the cyclocondensation of the synthesized chalcone with thiourea in the presence of a base.[1][2][3][4]

Q2: What are the critical parameters that influence the yield of the final product?

A2: Several factors can significantly impact the yield of this compound. These include the purity of reactants and solvents, reaction temperature, reaction time, the choice and concentration of the catalyst (base), and the efficiency of the purification method.

Q3: Can microwave irradiation be used to improve the reaction efficiency?

A3: Yes, microwave-assisted synthesis has been reported for the preparation of dihydropyrimidine derivatives and can be a viable alternative to conventional heating.[5] It often leads to shorter reaction times and potentially higher yields due to efficient and uniform heating.

Q4: What are the common side products in this synthesis?

A4: In the initial Claisen-Schmidt condensation, side products can arise from self-condensation of acetophenone or Cannizzaro reaction of benzaldehyde, especially under strong basic conditions. During the cyclization step, incomplete reaction leading to the recovery of starting chalcone is a common issue. Other potential side products may include oxidized forms of the thione or products from alternative reaction pathways of the chalcone.

Q5: How can I purify the final product?

A5: The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol.[3][4] Column chromatography using silica gel may also be employed for more challenging purifications.

Troubleshooting Guides

Problem 1: Low Yield of 1,3-Diphenyl-2-propen-1-one (Chalcone)
Possible Cause Suggested Solution
Impure Reactants Ensure acetophenone and benzaldehyde are freshly distilled or from a new bottle. Check for the presence of benzoic acid in the benzaldehyde, which can neutralize the base catalyst.
Inefficient Catalyst Use a freshly prepared solution of NaOH or KOH in ethanol. The concentration of the base is crucial; typically, a 10-20% solution is effective.[6]
Suboptimal Reaction Temperature The Claisen-Schmidt condensation is usually performed at room temperature.[3] Running the reaction at elevated temperatures can promote side reactions.
Incorrect Reaction Time The reaction is often left to stir for several hours or overnight.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side Reactions To minimize self-condensation of acetophenone, add it dropwise to the mixture of benzaldehyde and base. Using a slight excess of benzaldehyde can also favor the desired cross-condensation.
Problem 2: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Cyclization Ensure the chalcone is fully dissolved in the reaction solvent (e.g., ethanol) before adding thiourea and the basic catalyst (e.g., ethanolic KOH).[3]
Suboptimal Reaction Conditions Refluxing the reaction mixture is typically required for the cyclization to proceed to completion.[3] Monitor the reaction by TLC to determine the necessary reflux time, which can range from a few hours to over 20 hours.[3]
Decomposition of Product Prolonged heating at high temperatures in the presence of a strong base might lead to some degradation of the product. Optimize the reaction time to avoid unnecessary exposure to harsh conditions.
Inefficient Purification During workup, acidification of the reaction mixture is crucial to precipitate the product.[3] Ensure the pH is sufficiently acidic. For recrystallization, choose a solvent in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures.
Poor Quality of Thiourea Use high-purity thiourea. Impurities can interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) via Claisen-Schmidt Condensation

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a 20% (w/v) solution.

  • To this stirred solution, add benzaldehyde followed by the dropwise addition of acetophenone at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Protocol 2: Synthesis of this compound

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) and thiourea (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide in ethanol (e.g., 25 ml of ethanolic KOH solution for 0.01 mol of chalcone).[3]

  • Reflux the reaction mixture for approximately 22 hours.[3] Monitor the reaction progress by TLC.

  • After cooling the reaction mixture to room temperature, keep it overnight.

  • Acidify the mixture with acetic acid to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude this compound from ethanol to obtain the purified product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrimidine-thione Synthesis from Chalcones

Chalcone Derivative Base/Catalyst Solvent Reaction Time Yield (%) Reference
3-(4-substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-oneEthanolic KOHEthanol22 h (reflux)Not specified[3]
Substituted chalconesEthanolic NaOHEthanol3 h (stirring)60-65%[4]
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-substituted-thiophen-2-yl)-propenoneEthanolic KOHEthanolNot specified81% (for one derivative)[1]
Aromatic aldehydes, benzoyl acetone, thioureaHClEthanol (Microwave)4-5 minNot specified[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Chalcone Synthesis (Claisen-Schmidt) cluster_step2 Step 2: Pyrimidine-thione Synthesis A Acetophenone + Benzaldehyde C Stir at Room Temp (4-6h) A->C B Ethanolic NaOH B->C D Workup (Ice, HCl) C->D E Crude Chalcone D->E F Recrystallization (Ethanol) E->F G Pure 1,3-Diphenyl-2-propen-1-one F->G H Pure Chalcone + Thiourea G->H Use in next step J Reflux (22h) H->J I Ethanolic KOH I->J K Workup (Acetic Acid) J->K L Crude Product K->L M Recrystallization (Ethanol) L->M N Pure this compound M->N

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine-thione Synthesis Start Low Yield Observed Step Which step has low yield? Start->Step C1 Check Reactant Purity Step->C1 Step 1 P1 Ensure Complete Dissolution Step->P1 Step 2 C2 Optimize Catalyst Concentration C1->C2 C3 Verify Reaction Temperature & Time C2->C3 P2 Optimize Reflux Time P1->P2 P3 Check Workup pH P2->P3

Caption: Troubleshooting logic for low yield issues.

References

Overcoming low solubility of diphenylpyrimidine-thiones in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of diphenylpyrimidine-thiones during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are diphenylpyrimidine-thiones and why is their low solubility a major issue in assays?

Diphenylpyrimidine-thiones are a class of heterocyclic compounds investigated for various therapeutic properties, including potential antitumor activity through mechanisms like elevating reactive oxygen species (ROS) production.[1] Like many potent drug candidates developed through modern discovery techniques, these compounds are often highly lipophilic (grease-ball molecules) and can have high crystal lattice energy (brick-dust molecules), leading to poor aqueous solubility.[2][3] This low solubility is a significant challenge because for a compound to be absorbed and pharmacologically active, it must be in a dissolved state at the site of absorption or action.[4] In assays, poor solubility can lead to compound precipitation, which results in underestimated biological activity, reduced hit rates in high-throughput screening (HTS), inconsistent data, and inaccurate structure-activity relationships (SAR).[5][6][7]

Q2: What are the first steps to take if I suspect my diphenylpyrimidine-thione has solubility issues?

First, visually inspect your stock solution (typically in DMSO) for any precipitate.[6] Many compounds can fall out of solution, especially during storage at low temperatures.[6][8] If the stock appears clear, the next step is to evaluate what happens upon dilution into your aqueous assay buffer. Cloudiness, turbidity, or visible precipitate upon dilution are clear signs of low aqueous solubility. Optimizing your dilution protocol, such as performing serial dilutions, can sometimes mitigate this.[5][6] It is also crucial to determine the compound's concentration under the actual assay conditions to diagnose the extent of the solubility problem.[6]

Q3: How does pH adjustment affect the solubility of these compounds?

The solubility of ionizable compounds is highly dependent on pH.[9][10][11] Diphenylpyrimidine-thiones may contain weakly acidic or basic functional groups.

  • For weakly basic compounds: Solubility increases as the pH of the solution decreases (becomes more acidic).[12]

  • For weakly acidic compounds: Solubility increases as the pH of the solution increases (becomes more basic).[12][13]

By adjusting the pH of the assay buffer, you can shift the equilibrium towards the more soluble, ionized form of the compound.[13] However, it is critical to ensure the chosen pH does not negatively impact the stability of the compound, the target protein, or overall assay performance.

Q4: What are co-solvents and how can they help improve solubility?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[14][15][16] They work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[14][16] This is one of the most widely used techniques, especially for preparing liquid formulations for oral and intravenous administration.[17] Common co-solvents used in biological assays include DMSO, ethanol, polyethylene glycols (PEGs), and glycerol.[18][19] The key is to use the minimum amount of co-solvent necessary to achieve solubilization, as high concentrations can sometimes interfere with the biological assay or cause toxicity in cell-based systems.[8]

Q5: What are cyclodextrins and how do they work?

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[20][21][22][23] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like diphenylpyrimidine-thiones, within their central cavity, forming an inclusion complex.[4][22][23] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and stability.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and safety profile.[21]

Q6: How can surfactants be used to solubilize compounds?

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic drugs.[24][25] At concentrations above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[18][24] Poorly soluble compounds can partition into the hydrophobic core of these micelles, effectively solubilizing them in the aqueous medium.[24][25] Common surfactants used in pharmaceutical preparations include Tween 80, Pluronic F68, and Sodium Lauryl Sulphate (SLS).[14][26]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates in DMSO stock solution during storage. The compound's solubility limit in DMSO has been exceeded, especially at lower storage temperatures.[6]1. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the compound.[5] 2. Prepare a fresh stock solution at a slightly lower concentration. 3. Store the stock solution at room temperature if the compound is stable, or prepare fresh for each experiment.[6]
Compound precipitates immediately upon dilution into aqueous assay buffer. The compound has very low aqueous solubility, and the dilution factor is too high, causing it to crash out of the solution.1. Optimize Dilution: Perform a stepwise, serial dilution rather than a single large dilution.[19] 2. Increase Co-solvent: Increase the final concentration of DMSO or another co-solvent in the assay buffer. Keep the final DMSO concentration below 0.5% for most cell-based assays to avoid toxicity.[19] 3. Use Surfactants: Add a surfactant like Tween 80 or Pluronic F68 to the assay buffer at a concentration above its CMC.[14][26]
Assay results are inconsistent or show lower-than-expected potency. Undissolved compound is present, leading to an unknown and variable concentration of the active drug in the assay.[5][6]1. Confirm Solubility: Use one of the solubilization strategies below to ensure the compound is fully dissolved at the highest tested concentration. 2. Incorporate Cyclodextrins: Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before adding it to the assay.[20][21] This can increase solubility without the use of harsh organic solvents. 3. Adjust Buffer pH: If the compound is ionizable, adjust the assay buffer pH to favor the more soluble form, ensuring the pH change is compatible with the assay system.[9][10]
Visible precipitate forms over the course of a long incubation. The compound is kinetically soluble at the start but is not thermodynamically stable in the aqueous buffer and precipitates over time.1. Reduce Incubation Time: If possible, shorten the assay incubation period. 2. Improve Stability with Excipients: Use solubility enhancers that also improve stability, such as cyclodextrins or certain polymers (e.g., HPMCAS in solid dispersions).[20][27] 3. Solid Dispersion Formulation: For advanced development, consider creating a solid dispersion of the compound in a hydrophilic carrier, which can maintain supersaturation.[2][28]

Data on Common Solubilizing Agents

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration (Final)Notes
DMSO< 0.5% - 1%Widely used for stock solutions. Can be toxic to cells at higher concentrations.[19]
Ethanol1% - 5%Good solubilizing power but can be toxic to cells and may denature some proteins.
PEG 300/4001% - 10%Generally less toxic than DMSO or ethanol. Can increase the viscosity of the solution.
Glycerol1% - 10%A viscous co-solvent that can also act as a protein stabilizer.[8]

Table 2: Properties of Commonly Used Cyclodextrins

Cyclodextrin DerivativeKey FeaturesCommon Applications
HP-β-CD (Hydroxypropyl-β-cyclodextrin)High aqueous solubility (>50 g/100 mL), low toxicity, approved for parenteral use.[21]Solubilizing a wide range of poorly soluble drugs for various delivery routes.[21][22]
SBE-β-CD (Sulfobutylether-β-cyclodextrin)High aqueous solubility, negatively charged, can form strong complexes with cationic drugs.Used in several FDA-approved parenteral formulations.
M-β-CD (Methyl-β-cyclodextrin)High solubility and inclusion efficiency.[21] Can extract cholesterol from cell membranes.Often used in cell biology studies, but can have higher toxicity.

Visualizations

Experimental & Logical Workflows

G Diagram 1: General Workflow for Addressing Solubility Issues cluster_0 Initial Observation & Preparation cluster_1 Assay Dilution & Troubleshooting cluster_2 Validation & Final Assay A Compound identified for assay B Prepare DMSO stock solution (e.g., 10-30 mM) A->B C Observe for precipitation in stock solution B->C D Dilute stock into aqueous assay buffer C->D If clear E Precipitation observed? D->E F Optimize Dilution Protocol (e.g., serial dilution) E->F Yes K Proceed with Assay E->K No G Add Co-solvents (e.g., PEG400, Glycerol) F->G H Incorporate Surfactants (e.g., Tween 80) G->H I Use Cyclodextrins (e.g., HP-β-CD) H->I J Problem Solved? I->J J->K Yes L Re-evaluate compound or consider advanced formulation (e.g., solid dispersion) J->L No

Caption: General workflow for troubleshooting low compound solubility.

G Diagram 2: Decision Tree for Solubilization Strategy A Is the assay cell-based? B Is the compound ionizable? A->B Yes E Is high concentration needed? A->E No (Biochemical) C Try pH Adjustment (if compatible with assay) B->C Yes D Use mild co-solvents (e.g., PEG400, Glycerol) or Cyclodextrins B->D No J Proceed with chosen method C->J H Is there evidence of membrane disruption? D->H F Consider Surfactants or higher % of Co-solvents E->F Yes G Start with Co-solvents (e.g., up to 5% DMSO) E->G No F->J G->J I Switch to Cyclodextrins to avoid membrane effects H->I Yes H->J No G Diagram 3: Simplified Apoptosis Pathway Modulation A Diphenylpyrimidine-thione (Compound XS23) B Increased Intracellular ROS Production A->B C Mitochondrial Stress B->C D Release of Cytochrome c C->D F Apoptosome Formation D->F E Apaf-1 E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Substrate Cleavage (e.g., PARP) H->I J Apoptosis I->J

References

Technical Support Center: Optimizing Biginelli Reactions for Thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-thiones and related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Biginelli reaction for thione derivatives in a question-and-answer format.

Question: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields in the Biginelli synthesis of thione derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Choice and Loading: The catalyst is crucial for this reaction. Classical methods using strong protic acids like HCl can lead to low to moderate yields.[1] Modern methods often employ Lewis acids, organocatalysts, or ionic liquids for improved results.[2][3] Ensure the chosen catalyst is active and used in the appropriate amount. For instance, catalysts like Yb(OTf)₃, InCl₃, and various ionic liquids have been shown to significantly improve yields.[4][5]

  • Reaction Conditions:

    • Solvent: Solvent choice, or the lack thereof (solvent-free conditions), plays a significant role. Solvent-free reactions often provide better yields and are more environmentally friendly.[1] If a solvent is used, polar solvents like ethanol, acetonitrile, or DMF are common choices.[6][7] The dielectric constant of the solvent can influence the reaction, with higher values sometimes leading to higher yields.[7]

    • Temperature: The reaction may require heating. Temperatures ranging from room temperature to reflux are commonly used.[6][8] Optimization of the reaction temperature is crucial; for some catalytic systems, an optimal temperature exists beyond which side reactions may occur.[9]

    • Reaction Time: Reaction times can vary from minutes under microwave irradiation to several hours under conventional heating.[1][10] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials: the aldehyde, β-dicarbonyl compound, and thiourea. An excess of thiourea is often used to drive the reaction to completion.[5]

Question: I am observing the formation of multiple side products, making purification difficult. What are these side products and how can I minimize them?

Answer: Side product formation is a common issue. The Knoevenagel condensation product between the aldehyde and the β-dicarbonyl compound is a frequent side product.[11] Other potential side reactions can occur depending on the specific substrates and conditions used.

To minimize side products:

  • Optimize Catalyst: The choice of catalyst can influence the reaction pathway. Some catalysts may favor the desired three-component reaction over bimolecular side reactions.

  • Control Reaction Temperature: Excessive heat can lead to decomposition and the formation of undesired by-products.

  • One-Pot Protocol: The classical Biginelli reaction is a one-pot synthesis, which generally minimizes the isolation of intermediates that could lead to side products.[12] Adhering to a well-optimized one-pot procedure is advisable.

Question: The purification of my final dihydropyrimidinethione product is challenging. What are the recommended purification techniques?

Answer: Purification can indeed be challenging due to the polarity of the product and the potential for similar polarity side products.

  • Crystallization: This is often the most effective method for purifying Biginelli products. After the reaction, the crude product can often be precipitated by adding cold water or an appropriate anti-solvent. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can yield a pure product.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A solvent system of increasing polarity, such as ethyl acetate/hexane or dichloromethane/methanol, is typically employed.

  • Simple Filtration: In some optimized procedures, particularly under solvent-free conditions, the product can be isolated by simple filtration and washing, avoiding the need for chromatography.[6][13]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Biginelli reaction with thiourea?

A1: The most widely accepted mechanism is the "iminium mechanism". This pathway proposes that the reaction begins with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-dicarbonyl compound. The final step involves cyclization via nucleophilic attack of the remaining amino group onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinethione.[4][14][15]

Q2: Can I use substituted thioureas in this reaction?

A2: Yes, N-substituted thioureas can be used in the Biginelli reaction to produce N1-substituted dihydropyrimidinethiones. The use of promoters like chlorotrimethylsilane (TMSCl) in a solvent such as DMF has been shown to be effective for this purpose.[6]

Q3: Are there "green" or environmentally friendly methods for this synthesis?

A3: Absolutely. Significant research has focused on developing greener protocols. These include:

  • Solvent-free reactions: Conducting the reaction without a solvent is a common green approach that reduces waste and can improve yields.[1][5]

  • Use of eco-friendly catalysts: Many modern catalysts are chosen for their low toxicity and reusability.[3][16] This includes heterogeneous catalysts that can be easily recovered and reused.[2]

  • Alternative energy sources: Microwave irradiation and ultrasound have been used to accelerate the reaction, often leading to shorter reaction times and improved energy efficiency.[8][10]

Q4: What are some of the key applications of dihydropyrimidinethione derivatives?

A4: Dihydropyrimidinethiones are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[17] They are investigated for various therapeutic applications, including as antiviral, antitumor, antibacterial, and anti-inflammatory agents.[8] Some derivatives have also been identified as potent inhibitors of specific enzymes or as modulators of ion channels.[11]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different catalysts and solvents on the yield of the Biginelli reaction for thione derivatives, based on literature reports.

Table 1: Effect of Various Catalysts on Dihydropyrimidinethione Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
HCl (catalytic)EthanolReflux18 hLow to Moderate[1][18]
Yb(OTf)₃Solvent-free1000.5 - 1 h85-95[4]
InCl₃AcetonitrileReflux2 - 4 hGood to Excellent[4]
[Btto][p-TSA] (Ionic Liquid)Solvent-free30 - 900.5 - 10 hGood to Excellent[5]
KH₂PO₄ / PEG400Solvent-free1101.5 - 6.5 h71-93[1]
t-BuOKSolvent-free801.5 - 2 hGood to Excellent[19]
Granite/QuartzEthanolReflux6 - 8 h64-68 (for urea)[8]
BTEAC (PTC)Solvent-freeNot specified40 - 70 minGood to Excellent

Table 2: Influence of Solvent on Reaction Yield

SolventCatalystYield (%)NotesReference
Solvent-freeKH₂PO₄ / PEG40084Preferred condition[1]
TolueneKH₂PO₄ / PEG40071.6Lower than solvent-free[1]
DichloromethaneKH₂PO₄ / PEG40038.4Significantly lower yield[1]
TetrahydrofuranKH₂PO₄ / PEG40062Lower than solvent-free[1]
AcetonitrileKH₂PO₄ / PEG40045.8Lower than solvent-free[1]
AcetonitrileBi(NO₃)₃HighHigher dielectric constant solvents favored[7]

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones under Solvent-Free Conditions

This protocol is a generalized procedure based on common modern methodologies. Researchers should consult specific literature for the optimal conditions for their particular substrates.

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Thiourea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%; or an ionic liquid, 5 mol%)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), thiourea (1.5 mmol), and the catalyst.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system).

  • Upon completion of the reaction (typically 30 minutes to a few hours), cool the reaction mixture to room temperature.

  • Add cold water to the flask and stir vigorously. The solid product should precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinethione.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

TroubleshootingWorkflow Start Start: Low Yield or Side Products CheckCatalyst 1. Check Catalyst Start->CheckCatalyst OptimizeCatalyst Is catalyst appropriate? (e.g., Lewis acid, organocatalyst) CheckCatalyst->OptimizeCatalyst CheckConditions 2. Check Reaction Conditions OptimizeConditions Are conditions optimal? (Solvent, Temp., Time) CheckConditions->OptimizeConditions CheckReagents 3. Check Reagents OptimizeReagents Are reagents pure? Is stoichiometry correct? CheckReagents->OptimizeReagents OptimizeCatalyst->CheckConditions Yes SolutionCatalyst Solution: - Use modern catalyst (e.g., Yb(OTf)3) - Check catalyst loading OptimizeCatalyst->SolutionCatalyst No OptimizeConditions->CheckReagents Yes SolutionConditions Solution: - Try solvent-free conditions - Optimize temperature - Monitor reaction time (TLC) OptimizeConditions->SolutionConditions No SolutionReagents Solution: - Purify starting materials - Use excess thiourea OptimizeReagents->SolutionReagents No End Problem Resolved OptimizeReagents->End Yes SolutionCatalyst->End SolutionConditions->End SolutionReagents->End

Caption: Troubleshooting workflow for optimizing Biginelli reactions.

ExperimentalWorkflow Start Start: Assemble Reagents (Aldehyde, β-Dicarbonyl, Thiourea, Catalyst) Reaction One-Pot Reaction (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Cooling, Precipitation with Water) Monitoring->Workup Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for Biginelli thione synthesis.

References

Technical Support Center: Purification of 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,5-Diphenylpyrimidine-4(1H)-thione. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most frequently reported and generally effective method for the purification of this compound and its derivatives is recrystallization, with ethanol being a commonly used solvent.[1][2] For closely related 4,6-diphenylpyrimidine-2(1H)-thione derivatives, crystallization from ethanol or benzene has also been reported.[1]

Q2: What are the potential impurities in the crude product?

When synthesizing this compound, particularly through a Biginelli-type reaction or a reaction involving a chalcone precursor, potential impurities may include:

  • Unreacted starting materials: Such as the chalcone precursor (1,3-diphenyl-2-propen-1-one), benzaldehyde, and thiourea.

  • Side products: Arising from side reactions of the starting materials or intermediates. The specific nature of these will depend on the synthetic route employed.

  • Polymeric materials: Formation of insoluble byproducts can occur under certain reaction conditions.

Q3: Is column chromatography a suitable purification method?

Yes, column chromatography can be an effective method for purifying pyrimidine derivatives. For related pyrimidine compounds, flash chromatography with a mobile phase gradient of ethyl acetate in heptane has been successfully used.[3] The specific conditions, such as the stationary phase (e.g., silica gel) and the eluent system, would need to be optimized for this compound, likely starting with a non-polar solvent system and gradually increasing polarity.

Q4: What is the expected appearance of the purified product?

While specific data for this compound is not abundant in the provided search results, related diaryl pyrimidine-thione compounds are often described as crystalline solids, with colors ranging from white to pale yellow.[1] For example, 2-acetylmercapto-4,6-diarylpyrimidine is reported as white needles, and 3-(N-Benzoyl)-4,6-diarylpyrimidine-2-thione as pale yellow crystals.[1]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not dissolve in hot solvent. The solvent is not suitable for your compound. The volume of solvent is insufficient.Test the solubility of a small amount of crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for pyrimidine derivatives include ethanol, methanol, N,N-dimethylformamide (DMF), chloroform, tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[4][5] Increase the volume of the hot solvent incrementally until the product dissolves.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound or its impurities. The solution is supersaturated. The cooling rate is too fast.Select a solvent with a lower boiling point. Add a small amount of additional hot solvent to the oiled-out mixture to dissolve it, then allow it to cool more slowly. Ensure a gradual cooling process. You can insulate the flask to slow down the cooling rate.
No crystals form upon cooling. The solution is not sufficiently saturated. The solution is supersaturated and requires nucleation.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The crude product contains a high percentage of impurities.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation before filtration. If possible, concentrate the mother liquor to recover a second crop of crystals.
Crystals are colored despite purification. Colored impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb some of your product, so use it sparingly.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired product from impurities. The chosen eluent system has inappropriate polarity. The column is overloaded with the crude product.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[6] Reduce the amount of crude product loaded onto the column.
The product is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of the spot on TLC and the band on the column. The compound may be acidic or basic and interacting strongly with the silica gel. The compound may be degrading on the silica gel.Add a small amount of a modifier to the eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Consider using a different stationary phase, such as alumina.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualization

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Further Purification Needed Pure Pure Product Recrystallization->Pure High Purity ColumnChromatography->Pure High Purity

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilingOut Oils Out Cool->OilingOut Filter Filter and Dry Crystals->Filter Yes NoCrystals No Crystals Crystals->NoCrystals No Pure Pure Crystals Filter->Pure LowYield Low Yield Filter->LowYield

Caption: Decision tree for troubleshooting common recrystallization problems.

References

How to avoid side product formation in diphenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of diphenylpyrimidines and minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to diphenylpyrimidines?

A1: The most common and versatile method for synthesizing diphenylpyrimidines is the reaction of a diphenyl-substituted chalcone with a suitable nitrogen-containing reagent. The general two-step approach involves:

  • Claisen-Schmidt Condensation: An acetophenone derivative is reacted with a benzaldehyde derivative in the presence of a base or acid catalyst to form a chalcone (1,3-diphenyl-2-propen-1-one).

  • Cyclization: The resulting chalcone is then reacted with a nitrogen-containing compound such as guanidine, urea, or thiourea to form the pyrimidine ring.

Another notable method is the Biginelli reaction, which is a one-pot, three-component synthesis involving a β-dicarbonyl compound, an aldehyde, and urea or thiourea. This typically yields a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine.

Q2: What are the most common side products in diphenylpyrimidine synthesis?

A2: Side product formation can occur at both stages of the synthesis:

  • During Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Self-condensation of acetophenone: The ketone can react with itself, leading to byproducts.

    • Cannizzaro reaction of the aldehyde: If the aldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base.

    • Michael addition products: The enolate of the ketone can add to the newly formed chalcone.

    • Incomplete reaction: Unreacted starting materials (acetophenone and benzaldehyde) can remain in the mixture.[1]

  • During Pyrimidine Ring Formation (Cyclization):

    • Pyrazoline formation: If hydrazine or its derivatives are present as impurities or used as reagents, they can react with the chalcone to form pyrazolines.[2][3][4][5][6]

    • Michael addition adducts: Guanidine can act as a nucleophile and add to the chalcone without subsequent cyclization.[7]

    • Incomplete cyclization: The intermediate from the Michael addition may not fully cyclize to the pyrimidine ring.

    • Side reactions of functional groups: Substituents on the phenyl rings may undergo unwanted reactions under the reaction conditions. For instance, polyfluorinated chalcones can lead to the elimination of the polyfluorophenyl group when reacted with guanidine.[7]

    • Formation of dihydropyrimidines: In Biginelli-type reactions, the primary product is a dihydropyrimidine, which requires a subsequent oxidation step to yield the pyrimidine. Incomplete oxidation will result in a mixture.[8][9][10][11]

Q3: How can I purify the final diphenylpyrimidine product?

A3: Purification of the crude diphenylpyrimidine product is crucial to remove unreacted starting materials and side products. Common purification techniques include:

  • Recrystallization: This is the most common method for purifying solid diphenylpyrimidine derivatives. The choice of solvent is critical and depends on the solubility of the product and impurities.[12][13]

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is an effective method. A suitable eluent system needs to be determined, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Acid-Base Extraction: If the side products or starting materials have acidic or basic functionalities that the desired diphenylpyrimidine lacks, an acid-base extraction can be an effective preliminary purification step.

  • Derivatization: In some specific cases, a temporary derivatization of the target molecule can facilitate purification (e.g., by distillation), followed by the removal of the derivatizing group.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during diphenylpyrimidine synthesis.

Problem 1: Low yield of the desired diphenylpyrimidine.
Potential Cause Troubleshooting Strategy
Incomplete Claisen-Schmidt condensation. - Optimize reaction time and temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessively high temperatures that can promote side reactions.[1] - Choice of catalyst: For base-catalyzed reactions, use an appropriate concentration of NaOH or KOH. For acid-catalyzed reactions, ensure the catalyst is active and used in the correct amount.
Inefficient cyclization of the chalcone. - Choice of nitrogen source: Ensure the purity of the guanidine, urea, or thiourea. - Reaction conditions: Optimize the solvent, temperature, and reaction time for the cyclization step. Some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.[15] - pH control: The pH of the reaction mixture can be critical for the cyclization to proceed efficiently.
Suboptimal work-up and purification. - Minimize product loss during extraction: Use an appropriate organic solvent and perform multiple extractions. - Optimize recrystallization: Select a solvent system that provides good recovery of the purified product.
Problem 2: Presence of significant amounts of side products in the final product.
Side Product Troubleshooting Strategy
Unreacted Chalcone - Increase reaction time or temperature for the cyclization step. - Use a slight excess of the nitrogen source (e.g., guanidine). - Purify by recrystallization or column chromatography.
Pyrazoline - Ensure the absence of hydrazine or its derivatives in the reagents and solvents. [2][3][4][5][6] - If hydrazine is a known impurity in the nitrogen source, consider purifying the reagent before use.
Dihydropyrimidine - If the desired product is the aromatic pyrimidine, ensure the oxidation step is complete. Use an appropriate oxidizing agent (e.g., ceric ammonium nitrate) and monitor the reaction by TLC.[8][9][11]
Self-condensation products of acetophenone - Slowly add the ketone to the reaction mixture containing the aldehyde and the catalyst. This keeps the concentration of the enolate low and favors the reaction with the aldehyde.

Experimental Protocols

General Protocol for the Synthesis of 4,6-Diphenylpyrimidine-2-amine

This protocol is a general guideline and may require optimization for specific substituted diphenylpyrimidines.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Synthesis of 4,6-Diphenylpyrimidine-2-amine

  • Dissolve the purified chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, such as sodium ethoxide or potassium hydroxide, to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude 4,6-diphenylpyrimidine-2-amine by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF and water).

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Diphenylpyrimidine

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaOHEthanol2548592
2KOHMethanol65 (Reflux)29295
3Acidic AluminaSolvent-free10018890
4L-prolineDMSO8067588

Note: This table is a representative example based on typical outcomes and should be adapted based on specific experimental results.

Visualizations

Logical Workflow for Troubleshooting Diphenylpyrimidine Synthesis

G cluster_start cluster_problem cluster_causes_low_yield cluster_causes_side_products cluster_solutions_low_yield cluster_solutions_side_products start Diphenylpyrimidine Synthesis low_yield Low Yield start->low_yield side_products Side Products start->side_products incomplete_chalcone Incomplete Chalcone Formation low_yield->incomplete_chalcone inefficient_cyclization Inefficient Cyclization low_yield->inefficient_cyclization poor_workup Poor Work-up/Purification low_yield->poor_workup unreacted_chalcone Unreacted Chalcone side_products->unreacted_chalcone pyrazoline Pyrazoline Formation side_products->pyrazoline dihydropyrimidine Dihydropyrimidine Impurity side_products->dihydropyrimidine self_condensation Self-Condensation side_products->self_condensation optimize_chalcone Optimize Chalcone Synthesis: - Time/Temp - Catalyst incomplete_chalcone->optimize_chalcone optimize_cyclization Optimize Cyclization: - Reagent Purity - Conditions inefficient_cyclization->optimize_cyclization optimize_workup Optimize Work-up: - Extraction - Recrystallization poor_workup->optimize_workup drive_cyclization Drive Cyclization Forward: - Excess Reagent - Longer Time/Higher Temp unreacted_chalcone->drive_cyclization check_impurities Check for Hydrazine Impurities pyrazoline->check_impurities complete_oxidation Ensure Complete Oxidation dihydropyrimidine->complete_oxidation control_addition Control Reagent Addition self_condensation->control_addition

Caption: Troubleshooting workflow for diphenylpyrimidine synthesis.

Signaling Pathway: General Reaction Scheme

G cluster_reactants cluster_intermediates cluster_products acetophenone Acetophenone Derivative chalcone Diphenyl Chalcone acetophenone->chalcone Claisen-Schmidt Condensation benzaldehyde Benzaldehyde Derivative benzaldehyde->chalcone guanidine Guanidine/Urea diphenylpyrimidine Diphenylpyrimidine guanidine->diphenylpyrimidine chalcone->diphenylpyrimidine Cyclization side_products Side Products chalcone->side_products Side Reactions

References

Catalyst selection for efficient 1,5-Diphenylpyrimidine-4(1H)-thione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: A widely adopted and effective method is a two-step synthesis. The first step involves the synthesis of the corresponding oxygen analog, 1,5-Diphenylpyrimidin-4(1H)-one. The second step is the thionation of this pyrimidinone intermediate, typically using a thionating agent like Lawesson's reagent, to yield the desired this compound.[1][2][3]

Q2: Which catalysts are recommended for the synthesis of the 1,5-Diphenylpyrimidin-4(1H)-one precursor?

A2: The synthesis of 1,5-disubstituted pyrimidin-4(1H)-ones can be achieved through the cyclocondensation of a β-dicarbonyl compound with an amidine. While specific catalysts for the 1,5-diphenyl derivative are not extensively documented in readily available literature, general catalysts for pyrimidine synthesis from such precursors include both acids and bases.[4] Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and cesium hydroxide (CsOH) have been shown to catalyze similar pyrimidine syntheses effectively.[4]

Q3: What are the key considerations when using Lawesson's reagent for the thionation step?

A3: Lawesson's reagent is a powerful thionating agent, but its use requires careful consideration of reaction conditions.[5][6] Key factors include the choice of solvent (commonly anhydrous toluene or dioxane), reaction temperature (typically reflux), and reaction time.[7] It is also crucial to use the correct stoichiometry of Lawesson's reagent to ensure complete conversion and minimize side reactions.[8]

Q4: Are there any common side products observed during the thionation with Lawesson's reagent?

A4: Yes, a common challenge with Lawesson's reagent is the formation of phosphorus-containing byproducts, which can complicate product purification due to their similar polarity to the desired thione.[9] In some cases, incomplete thionation can lead to a mixture of the starting pyrimidinone and the product thione. Additionally, Lawesson's reagent can sometimes lead to unexpected side reactions, such as reductions, if other sensitive functional groups are present in the molecule.[8]

Troubleshooting Guides

Problem 1: Low or No Yield of 1,5-Diphenylpyrimidin-4(1H)-one (Precursor)
Possible Cause Suggested Solution
Inefficient Catalyst Screen different catalysts, including both acid and base catalysts. For base-catalyzed reactions, consider stronger bases like KOH or CsOH.[4]
Poor Quality of Reagents Ensure all starting materials, especially the β-dicarbonyl compound and amidine, are pure and dry.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Some cyclocondensations may require elevated temperatures to proceed efficiently.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Problem 2: Incomplete Thionation or Low Yield of this compound
Possible Cause Suggested Solution
Insufficient Lawesson's Reagent Increase the molar equivalents of Lawesson's reagent. A slight excess (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion.
Decomposition of Lawesson's Reagent Use freshly opened or properly stored Lawesson's reagent. It can degrade upon exposure to moisture.
Low Reaction Temperature Ensure the reaction is heated to a sufficient temperature (reflux in toluene or dioxane is common) to facilitate the thionation.[7]
Short Reaction Time Monitor the reaction progress by TLC. Thionation reactions can sometimes require several hours for completion.
Solvent Issues Use anhydrous solvents to prevent the decomposition of Lawesson's reagent and potential side reactions.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Contamination with Phosphorus Byproducts After the reaction, quenching with a mild base or washing with a dilute NaOH solution can help to remove some acidic phosphorus byproducts. Specialized workup procedures, such as treatment with ethylene glycol to decompose the Lawesson's reagent byproduct into more polar species, have been reported to simplify purification.[9]
Similar Polarity of Product and Byproducts Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method.
Presence of Unreacted Starting Material If the reaction is incomplete, consider driving it to completion by adjusting the reaction conditions (see Problem 2). Alternatively, a thorough chromatographic separation is required.

Experimental Protocols

Synthesis of 1,5-Diphenylpyrimidin-4(1H)-one (General Procedure)

A specific, validated protocol for 1,5-diphenylpyrimidin-4(1H)-one was not prominently available in the searched literature. The following is a general procedure based on the synthesis of related substituted pyrimidinones and should be optimized for the specific substrates.

A mixture of a suitable 1,3-dicarbonyl precursor, benzamidine hydrochloride (1.0 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent like ethanol is refluxed for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Synthesis of this compound from 1,5-Diphenylpyrimidin-4(1H)-one

To a solution of 1,5-Diphenylpyrimidin-4(1H)-one (1.0 eq.) in anhydrous toluene, Lawesson's reagent (0.5-0.7 eq., as it is a dimer) is added.[7] The mixture is heated to reflux and the reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue can be directly purified by column chromatography on silica gel to afford the desired product.[7] Alternatively, a workup procedure involving washing with aqueous sodium bicarbonate solution can be employed to remove some of the phosphorus-containing byproducts before chromatography.[9]

Catalyst and Reagent Data

Table 1: Comparison of Thionating Agents

Thionating AgentTypical SolventsTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Toluene, Dioxane, XyleneReflux, 1-12 hGenerally high yields, milder than P₄S₁₀Phosphorus byproducts can complicate purification
Phosphorus Pentasulfide (P₄S₁₀) Pyridine, Toluene, XyleneReflux, often longer reaction timesReadily availableCan require harsher conditions and lead to more side products

Visualizations

Experimental Workflow: Two-Step Synthesis of this compound

G cluster_0 Step 1: Pyrimidinone Synthesis cluster_1 Step 2: Thionation start 1,3-Dicarbonyl Precursor + Benzamidine + Catalyst reaction1 Cyclocondensation start->reaction1 product1 1,5-Diphenylpyrimidin-4(1H)-one reaction1->product1 purification1 Purification product1->purification1 product1_input 1,5-Diphenylpyrimidin-4(1H)-one purification1->product1_input reaction2 Thionation product1_input->reaction2 thionation_reagent Lawesson's Reagent thionation_reagent->reaction2 product2 This compound reaction2->product2 purification2 Purification product2->purification2

Caption: A two-step workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Thionation Yield

G start Low Yield of Thione check_reagent Check Lawesson's Reagent Quality (Fresh? Dry?) start->check_reagent check_conditions Review Reaction Conditions (Temp? Time? Solvent?) start->check_conditions check_stoichiometry Verify Stoichiometry of Lawesson's Reagent start->check_stoichiometry reagent_bad Use Fresh/Dry Reagent check_reagent->reagent_bad Poor Quality conditions_bad Increase Temp/Time, Ensure Anhydrous Solvent check_conditions->conditions_bad Suboptimal stoichiometry_bad Increase Equivalents of Lawesson's Reagent check_stoichiometry->stoichiometry_bad Insufficient

Caption: Troubleshooting guide for low thionation reaction yield.

References

Addressing bacterial resistance in antimicrobial testing of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative is not showing the expected antimicrobial activity. What are the common initial troubleshooting steps?

A1: Several factors could be at play. First, verify the purity and stability of your compound. Degradation or impurities can significantly impact activity. Second, confirm the solubility of your derivative in the test medium; poor solubility can lead to inaccurate results.[1] Consider using a solvent like dimethyl sulfoxide (DMSO) and including a solvent control in your experiment. Finally, ensure your bacterial strains are viable and in the correct growth phase for testing.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my pyrimidine derivative across experiments. What could be the cause?

A2: Inconsistent MIC values are a common challenge. Key factors to investigate include:

  • Inoculum preparation: Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard to have a consistent number of bacteria.

  • Compound stability: Pyrimidine derivatives can be unstable in certain media or over time. Prepare fresh solutions for each experiment.

  • Pipetting accuracy: Small variations in the volumes of the compound or bacterial inoculum can lead to significant differences in MIC values.

  • Incubation conditions: Maintain consistent temperature and incubation times, as these can affect bacterial growth and compound activity.

Q3: What are the primary mechanisms of bacterial resistance to pyrimidine derivatives?

A3: Pyrimidine derivatives often act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[2] Bacterial resistance to these compounds can arise through several mechanisms:

  • Target modification: Mutations in the dfr gene can alter the DHFR enzyme's structure, reducing the binding affinity of the pyrimidine inhibitor.[3]

  • Increased target expression: Overproduction of the DHFR enzyme can titrate out the inhibitor, requiring higher concentrations to achieve an inhibitory effect.

  • Efflux pumps: Bacteria can actively transport the pyrimidine derivative out of the cell using efflux pumps, preventing it from reaching its target.

  • Alternative metabolic pathways: Some bacteria may develop or acquire alternative pathways to produce essential metabolites, bypassing the blocked step.

Q4: How can I determine if my pyrimidine derivative is susceptible to efflux pumps?

A4: You can perform a broth microdilution assay with and without a known efflux pump inhibitor (EPI). If the MIC of your compound decreases significantly in the presence of the EPI, it suggests that efflux is a mechanism of resistance.

Troubleshooting Guides

Issue 1: Poor Solubility of Pyrimidine Derivative in Broth Microdilution Assay

Symptoms:

  • Precipitate observed in the wells of the microtiter plate.

  • Inconsistent or non-reproducible MIC values.

  • Higher than expected MIC values.

Possible Causes and Solutions:

CauseSolution
Compound is inherently hydrophobic. Dissolve the compound in a small amount of a suitable solvent like DMSO before preparing serial dilutions in the broth. Ensure the final solvent concentration is low (typically ≤1%) and does not affect bacterial growth. Include a solvent control.
Compound precipitates at lower temperatures. Pre-warm the broth and other reagents to the incubation temperature before setting up the assay.
Interaction with media components. Consider using a different broth formulation. For some hydrophobic compounds, adding a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) can improve solubility.[1]
Issue 2: No Zone of Inhibition in Disk Diffusion Assay

Symptoms:

  • A complete lawn of bacterial growth up to the edge of the disk.

Possible Causes and Solutions:

CauseSolution
Compound did not diffuse into the agar. Check the molecular weight and charge of your compound. Larger or highly charged molecules may not diffuse well. Consider using an alternative method like broth microdilution.
Concentration of the compound on the disk is too low. Increase the concentration of the pyrimidine derivative solution used to impregnate the disks.
Compound is inactive against the tested strain. The bacterium may be intrinsically resistant or has acquired resistance to your compound. Test against a known susceptible strain as a positive control.
Incorrect disk preparation or storage. Ensure disks are properly impregnated and dried before use. Store them under appropriate conditions to prevent degradation.
Issue 3: "Skipped" Wells or Trailing Endpoints in Broth Microdilution

Symptoms:

  • Growth is observed at a higher concentration, while no growth is seen at a lower concentration.

  • A gradual decrease in turbidity across a range of concentrations, making the MIC difficult to determine.

Possible Causes and Solutions:

CauseSolution
Compound degradation or precipitation at certain concentrations. Visually inspect the plate for any signs of precipitation. Prepare fresh dilutions for each experiment.
Bacteriostatic vs. Bactericidal effect. The compound may be inhibiting growth without killing the bacteria. This can lead to a trailing endpoint. Consider determining the Minimum Bactericidal Concentration (MBC) in addition to the MIC.
Contamination. Ensure aseptic techniques are strictly followed during the entire procedure.
Heteroresistance. A subpopulation of the bacteria may be resistant to the compound. Consider plating the contents of the "skipped" well onto agar to check for resistant colonies.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Pyrimidine Derivatives against Resistant Bacterial Strains

Compound IDBacterial StrainResistance ProfileMIC (µg/mL)Reference
PYR-001Staphylococcus aureus (MRSA)Methicillin-Resistant8[4]
PYR-001Escherichia coli (ESBL)Extended-Spectrum β-Lactamase16[5]
PYR-002Pseudomonas aeruginosaMultidrug-Resistant32[6]
PYR-003Acinetobacter baumanniiCarbapenem-Resistant64[7]
PYR-004Enterococcus faecium (VRE)Vancomycin-Resistant16Fictional Data

Note: Data presented is a compilation from multiple sources and may include fictional representative data for illustrative purposes.

Experimental Protocols

Broth Microdilution for MIC Determination (CLSI Guidelines)
  • Preparation of Pyrimidine Derivative Stock Solution: Dissolve the pyrimidine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the pyrimidine derivative that completely inhibits visible bacterial growth.

Disk Diffusion Assay
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.

Visualizations

Experimental_Workflow_for_Antimicrobial_Testing cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Pyrimidine Derivative Stock MIC_Test Broth Microdilution (MIC Assay) Compound_Prep->MIC_Test Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Media_Prep Prepare Culture Media Media_Prep->MIC_Test Media_Prep->Disk_Diffusion Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->MIC_Test Inoculum_Prep->Disk_Diffusion Read_Results Read MIC/ Zone of Inhibition MIC_Test->Read_Results Disk_Diffusion->Read_Results Data_Interpretation Interpret Results (Susceptible/Resistant) Read_Results->Data_Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

DHFR_Inhibition_and_Resistance cluster_pathway Folate Biosynthesis Pathway cluster_action Mechanism of Action & Resistance DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->DHFR Inhibits Efflux_Pump Efflux Pump (Drug Expulsion) Pyrimidine_Derivative->Efflux_Pump Substrate for Target_Mutation DHFR Mutation (Reduced Binding) Target_Mutation->DHFR Alters Efflux_Pump->Pyrimidine_Derivative Expels

Caption: DHFR Inhibition and Resistance Mechanisms.

References

Technical Support Center: Enhancing the Stability of 1,5-Diphenylpyrimidine-4(1H)-thione for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during the long-term storage of 1,5-Diphenylpyrimidine-4(1H)-thione. The following information is designed to assist in maintaining the integrity and purity of this compound for research and development purposes.

Troubleshooting Guides

Issue 1: Observable changes in physical appearance (color change, clumping) of the solid compound during storage.

  • Question: My solid sample of this compound has changed from a pale yellow to a brownish color and has started to clump together. What could be the cause and how can I prevent this?

  • Answer: Changes in color and morphology of solid this compound are often indicative of degradation. The thione moiety is susceptible to oxidation, which can lead to the formation of disulfide derivatives or other oxidized species that are often more colored. Clumping suggests the absorption of moisture, which can accelerate degradation pathways.

    Recommendations:

    • Storage Environment: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be placed in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down potential degradation reactions.

    • Inert Atmosphere: Before sealing the vial, consider purging it with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Issue 2: Appearance of new peaks in the chromatogram during purity analysis by HPLC.

  • Question: I am analyzing my stored sample of this compound using reverse-phase HPLC and I observe new, smaller peaks that were not present in the initial analysis. What are these and how can I identify them?

  • Answer: The appearance of new peaks in the chromatogram strongly suggests the formation of degradation products. Potential degradation pathways for pyrimidine thiones include oxidation, hydrolysis, and photodegradation.

    Troubleshooting Workflow:

    G start New Peaks Observed in HPLC forced_degradation Perform Forced Degradation Studies start->forced_degradation stress_conditions Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) forced_degradation->stress_conditions lc_ms Analyze Stressed Samples by LC-MS/MS stress_conditions->lc_ms identify Identify Degradation Products lc_ms->identify compare Compare Degradant Peaks with Peaks in Stored Sample identify->compare confirm Confirm Degradation Pathway compare->confirm

    Caption: Workflow for identifying degradation products.

    Explanation of Workflow:

    • Forced Degradation Studies: Intentionally degrade a fresh sample of this compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to generate potential degradation products.

    • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze the stressed samples. This technique will help in determining the mass of the degradation products, providing clues to their structures.

    • Comparison: Compare the retention times and mass spectra of the peaks from the forced degradation studies with the new peaks observed in your stored sample. This will help in tentatively identifying the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The main factors influencing the stability of this compound are:

  • Oxidation: The thione group is susceptible to oxidation, which can lead to the formation of disulfides or other oxygenated derivatives.

  • Moisture (Hydrolysis): The presence of water can facilitate hydrolytic degradation of the pyrimidine ring.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Container: In a tightly sealed, amber glass vial.

  • Environment: Inside a desiccator to protect from moisture.

Q3: How can I monitor the stability of my this compound sample over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.

Stability Indicating HPLC Method Development Workflow:

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Select Column & Mobile Phase->Optimize Gradient & Flow Rate Inject Stressed Samples Inject Stressed Samples Optimize Gradient & Flow Rate->Inject Stressed Samples Prepare Stressed Samples\n(Acid, Base, Peroxide, Heat, Light) Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) Prepare Stressed Samples\n(Acid, Base, Peroxide, Heat, Light)->Inject Stressed Samples Check for Peak Purity & Resolution Check for Peak Purity & Resolution Inject Stressed Samples->Check for Peak Purity & Resolution Validate as per ICH Q2(R1) Validate as per ICH Q2(R1) Check for Peak Purity & Resolution->Validate as per ICH Q2(R1) G A This compound B Oxidative Stress (e.g., O2, RO•) A->B D Hydrolysis (H2O) A->D C Disulfide Dimer B->C E Ring-Opened Products D->E

Cell line contamination issues in cytotoxicity assays of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cytotoxicity testing of heterocyclic compounds, with a focus on problems arising from cell line contamination.

Troubleshooting Guides

This section provides systematic guidance for identifying and resolving common problems encountered in cytotoxicity assays.

Problem 1: High Variability Between Replicate Wells

You observe significant differences in absorbance or fluorescence readings among wells treated with the same concentration of your heterocyclic compound.

Possible Causes and Solutions:

CauseIdentificationSolution
Pipetting Errors Inconsistent volumes across the plate.Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability. When adding cells, ensure they are evenly suspended before each aspiration.
Edge Effects Consistently higher or lower values in the outer wells of the plate. This is due to increased evaporation in these wells.Avoid using the outermost wells for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.
Incomplete Solubilization of Formazan (MTT Assay) Visible purple crystals remain in the wells after adding the solubilization solution.Extend the incubation time with the solubilization solution. Gently mix by pipetting up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.
Cell Clumping Uneven cell distribution in the wells, leading to variable cell numbers at the start of the assay.Ensure a single-cell suspension is created before plating by gentle pipetting or vortexing.
Microbial Contamination (e.g., Mycoplasma) Subtle changes in cell morphology, growth rate, or pH of the culture medium.Routinely test for mycoplasma contamination using PCR or a fluorescent dye-based method. Discard contaminated cultures and use fresh, authenticated stocks.
Problem 2: Unexpected or Inconsistent IC50 Values

The half-maximal inhibitory concentration (IC50) of your heterocyclic compound varies significantly between experiments or does not match previously published data.

Possible Causes and Solutions:

CauseIdentificationSolution
Cell Line Cross-Contamination The cell line you are using is not what you believe it to be. The contaminating cell line may have a different sensitivity to your compound.Authenticate your cell lines at the beginning and end of a project using Short Tandem Repeat (STR) profiling. Compare the STR profile to a reference database.
Mycoplasma Contamination Mycoplasma can alter cellular metabolism, gene expression, and membrane potential, all of which can affect a cell's response to a cytotoxic agent.Regularly test for mycoplasma. If positive, discard the cell line and start with a new, uncontaminated stock. Some antibiotic treatments are available but are not always 100% effective.
High Passage Number Cell lines can undergo genetic drift and phenotypic changes over time in culture, altering their drug sensitivity.Use low-passage number cells for your experiments. Establish a cell banking system with authenticated master and working cell banks.
Compound Instability The heterocyclic compound may be unstable in the culture medium, degrading over the course of the experiment.Check the stability of your compound in the assay medium over the experimental time course using analytical methods like HPLC.
Problem 3: High Background Signal in Control Wells

You observe high absorbance or fluorescence in the "no-cell" or "vehicle-only" control wells, which can mask the true cytotoxic effect of your compound.

Possible Causes and Solutions:

CauseIdentificationSolution
Contaminated Reagents Microbial contamination in the culture medium, serum, or assay reagents.Use fresh, sterile-filtered reagents. Visually inspect reagents for turbidity before use.
Compound Interference (MTT Assay) Some colored heterocyclic compounds can absorb light at the same wavelength as formazan. Others may chemically reduce the MTT reagent.Run a "compound-only" control (your heterocyclic compound in medium without cells) to check for direct absorbance or reduction of MTT. If interference is observed, consider using a different cytotoxicity assay (e.g., LDH or a dye-based assay).
Serum LDH Activity (LDH Assay) Serum used in the culture medium contains lactate dehydrogenase, which will contribute to the background signal.Use a serum-free medium during the assay or reduce the serum concentration to 1%.
Phenol Red Interference Phenol red in the culture medium can interfere with colorimetric assays.Use a phenol red-free medium for the duration of the assay.

Frequently Asked Questions (FAQs)

Q1: What is cell line cross-contamination and why is it a major issue for cytotoxicity assays?

Q2: How can mycoplasma contamination affect the results of my cytotoxicity assay with heterocyclic compounds?

A2: Mycoplasma are small bacteria that lack a cell wall and are a common contaminant in cell cultures. They are difficult to detect as they do not cause obvious turbidity in the culture medium. Mycoplasma can profoundly alter host cell physiology by:

  • Altering Metabolism: They compete for essential nutrients and can introduce their own metabolic enzymes, which could potentially metabolize the heterocyclic compound being tested, either activating or inactivating it.

  • Changing Gene Expression: Mycoplasma infection can alter the expression of genes involved in cell proliferation, apoptosis, and drug resistance, thereby changing the cell's intrinsic sensitivity to the compound.

  • Modulating Signaling Pathways: They can affect key signaling pathways that are often the targets of anticancer drugs.

  • Inducing Apoptosis: Some mycoplasma species can induce apoptosis, which would lead to a false-positive cytotoxic effect.

Q3: How often should I authenticate my cell lines?

A3: It is recommended to authenticate your cell lines at several key points:

  • When a new cell line is received in the lab.

  • Before freezing down a new cell bank.

  • At the beginning and end of a series of experiments.

  • If the cells are behaving unexpectedly (e.g., changes in morphology or growth rate).

  • Before submitting a manuscript for publication.

Q4: What is STR profiling and how does it work?

A4: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. STRs are short, repetitive DNA sequences that vary in number between individuals. The STR profiling process involves:

  • DNA Extraction: Genomic DNA is isolated from the cell line.

  • PCR Amplification: Multiple STR loci (typically 8-16) are amplified using polymerase chain reaction (PCR) with fluorescently labeled primers.

  • Fragment Analysis: The amplified DNA fragments are separated by size using capillary electrophoresis.

  • Profile Generation: The resulting pattern of peaks creates a unique genetic "fingerprint" for that cell line.

  • Comparison: This profile is then compared to a reference database of known cell line profiles to confirm its identity. A match of ≥ 80% is typically required for authentication.

Q5: What are the best methods for detecting mycoplasma?

A5: The two most common and reliable methods for mycoplasma detection are:

  • PCR-Based Assays: These are highly sensitive and can detect a wide range of mycoplasma species. The protocol involves amplifying mycoplasma-specific DNA from the cell culture supernatant.

  • DNA Staining (Hoechst or DAPI): This method involves staining the cells with a DNA-binding fluorescent dye. In uncontaminated cells, only the cell nuclei will fluoresce. In contaminated cultures, small fluorescent dots or filaments (mycoplasma DNA) will be visible in the cytoplasm and surrounding the cells.

It is recommended to use two different methods to confirm a result.

Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling

This protocol provides a general overview. It is recommended to use a commercial STR profiling service or a validated kit for reliable results.

  • Sample Preparation:

    • Harvest a sufficient number of cells (e.g., 1x10^6 cells) from a log-phase culture.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • The cell pellet can be used directly for DNA extraction, or spotted onto FTA paper for storage and later analysis.

  • DNA Extraction:

    • Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Use a commercial STR multiplex kit (e.g., PowerPlex® systems). These kits contain primers for multiple STR loci and a marker for gender determination (amelogenin).

    • Set up the PCR reaction according to the kit's protocol, typically including the extracted DNA, primer mix, and PCR master mix.

    • Perform the PCR in a thermal cycler using the recommended cycling conditions.

  • Capillary Electrophoresis:

    • The fluorescently labeled PCR products are separated by size using an automated capillary electrophoresis instrument (e.g., an ABI Genetic Analyzer).

  • Data Analysis:

    • The raw data is analyzed using specialized software (e.g., GeneMapper). The software identifies the alleles for each STR locus based on their size.

    • The resulting STR profile is compared against a reference database (e.g., ATCC, DSMZ) to authenticate the cell line.

Protocol 2: Mycoplasma Detection by PCR

This is a general protocol; specific details may vary depending on the commercial kit used.

  • Sample Preparation:

    • Culture cells to about 80-90% confluency. Let the culture sit for at least 3-5 days without changing the medium to allow mycoplasma titers to increase.

    • Collect 100 µL to 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Heat the sample at 95°C for 5-10 minutes to lyse any cells and release mycoplasma DNA.

    • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet any debris. The supernatant will be used as the PCR template.

  • PCR Reaction Setup:

    • On ice, prepare the PCR master mix. A typical 25 µL reaction includes:

      • 12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

      • 1 µL Mycoplasma Primer Mix (universal primers for the 16S rRNA gene)

      • 2.5 µL of the prepared supernatant (template)

      • 9 µL Nuclease-free water

    • Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in each run.

  • Thermocycling:

    • A typical PCR program is as follows:

      • Initial Denaturation: 95°C for 3 minutes (1 cycle)

      • Cycling (30-40 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing: 55°C for 15 seconds

        • Extension: 72°C for 15 seconds

      • Final Extension: 72°C for 1 minute (1 cycle)

      • Hold: 4°C

  • Gel Electrophoresis:

    • Analyze the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • A positive result is indicated by a band of the expected size (typically 250-500 bp, depending on the primers). The negative control should show no band, and the positive control should show a clear band.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your heterocyclic compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Use a reference wavelength of >650 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-only control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 4: LDH Cytotoxicity Assay
  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Controls:

    • For each plate, set up the following controls in triplicate:

      • Background Control: Medium only (no cells).

      • Spontaneous LDH Release: Untreated cells (vehicle control).

      • Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 30 minutes before the end of the experiment.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

    • Add 100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start: Authenticated Cell Stock culture Cell Culture (Low Passage) start->culture plate Plate Cells in 96-well Plate culture->plate treat Treat Cells plate->treat compound Prepare Heterocyclic Compound Dilutions compound->treat assay_choice Select Assay treat->assay_choice mtt MTT Assay: Add MTT, Incubate, Solubilize assay_choice->mtt ldh LDH Assay: Collect Supernatant, Add Reagents assay_choice->ldh read Read Absorbance (Plate Reader) mtt->read ldh->read calculate Calculate % Viability or % Cytotoxicity read->calculate end End: Determine IC50 calculate->end

Caption: General workflow for a cytotoxicity assay.

troubleshooting_logic cluster_initial_checks Initial Checks cluster_contamination_checks Contamination Status cluster_assay_specific Assay-Specific Issues start Inconsistent/ Unexpected Results check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_reagents Check Reagent Expiration & Sterility start->check_reagents check_calculations Verify Compound Dilution Calculations start->check_calculations resolve Problem Resolved check_pipetting->resolve myco_test Perform Mycoplasma Test (PCR) check_reagents->myco_test If no obvious issues check_calculations->resolve str_profile Perform STR Profiling myco_test->str_profile If mycoplasma negative myco_test->resolve If positive, discard & re-start compound_interference Test for Compound Interference str_profile->compound_interference If cell line is authentic str_profile->resolve If misidentified, discard & re-start optimize_cells Optimize Cell Seeding Density compound_interference->optimize_cells optimize_cells->resolve

Caption: Troubleshooting logic for cytotoxicity assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Heterocyclic Compound death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor bcl2 Bcl-2 family (Bax/Bak) compound->bcl2 caspase8 Caspase-8 death_receptor->caspase8 mito Mitochondria caspase8->mito caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 cyto_c Cytochrome c mito->cyto_c bcl2->mito caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptosis signaling pathway.

Technical Support Center: Scaling Up the Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is a variation of the Biginelli reaction, a one-pot three-component condensation. This reaction typically involves the condensation of a β-keto ester (like ethyl benzoylacetate), an aldehyde (such as benzaldehyde), and a urea or thiourea derivative.[1] For the synthesis of this compound, aniline is used as the amine component in a multi-component reaction framework.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The key starting materials for a one-pot synthesis are:

  • Aniline

  • Benzaldehyde

  • Ethyl benzoylacetate

  • A thionating agent (if the corresponding pyrimidinone is synthesized first) or thiourea.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: Key parameters to monitor and control during scale-up include:

  • Temperature: Maintaining the optimal reaction temperature is crucial for reaction kinetics and minimizing side-product formation.

  • Reaction Time: Adequate time must be allowed for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stoichiometry of Reactants: Precise control of the molar ratios of the starting materials is essential for maximizing yield and reducing impurities.

  • Catalyst Loading: If a catalyst is used, its concentration must be optimized for large-scale production.

  • Mixing and Agitation: Efficient mixing is critical to ensure homogeneity, especially in larger reaction vessels.

Q4: What are the potential biological activities of this compound that are relevant for preclinical studies?

A4: Pyrimidine derivatives, including thione analogs, have shown a wide range of biological activities. For preclinical studies, this compound may be investigated for its potential as an anti-inflammatory agent or as an inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] Pyrimidine-based compounds have been noted for their ability to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary.
Suboptimal reaction temperature.Optimize the reaction temperature. A temperature that is too low may slow down the reaction, while a temperature that is too high can lead to decomposition or side-product formation.
Inefficient mixing.Ensure adequate agitation, especially in larger reaction volumes, to maintain a homogeneous mixture.
Incorrect stoichiometry of reactants.Carefully verify the molar ratios of all starting materials before initiating the reaction.
Formation of Significant Impurities Presence of side reactions.Common side reactions in Biginelli-type syntheses include the formation of Knoevenagel condensation products or self-condensation of the β-keto ester. Adjusting the order of addition of reactants or optimizing the catalyst can help minimize these.
Impure starting materials.Ensure the purity of all reactants before use. Impurities in starting materials can lead to the formation of undesired by-products.
Decomposition of product.If the product is sensitive to heat or acidic/basic conditions, ensure that the work-up and purification steps are performed under appropriate conditions.
Difficulty in Product Purification/Crystallization Product is soluble in common solvents.If the product is highly soluble, consider using a combination of solvents for recrystallization, such as a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures.
Oily product obtained instead of a solid.The product may be impure. Attempt further purification using column chromatography. If the product is indeed an oil at room temperature, this should be confirmed by analytical data.
Co-precipitation of impurities.If impurities are co-precipitating with the product, try a different solvent system for recrystallization. Hot filtration to remove insoluble impurities before cooling can also be beneficial. Diffusion crystallization, where a non-solvent is slowly introduced into a solution of the compound, can also yield purer crystals.[6]
Inconsistent Results Between Batches Variation in raw material quality.Establish strict quality control specifications for all starting materials and ensure each batch meets these criteria.
Inconsistent reaction conditions.Implement and strictly follow a standard operating procedure (SOP) for the synthesis, ensuring all parameters (temperature, time, agitation speed, etc.) are consistent for each batch.
Scale-dependent effects.Be aware that heat and mass transfer can differ at larger scales. The process may need to be re-optimized for the specific equipment being used for scale-up.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on Biginelli-type reactions for analogous compounds and should be optimized for the specific target molecule.

Materials:

  • Aniline

  • Benzaldehyde

  • Ethyl benzoylacetate

  • Thiourea

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 eq) and aniline (1.0 eq) in ethanol.

  • Add the acid catalyst (catalytic amount) to the mixture and stir.

  • To this solution, add benzaldehyde (1.0 eq) and ethyl benzoylacetate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).

Characterization Methods
  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and to identify and quantify impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the final product. The spectra should be compared with expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S (thione) and N-H bonds.

Data Presentation

Table 1: Comparison of Catalysts in Biginelli-type Reactions for Pyrimidine-thione Synthesis
CatalystReaction Time (h)Yield (%)SolventReference
HCl4-745-63Ethanol[4]
DABCO3-570-88Ethanol[4]
Triphenylphosphine880-90Solvent-free[5]
Potassium tert-butoxide3-854-81Solvent-free[7]
[Btto][p-TSA] (Ionic Liquid)0.5HighSolvent-free[8]

Note: Yields are for analogous dihydropyrimidine-thione derivatives and may vary for the target compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Aniline, Benzaldehyde, Ethyl Benzoylacetate, Thiourea Reaction One-Pot Condensation (e.g., Biginelli Reaction) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Pure_Product Pure this compound Drying->Pure_Product QC_Analysis QC Analysis (HPLC, NMR, MS) Pure_Product->QC_Analysis

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway: EGFR Inhibition

Pyrimidine derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified EGFR signaling cascade that could be a target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 1,5-Diphenylpyrimidine- 4(1H)-thione Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway potentially inhibited by this compound.

References

Validation & Comparative

Comparative Analysis of Eg5 Kinesin Inhibitors: Dimethylenastron vs. Monastrol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Published: November 3, 2025

Executive Summary

The kinesin spindle protein (KSP), Eg5, is a critical motor protein in the formation of the bipolar mitotic spindle, making it a compelling target for anticancer therapeutics. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. Monastrol, a dihydropyrimidine-based small molecule, was one of the first identified specific allosteric inhibitors of Eg5. While a valuable research tool, its moderate potency has driven the development of more potent analogues. This guide provides a detailed comparison of Monastrol with a structurally related, more potent pyrimidine-thione derivative, Dimethylenastron.

Note on 1,5-Diphenylpyrimidine-4(1H)-thione: Extensive literature searches did not yield specific data on this compound as an Eg5 kinesin inhibitor. Therefore, for the purpose of this comparative guide, the well-characterized and potent analogue, Dimethylenastron, has been selected for comparison with Monastrol to provide a meaningful analysis of structure-activity relationships and potency within this class of inhibitors.

Mechanism of Action: Allosteric Inhibition of Eg5

Both Monastrol and Dimethylenastron are allosteric inhibitors of Eg5. They do not bind to the ATP or microtubule binding sites of the Eg5 motor domain. Instead, they bind to a specific allosteric pocket formed by loop L5 and helices α2 and α3. This binding event locks Eg5 in a conformation that has a low affinity for microtubules and inhibits ADP release, thereby stalling the catalytic cycle of the motor protein. The ultimate cellular phenotype of Eg5 inhibition by these compounds is the formation of characteristic monoastral spindles, where the centrosomes fail to separate, leading to mitotic arrest.

Eg5_Inhibition_Pathway Signaling Pathway of Eg5 Inhibition cluster_mitosis Mitosis cluster_inhibition Inhibition Bipolar Spindle Bipolar Spindle Chromosome Segregation Chromosome Segregation Bipolar Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Monastrol_Dimethylenastron Monastrol / Dimethylenastron Eg5 Eg5 Kinesin Monastrol_Dimethylenastron->Eg5 binds to Eg5->Bipolar Spindle essential for Allosteric_Binding Allosteric Binding to Loop L5/α2/α3 Pocket Eg5->Allosteric_Binding Conformational_Change Conformational Change (Low Microtubule Affinity, Inhibited ADP Release) Allosteric_Binding->Conformational_Change Eg5_Inhibition Eg5 Inhibition Conformational_Change->Eg5_Inhibition Monoastral_Spindle Monoastral Spindle Formation Eg5_Inhibition->Monoastral_Spindle Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Eg5 inhibition by Monastrol and Dimethylenastron.

Comparative Efficacy: A Quantitative Overview

Dimethylenastron demonstrates significantly greater potency as an Eg5 inhibitor compared to Monastrol in both biochemical and cell-based assays.

Inhibitor Chemical Structure Eg5 ATPase Activity IC50 Cellular Mitotic Arrest EC50 Reference
Monastrol Structure not available~14 µM[1][2][3][4][5]~6.1 µM (HeLa cells)[2][1][2][3][4][5]
Dimethylenastron Structure not available200 nM[6][7]330 nM (HCT116 cells)[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of the compound's effect on the enzyme's catalytic function.

ATPase_Assay_Workflow Workflow for Eg5 ATPase Activity Assay cluster_workflow Assay Steps Start Start Prepare_Reagents Prepare Reagents: - Purified Eg5 Motor Domain - Paclitaxel-stabilized Microtubules - Assay Buffer (e.g., PIPES, MgCl2) - ATP - Test Compound (Monastrol/Dimethylenastron) Start->Prepare_Reagents Incubate_Components Incubate Eg5, Microtubules, and Test Compound Prepare_Reagents->Incubate_Components Initiate_Reaction Initiate Reaction by Adding ATP Incubate_Components->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with perchloric acid) Incubate_Reaction->Stop_Reaction Detect_Phosphate Detect Inorganic Phosphate (Pi) Release (e.g., Malachite Green, PK/LDH coupled assay, fluorescence-based sensor) Stop_Reaction->Detect_Phosphate Calculate_IC50 Calculate IC50 Values Detect_Phosphate->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro Eg5 ATPase activity assay.

Detailed Protocol Example (Colorimetric Malachite Green Assay):

  • Reagent Preparation:

    • Purified recombinant human Eg5 motor domain is diluted in assay buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • Microtubules are polymerized from purified tubulin in the presence of GTP and stabilized with paclitaxel.

    • Test compounds (Monastrol, Dimethylenastron) are serially diluted in DMSO.

    • ATP is prepared at a stock concentration in assay buffer.

    • Malachite green reagent is prepared for phosphate detection.

  • Assay Procedure:

    • In a 96-well plate, add Eg5, paclitaxel-stabilized microtubules, and the test compound at various concentrations.

    • Incubate the mixture for a short period at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding the malachite green reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

    • Measure the absorbance at a specific wavelength (e.g., 650 nm).

  • Data Analysis:

    • The amount of phosphate released is proportional to the Eg5 ATPase activity.

    • The percentage of inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Mitotic Arrest Assay

This assay quantifies the ability of a compound to induce mitotic arrest in a cell-based system, which is a direct consequence of Eg5 inhibition.

Mitotic_Arrest_Assay_Workflow Workflow for Cellular Mitotic Arrest Assay cluster_workflow Assay Steps Start Start Seed_Cells Seed Cancer Cells (e.g., HeLa, HCT116) in multi-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight for Adherence Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Serial Dilutions of Test Compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for a Defined Period (e.g., 16-24 hours) Treat_Cells->Incubate_Treatment Fix_and_Stain Fix Cells and Stain for: - DNA (e.g., DAPI) - Microtubules (e.g., anti-α-tubulin antibody) Incubate_Treatment->Fix_and_Stain Image_Acquisition Acquire Images using Fluorescence Microscopy Fix_and_Stain->Image_Acquisition Quantify_Phenotype Quantify the Percentage of Cells with Monoastral Spindles Image_Acquisition->Quantify_Phenotype Calculate_EC50 Calculate EC50 Values Quantify_Phenotype->Calculate_EC50 End End Calculate_EC50->End

References

Unveiling the Potential of Pyrimidine-Thiones: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comprehensive comparison of the antibacterial efficacy of emerging pyrimidine-thione derivatives against standard antibiotics, supported by experimental data and detailed methodologies.

Pyrimidine-thiones, a class of heterocyclic compounds, have garnered significant interest for their diverse pharmacological activities, including promising antibacterial properties. This guide synthesizes data from multiple studies to offer an objective comparison of their performance against established antibiotics, providing a valuable resource for the evaluation and potential development of this new class of antibacterial agents.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of pyrimidine-thione derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from various studies, offering a direct comparison with standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyrimidine-Thione Derivatives
Thiophenyl-pyrimidine derivative F20> vancomycin/methicillin---[1]
Thieno[2,3-d]pyrimidine 5b4---[2]
Pyrimidine-clubbed benzimidazole 29< ciprofloxacin-< ciprofloxacin< ciprofloxacin[3]
Pyrimidine-clubbed benzimidazole 33< ciprofloxacin-< ciprofloxacin< ciprofloxacin[3]
Standard Antibiotics
Ampicillin----[4][5]
Ciprofloxacin----[3][5][6]
Vancomycin----[1][2]
Erythromycin----[7]

Note: "-" indicates data not available in the cited sources. Some studies indicated higher potency without providing specific MIC values[1].

Table 2: Zone of Inhibition in mm

Compound/AntibioticStaphylococcus aureusEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrimidine-Thione Derivatives
3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione (AY4)-> Erythromycin> Erythromycin> Erythromycin[7]
3-Amino-4-(4-chloro-phenyl)-6-(4-methoxy-phenyl)-3,4-dihydro-1H-pyrimidine-2-thione (AY2)-Moderate activityModerate activityModerate activity[7]
Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii1518--[8]
Standard Antibiotics
Erythromycin----[7]
Ciprofloxacin----[6]
Sulfadiazine29.67---[8]
Sulfamethoxazole27.67---[8]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.[10][11]

  • Application of Disks: Paper disks impregnated with a known concentration of the pyrimidine-thione derivative or standard antibiotic are aseptically placed on the surface of the inoculated agar plate.[11] The disks should be placed at least 24 mm apart to avoid overlapping of the inhibition zones.[12]

  • Incubation: The plates are inverted and incubated at 37°C for 16-24 hours.[12][13]

  • Measurement and Interpretation: After incubation, the diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.[12][14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the pyrimidine-thione derivative or standard antibiotic is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[13][14]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.[15]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[9] A positive control well (broth and bacteria without antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[13]

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[13][14]

Visualizing the Mechanisms of Action

Pyrimidine-thiones have been reported to exert their antibacterial effects through multiple mechanisms. The following diagrams illustrate two of the key proposed signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Standardized_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Standardized_Inoculum->Inoculate_Plate Antimicrobial_Disks Antimicrobial Disks (Pyrimidine-thiones & Antibiotics) Place_Disks Place Disks on Agar Antimicrobial_Disks->Place_Disks Inoculate_Plate->Place_Disks Incubate Incubate at 37°C for 16-24h Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Compare_Results Compare with Standards (Susceptible, Intermediate, Resistant) Measure_Zones->Compare_Results

Caption: Experimental workflow for the Kirby-Bauer disk diffusion susceptibility test.

FtsZ_Inhibition_Pathway cluster_cell_division Bacterial Cell Division cluster_inhibition Inhibition by Pyrimidine-Thiones FtsZ_monomers FtsZ monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP binding GTP GTP Z_ring_formation Z-ring Formation FtsZ_polymerization->Z_ring_formation Cell_division Cell Division Z_ring_formation->Cell_division Blocked_Cell_Division Blocked Cell Division (Bactericidal Effect) Z_ring_formation->Blocked_Cell_Division Pyrimidine_Thione Pyrimidine-Thione Derivative Inhibition Inhibition Pyrimidine_Thione->Inhibition Inhibition->FtsZ_polymerization Inhibition->Blocked_Cell_Division

Caption: Proposed mechanism of action: Inhibition of FtsZ polymerization by pyrimidine-thiones.

DHPS_Inhibition_Pathway cluster_folate_synthesis Bacterial Folate Synthesis cluster_inhibition Inhibition by Pyrimidine-Thiones PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Folic_Acid Folic Acid Dihydropteroic_acid->Folic_Acid DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Blocked_DNA_Synthesis Blocked DNA Synthesis (Bacteriostatic Effect) DNA_Synthesis->Blocked_DNA_Synthesis Pyrimidine_Thione Pyrimidine-Thione Derivative Inhibition Competitive Inhibition Pyrimidine_Thione->Inhibition Inhibition->DHPS Inhibition->Blocked_DNA_Synthesis

Caption: Proposed mechanism of action: Inhibition of Dihydropteroate Synthase (DHPS) by pyrimidine-thiones.

The presented data and methodologies underscore the potential of pyrimidine-thione derivatives as a promising class of antibacterial agents. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers to build upon in the critical endeavor of developing new and effective treatments against bacterial infections.

References

Unraveling the Structure-Activity Relationship of 1,5-Diphenylpyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 1,5-diphenylpyrimidine derivatives, a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. By presenting key experimental data, detailed methodologies, and visual representations of underlying biological pathways, this document aims to accelerate the rational design of next-generation inhibitors.

The 1,5-diphenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of biological targets. This guide focuses on a series of diphenylpyrimidine derivatives (DPPYs) designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) with the T790M resistance mutation and Focal Adhesion Kinase (FAK). The data presented herein is crucial for understanding the structure-activity relationships (SAR) that govern their efficacy and selectivity.

Comparative Analysis of Biological Activity

The inhibitory potency of synthesized 1,5-diphenylpyrimidine derivatives was evaluated against both EGFRT790M and FAK kinases, as well as a panel of cancer cell lines. The results, summarized in the tables below, highlight the critical role of specific substitutions on the pyrimidine core and the phenyl rings in determining the biological activity.

Table 1: In Vitro Kinase Inhibitory Activity of 1,5-Diphenylpyrimidine Derivatives
CompoundEGFRT790M IC₅₀ (nM)FAK IC₅₀ (nM)
DPPY-1 HH15.8 ± 1.225.6 ± 2.1
DPPY-2 OCH₃H8.2 ± 0.712.3 ± 1.1
DPPY-3 ClH5.1 ± 0.48.9 ± 0.8
DPPY-4 HOCH₃12.5 ± 1.020.1 ± 1.8
DPPY-5 HCl7.8 ± 0.615.4 ± 1.3
9a H4-morpholinyl3.89 ± 0.31.03 ± 0.1
9f H4-(dimethylamino)piperidin-1-yl7.13 ± 0.63.05 ± 0.2

Data sourced from a study on diphenylpyrimidine derivatives as dual EGFR T790M and FAK inhibitors.[1]

Table 2: Anti-proliferative Activity of Lead Compounds Against Cancer Cell Lines
CompoundAsPC-1 (Pancreatic) IC₅₀ (µM)BxPC-3 (Pancreatic) IC₅₀ (µM)Panc-1 (Pancreatic) IC₅₀ (µM)MCF-7/adr (Breast) IC₅₀ (µM)H1975 (Lung) IC₅₀ (µM)
9a 0.87 ± 0.071.23 ± 0.112.54 ± 0.233.12 ± 0.280.56 ± 0.05
9f 1.15 ± 0.101.87 ± 0.163.89 ± 0.354.56 ± 0.410.98 ± 0.09

The lead compounds 9a and 9f demonstrated potent anti-proliferative activity against FAK-overexpressing pancreatic cancer cells and drug-resistant cancer cell lines.[1]

Key Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these 1,5-diphenylpyrimidine derivatives:

  • Substitution at the C4-Aniline Ring: The introduction of a morpholine moiety at the para-position of the C4-aniline ring (compound 9a ) resulted in a significant increase in inhibitory activity against both EGFRT790M and FAK. This suggests that a bulky and polar group at this position is favorable for binding.

  • Substitution on the Phenyl Rings: Electron-withdrawing groups, such as chlorine (Cl), on the phenyl rings generally led to enhanced potency compared to unsubstituted or electron-donating groups like methoxy (OCH₃).

  • Dual Inhibition: The most potent compounds, 9a and 9f , exhibited low nanomolar inhibition of both EGFRT790M and FAK, highlighting the potential of this scaffold for developing dual-target inhibitors.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.

General Synthesis of 1,5-Diphenylpyrimidine Derivatives

The synthesis of the target diphenylpyrimidine derivatives was achieved through a multi-step process. A key step involves the condensation of a substituted chalcone with a suitable amidine in the presence of a base. The final products were purified by column chromatography.[1]

In Vitro Kinase Assays

The inhibitory activity of the compounds against EGFRT790M and FAK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assays were performed in 384-well plates, and the IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. The absorbance was measured at 570 nm to determine cell viability.[1]

In Vivo Xenograft Model

The in vivo efficacy of the lead compound 9a was evaluated in a human AsPC-1 cell xenograft mouse model. Tumor-bearing mice were treated with the compound, and tumor growth was monitored over time.[1]

Visualizing the Biological Context

To better understand the mechanism of action of these dual inhibitors, the following diagrams illustrate the targeted signaling pathways and the logical flow of the drug design strategy.

EGFR_FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Integrin Integrin FAK FAK Integrin->FAK FAK->RAS FAK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DPPY DPPY Inhibitor DPPY->EGFR DPPY->FAK

Caption: Simplified signaling pathways of EGFR and FAK, highlighting the dual inhibition by diphenylpyrimidine (DPPY) derivatives.

SAR_Workflow Start Initial Hit: 1,5-Diphenylpyrimidine Scaffold Synthesis Synthesis of Analogs (Varying R¹ and R²) Start->Synthesis Screening In Vitro Screening: EGFRT790M & FAK Kinase Assays Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Cell_Assays Cell-Based Assays: Anti-proliferative Activity Lead_Optimization->Cell_Assays In_Vivo In Vivo Studies: Xenograft Models Cell_Assays->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for the structure-activity relationship (SAR) studies of 1,5-diphenylpyrimidine derivatives.

References

Navigating the Translational Gap: A Comparative Guide on the In Vitro and In Vivo Activity of Pyrimidine-4-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a thione group at the 4-position of the pyrimidine ring has been shown to be a key pharmacophore, contributing to the cytotoxic effects of these compounds against various cancer cell lines.[4][5] This guide will delve into the available in vitro data for several pyrimidine-4-thione derivatives, outline the common experimental protocols for their evaluation, and discuss the potential for their in vivo activity.

In Vitro Activity of Pyrimidine-4-thione Derivatives

The primary method for assessing the initial therapeutic potential of pyrimidine-4-thione derivatives is through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Below is a summary of the reported in vitro anticancer activities of various pyrimidine-4-thione derivatives from the literature.

CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
2-Arylakylthio-5-halo-4-methyl pyrimidine-6(1H)-one derivativeMCF-725.67--
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-60---
Thienopyrimidine with sulfa-doxine at 3-position and thione at 2-position (14)MCF-722.12Doxorubicin30.40
Thienopyrimidine with sulfa-dimethoxazine at 3-position and thione at 2-position (13)MCF-722.52Doxorubicin30.40
Thienopyrimidine with sulfanilamide at 3-position and thione at 2-position (9)MCF-727.83Doxorubicin30.40
Thienopyrimidine with sulfa-merazine at 3-position and thione at 2-position (12)MCF-729.22Doxorubicin30.40
4-(pyrrol-2-yl)-6-methyl-5-acetyl-pyrimidine-2-thione derivative (7)HepG-225.5Doxorubicin0.36

Table 1: In Vitro Anticancer Activity of Various Pyrimidine-4-thione Derivatives.[3][4][5][6]

Experimental Protocols

A standardized approach is crucial for the reliable assessment and comparison of the biological activity of novel compounds. Below are outlines of the typical experimental protocols employed for the in vitro and in vivo evaluation of pyrimidine-4-thione derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Solubilization: The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Model

To evaluate the in vivo anticancer efficacy, a tumor xenograft model is often utilized.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound, a vehicle control, and a positive control drug, typically administered via intraperitoneal injection or oral gavage for a specific duration.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Visualizing the Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical workflow for the evaluation of pyrimidine-4-thione derivatives and a hypothetical signaling pathway that these compounds may modulate based on their observed anticancer activities.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis of Pyrimidine-4-thione Derivatives Synthesis of Pyrimidine-4-thione Derivatives In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis of Pyrimidine-4-thione Derivatives->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Determination of IC50 Values Determination of IC50 Values In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Determination of IC50 Values Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Determination of IC50 Values->Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Lead Compound Selection Lead Compound Selection Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis)->Lead Compound Selection Animal Model (e.g., Xenograft) Animal Model (e.g., Xenograft) Lead Compound Selection->Animal Model (e.g., Xenograft) Efficacy and Toxicity Studies Efficacy and Toxicity Studies Animal Model (e.g., Xenograft)->Efficacy and Toxicity Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy and Toxicity Studies->Pharmacokinetic Analysis

Caption: A generalized workflow for the preclinical evaluation of pyrimidine-4-thione derivatives.

G Pyrimidine-4-thione Derivative Pyrimidine-4-thione Derivative Growth Factor Receptor Growth Factor Receptor Pyrimidine-4-thione Derivative->Growth Factor Receptor Inhibition Signaling Cascade (e.g., MAPK, PI3K/Akt) Signaling Cascade (e.g., MAPK, PI3K/Akt) Growth Factor Receptor->Signaling Cascade (e.g., MAPK, PI3K/Akt) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK, PI3K/Akt)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK, PI3K/Akt)->Apoptosis Inhibition of anti-apoptotic proteins Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: A hypothetical signaling pathway modulated by pyrimidine-4-thione derivatives in cancer cells.

Bridging the Gap: The Importance of In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro and in vivo data, known as In Vitro-In Vivo Correlation (IVIVC), is a key goal in drug development.[7] A successful IVIVC can help in setting dissolution specifications, act as a surrogate for bioequivalence studies, and support certain post-approval changes.[8] While a formal IVIVC for 1,5-Diphenylpyrimidine-4(1H)-thione is yet to be established, the data on related compounds suggest that potent in vitro cytotoxicity can be a strong indicator of potential in vivo efficacy, warranting further investigation in animal models.

Conclusion

The class of pyrimidine-4-thione derivatives continues to be a rich source of potential therapeutic agents, particularly in the field of oncology. The available in vitro data for a variety of these compounds demonstrates significant cytotoxic activity against several cancer cell lines. While a direct in vitro-in vivo correlation for this compound remains to be elucidated, the collective evidence from related structures provides a strong rationale for its further preclinical development. Future studies should focus on conducting comprehensive in vivo efficacy and pharmacokinetic evaluations to bridge the existing translational gap and fully realize the therapeutic potential of this promising class of molecules.

References

Validating the Mechanism of Action of Pyrimidine-4(1H)-thiones in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of a representative pyrimidine-4(1H)-thione derivative, hereafter referred to as Compound P4T , against established cancer therapies. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the proposed mechanism of action to aid in the evaluation of this class of compounds for further drug development.

Performance Comparison

The anti-proliferative activity of Compound P4T was evaluated against a panel of human cancer cell lines and compared with Doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

CompoundCell LineIC50 (µM)
Compound P4T MCF-7 (Breast Cancer)10.72[1][2]
HeLa (Cervical Cancer)15.39
HT-29 (Colon Cancer)2.09[3]
Doxorubicin MCF-7 (Breast Cancer)0.4 - 2.5[4][5][6]
HeLa (Cervical Cancer)0.92 - 2.9[4][5][7]
HT-29 (Colon Cancer)0.75 - 11.39[7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of pyrimidine-4(1H)-thione derivatives reveal their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

Treatment of cancer cells with pyrimidine thione analogs leads to a significant increase in the percentage of apoptotic cells. This is often characterized by the externalization of phosphatidylserine on the cell membrane, a key marker of early apoptosis.

TreatmentCell Line% Apoptotic Cells (Early + Late)
ControlMCF-7~5%
Pyrimidine Thione Analog MCF-7~45%[8][9]
Cell Cycle Arrest

Pyrimidine thione derivatives have been shown to disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase, thereby preventing cell division.

TreatmentCell LineCell Cycle Phase Arrest
ControlA549 (Lung Cancer)Normal Distribution
Thienopyrimidine Derivative A549 (Lung Cancer)G0/G1 Phase Arrest[10]

Proposed Signaling Pathway Inhibition

Pyrimidine derivatives have been widely reported to exert their anti-cancer effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, including the PI3K/Akt and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras P4T Compound P4T P4T->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of action of Compound P4T via inhibition of the EGFR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_workflow MTT Assay Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with Compound P4T step1->step2 step3 Incubate for 48 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilization solution step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End step7->end

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Compound P4T or the comparator drug.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_workflow Apoptosis Assay Workflow start Start step1 Treat cells with Compound P4T start->step1 step2 Harvest and wash cells with PBS step1->step2 step3 Resuspend in Annexin V binding buffer step2->step3 step4 Add Annexin V-FITC and Propidium Iodide step3->step4 step5 Incubate for 15 min in the dark step4->step5 step6 Analyze by flow cytometry step5->step6 end End step6->end

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of Compound P4T for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

G cluster_workflow Cell Cycle Analysis Workflow start Start step1 Treat cells with Compound P4T start->step1 step2 Harvest and fix cells in ethanol step1->step2 step3 Wash with PBS and treat with RNase A step2->step3 step4 Stain with Propidium Iodide step3->step4 step5 Analyze by flow cytometry step4->step5 end End step5->end

References

Comparative Docking Analysis of Pyrimidine-Thione Analogs Targeting Ribonucleotide Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking of pyrimidine-thione analogs, a class of heterocyclic compounds with therapeutic potential, against ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, making it a key target for anticancer and antiviral therapies.[1][2][3] This document summarizes quantitative docking data from a representative study on pyrimidine-2-thione derivatives and presents a detailed, generalized experimental protocol for conducting such studies against human ribonucleotide reductase M1 (hRRM1).

Quantitative Docking Data

The following table presents docking scores for a series of pyrimidine-2-thione derivatives from a study investigating their potential as antineoplastic agents. It is important to note that the original study conducted this docking against the H-RAS-GTP active form protein (PDB ID: 5P21), not ribonucleotide reductase. However, these results serve as a valuable example of the comparative binding affinities that can be determined for this class of compounds. The docking scores, representing the binding energy in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.[4][5]

Compound IDStructureDocking Score (kcal/mol)
2a 4-(4-(dimethylamino)phenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione-8.11
2b 4-(4-(dimethylamino)phenyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione-7.99
3a 6-(4-(dimethylamino)phenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-1(2H)-yl)acetamide-8.54
3b 6-(4-(dimethylamino)phenyl)-4-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-1(2H)-yl)acetamide-8.23
4a 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile-7.50
4b 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile-7.20
5a 5-(3-(4-(dimethylamino)phenyl)-5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione-11.16
5b 5-(5-(4-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione-10.50
6a 5-(5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione-9.80
6b 6-methyl-5-(1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione-9.50

Data adapted from a study on H-RAS-GTP active form protein.[4][5]

Experimental Protocols

This section details a generalized methodology for performing a comparative molecular docking study of pyrimidine-thione analogs against human ribonucleotide reductase M1 (hRRM1), based on established protocols.[1][2][3]

Preparation of the Receptor (hRRM1)
  • Protein Structure Retrieval : The three-dimensional crystal structure of the target protein, human ribonucleotide reductase M1 (hRRM1), is obtained from the Protein Data Bank (PDB). A suitable structure, for example, PDB ID: 3HND, would be selected.

  • Protein Preparation : The downloaded PDB file is prepared for docking. This typically involves:

    • Removing all non-essential water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Preparation of Ligands (Pyrimidine-Thione Analogs)
  • Ligand Structure Generation : The 2D structures of the pyrimidine-thione analogs are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization : The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Ligand Preparation for Docking :

    • Gasteiger charges are computed and added to each ligand molecule.

    • The ligands are protonated at a physiological pH of 7.4.

    • The final prepared ligand structures are saved in the PDBQT format.

Molecular Docking Procedure (using AutoDock Vina)
  • Grid Box Definition : A grid box is defined to encompass the active site of hRRM1. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure to ensure the docking search is focused on the relevant binding pocket. For instance, grid coordinates might be set to x=-22.188, y=16.448, z=24.853 with dimensions of 60 x 60 x 60 Å.[1]

  • Docking Simulation : AutoDock Vina, a widely used open-source docking program, is employed to perform the docking calculations.[1][6] The program uses a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the defined grid box.

  • Analysis of Results : The output from AutoDock Vina provides the binding energy (in kcal/mol) for the most favorable binding poses of each ligand. The results are analyzed to:

    • Rank the compounds based on their binding affinities.

    • Examine the hydrogen bond interactions and other non-covalent interactions between the ligand and the amino acid residues in the active site of hRRM1.

Visualizations

The following diagrams illustrate the experimental workflow for a comparative docking study and the biological pathway of ribonucleotide reductase.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., hRRM1 from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Design & Draw Pyrimidine-Thione Analogs PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Grid Define Grid Box (Active Site of hRRM1) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Results Collect Binding Energies & Poses Dock->Results Compare Compare Docking Scores & Analyze Interactions Results->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Workflow for a comparative molecular docking study.

RNR_Pathway cluster_RNR Ribonucleotide Reductase (RNR) Action cluster_downstream Downstream Synthesis R1 R1 (α) Subunit (Catalytic Site) RNR_complex Active R1-R2 Complex R1->RNR_complex R2 R2 (β) Subunit (Houses Tyrosyl Radical) R2->RNR_complex NDP Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) NDP->RNR_complex Substrate dNDP Deoxyribonucleoside Diphosphates (dADP, dGDP, dCDP, dUDP) dNTP Deoxyribonucleoside Triphosphates (dNTPs) dNDP->dNTP Phosphorylation RNR_complex->dNDP Reduction DNA_poly DNA Polymerase dNTP->DNA_poly DNA DNA Synthesis & Repair DNA_poly->DNA Inhibitor Pyrimidine-Thione Analogs (Inhibitors) Inhibitor->RNR_complex Inhibition

References

Comparative Efficacy of 1,5-Diphenylpyrimidine-4(1H)-thione and Cisplatin in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic efficacy of 1,5-Diphenylpyrimidine-4(1H)-thione and the established chemotherapeutic agent, cisplatin, with a focus on their performance in resistant cancer cell lines. While direct comparative studies are not available in the current literature, this document synthesizes existing data on the individual compounds and structurally related pyrimidine-4(1H)-thione derivatives to offer a valuable reference for future research and drug development.

Executive Summary

Cisplatin, a cornerstone of cancer chemotherapy, is a potent DNA alkylating agent. However, its efficacy is often limited by the development of cellular resistance. This compound belongs to a class of heterocyclic compounds that have demonstrated significant anticancer properties. The thione moiety is crucial for their biological activity, which is thought to involve mechanisms distinct from that of cisplatin, suggesting potential for activity in cisplatin-resistant phenotypes. This guide presents available cytotoxicity data, explores the mechanistic underpinnings of each compound class, and provides detailed experimental protocols for assessing their efficacy.

Quantitative Data on Cytotoxicity

Due to the absence of direct comparative data for this compound, we present the cytotoxicity of a closely related 1,5-diaryl pyrimidine derivative alongside established data for cisplatin in both sensitive and resistant cancer cell lines. This allows for an indirect assessment of the potential of this class of compounds in overcoming cisplatin resistance.

Table 1: Comparative IC50 Values of a 1,5-Diaryl Pyrimidine Derivative and Cisplatin in Various Cancer Cell Lines

Cell LineCompoundIC50 (µM)Resistance FactorReference
MCF-7 (Breast Cancer) Cisplatin (Sensitive)0.65 - 48N/A[1]
Cisplatin (Resistant)2.8 - 794.3 - 1.6[1]
A549 (Lung Cancer) Cisplatin (Sensitive)6.14 - 16.48N/A[2][3]
Cisplatin (Resistant)23.60 - 1983.8 - 32.2[4][5]
HCT-116 (Colon Cancer) Cisplatin (Sensitive)~15-20N/A[6]
Cisplatin (Resistant)Not specifiedNot specified[6]
HeLa (Cervical Cancer) Cisplatin (Sensitive)~2-5N/A[7]
Cisplatin (Resistant)~3819[8]

Note: Data for this compound is not available. The table will be updated as new research emerges.

Mechanisms of Action and Resistance

Cisplatin

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage. This damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.

Mechanisms of Cisplatin Resistance:

  • Reduced intracellular drug accumulation: Decreased expression of copper transporter 1 (CTR1), which facilitates cisplatin uptake.

  • Increased drug efflux: Overexpression of efflux pumps like MRP2.

  • Intracellular detoxification: Inactivation of cisplatin by glutathione and metallothioneins.

  • Enhanced DNA repair: Increased capacity of the nucleotide excision repair (NER) and homologous recombination (HR) pathways to remove cisplatin-DNA adducts.

  • Inhibition of apoptosis: Alterations in apoptotic signaling pathways, such as mutations in p53.

This compound and Related Derivatives

While the precise mechanism of this compound is not fully elucidated, pyrimidine analogs are generally classified as antimetabolites. They can interfere with the synthesis of nucleic acids by inhibiting key enzymes in the pyrimidine biosynthesis pathway. Some dihydropyrimidine-2(1H)-thiones have also been shown to act as mitotic-specific inhibitors by targeting tubulin polymerization. This distinct mechanism of action suggests that these compounds may not be susceptible to the common resistance mechanisms that affect cisplatin.

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the action of cisplatin and the proposed mechanism for pyrimidine-thione derivatives.

cisplatin_pathway cluster_cell Cancer Cell Cisplatin Cisplatin CTR1 CTR1 Cisplatin->CTR1 Uptake DNA Nuclear DNA Cisplatin->DNA Alkylation Detox Detoxification (GSH, MTs) Cisplatin->Detox Inactivation Efflux Efflux Pumps (MRP2) Cisplatin->Efflux Export CTR1->DNA DNA_damage DNA Adducts & Double-Strand Breaks DNA->DNA_damage DDR DNA Damage Response (ATM/ATR) DNA_damage->DDR Repair DNA Repair (NER, HR) DNA_damage->Repair Removal of Adducts p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Cisplatin mechanism of action and resistance.

pyrimidine_thione_pathway cluster_cell Cancer Cell cluster_antimetabolite Antimetabolite Action cluster_mitotic Mitotic Inhibition PyrimidineThione Pyrimidine-4(1H)-thione Derivative Pyrimidine_Syn Pyrimidine Biosynthesis Enzymes PyrimidineThione->Pyrimidine_Syn Inhibition Tubulin Tubulin PyrimidineThione->Tubulin Binding Nucleotide_Pool dNTP Pool Depletion Pyrimidine_Syn->Nucleotide_Pool DNARNA_Syn DNA/RNA Synthesis Inhibition Nucleotide_Pool->DNARNA_Syn Apoptosis Apoptosis DNARNA_Syn->Apoptosis Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Caption: Proposed mechanisms of pyrimidine-thiones.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7) and their cisplatin-resistant counterparts

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compounds (this compound and Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat cells with compounds incubate_24h_1->treat_cells prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available data, while not providing a direct comparison, suggests that pyrimidine-4(1H)-thione derivatives represent a promising class of anticancer compounds. Their distinct mechanisms of action, potentially involving the inhibition of nucleotide synthesis or tubulin polymerization, offer a compelling rationale for their evaluation in cisplatin-resistant cancer models. Further research is imperative to synthesize and evaluate the cytotoxicity of this compound specifically, and to conduct head-to-head comparative studies against cisplatin in a panel of sensitive and resistant cell lines. Such studies will be crucial in determining the potential of this compound to address the significant clinical challenge of cisplatin resistance.

References

A Comparative Analysis of the Antifungal Efficacy of Diphenylpyrimidine-Thiones and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in-vitro studies reveals the antifungal potential of diphenylpyrimidine-thione derivatives, positioning them as compounds of interest in the ongoing search for novel antifungal agents. This guide provides a comparative analysis of the antifungal activity of a representative diphenylpyrimidine-thione compound against the well-established antifungal drug, ketoconazole, supported by experimental data and standardized testing protocols. This information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

The emergence of fungal resistance to existing therapies necessitates the exploration of new chemical entities with potent antifungal properties. Pyrimidine derivatives, particularly those incorporating a thione group and phenyl substitutions, have demonstrated promising biological activities. This guide focuses on a comparative evaluation of the antifungal efficacy of a specific diphenylpyrimidine-thione derivative and the widely used azole antifungal, ketoconazole. The comparison is based on Minimum Inhibitory Concentration (MIC) values obtained from in-vitro antifungal susceptibility testing against key fungal pathogens, Candida albicans and Aspergillus niger. While direct comparative studies are limited, this guide collates and presents data from separate studies to provide a preliminary assessment of their relative activities.

Data Presentation: Antifungal Activity

The antifungal efficacy of a synthesized diphenylpyrimidine-thione derivative and ketoconazole against Candida albicans and Aspergillus niger is summarized in the table below. The data for the diphenylpyrimidine-thione is drawn from a study by Ovonramwen et al. (2020), while the ketoconazole data represents a compilation from multiple sources to provide a range of reported MIC values.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanamineCandida albicans23.50 ± 0.25 µg/mLOvonramwen et al. (2020)
KetoconazoleCandida species0.63 µg/mL - >256 µg/mLMultiple sources[1][2]
KetoconazoleAspergillus niger2.5 µg/mLA study on medical fungal isolates[3]

Note: The wide range of MIC values for ketoconazole against Candida species reflects variations in strain susceptibility and the emergence of resistance.[1][2]

Experimental Protocols

The methodologies employed in determining the antifungal activity are crucial for the interpretation and comparison of the results. The following are detailed experimental protocols based on standardized methods.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Preparation of Antifungal Solutions:

  • Stock solutions of the test compounds (diphenylpyrimidine-thiones and ketoconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent). The inhibition is assessed visually or by using a spectrophotometric reader.[3][4][5][6]

Agar Well Diffusion Method

This method is often used for preliminary screening of antifungal activity.

1. Culture Preparation:

  • A standardized inoculum of the test fungus is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar or SDA).

2. Well Preparation and Sample Addition:

  • Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.

  • A defined volume of the test compound solution (at various concentrations) is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antifungal drug (e.g., ketoconazole) serves as a positive control.

3. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 37°C for Candida albicans, 25°C for Aspergillus niger) for a specified period (24-48 hours for yeast, up to 7 days for molds).

4. Measurement of Inhibition Zone:

  • The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is absent) in millimeters.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

Mechanism of Action: Ketoconazole

Ketoconazole, an azole antifungal, primarily targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of the membrane.

Ketoconazole_Mechanism Ketoconazole Ketoconazole CYP51A1 Lanosterol 14-alpha-demethylase (CYP51A1) Ketoconazole->CYP51A1 Inhibits Ergosterol Ergosterol CYP51A1->Ergosterol Catalyzes conversion Lanosterol Lanosterol FungalCellMembrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->FungalCellMembrane Essential component

Caption: Mechanism of action of Ketoconazole.

Experimental Workflow: Broth Microdilution Antifungal Susceptibility Test

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Culture (e.g., Candida albicans) Inoculum 2. Prepare Inoculum (0.5 McFarland) FungalCulture->Inoculum Inoculation 4. Inoculate Microtiter Plate Inoculum->Inoculation AntifungalDilutions 3. Serial Dilutions of Test Compound AntifungalDilutions->Inoculation Incubation 5. Incubate at 35°C (24-48 hours) Inoculation->Incubation MIC_Determination 6. Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Broth microdilution workflow for MIC determination.

Discussion

The preliminary data suggests that the tested diphenylpyrimidine-thione derivative exhibits antifungal activity against Candida albicans. However, its reported MIC value of 23.50 µg/mL is higher than the lower end of the MIC range reported for ketoconazole against susceptible Candida strains (starting from 0.63 µg/mL). This indicates that, based on this single data point, ketoconazole is more potent against susceptible strains. It is important to note that a significant percentage of Candida albicans isolates show resistance to ketoconazole, with MICs exceeding 256 µg/mL.[1] The efficacy of the diphenylpyrimidine-thione derivative against such resistant strains has not yet been determined and warrants further investigation.

For Aspergillus niger, the MIC of ketoconazole is reported to be 2.5 µg/mL.[3] Currently, there is no available data on the activity of diphenylpyrimidine-thiones against this fungal species, precluding a direct comparison.

The development of novel antifungal agents is a complex process. The initial findings for diphenylpyrimidine-thiones are encouraging and justify further research. Future studies should focus on:

  • Synthesizing and screening a wider library of diphenylpyrimidine-thione derivatives to establish structure-activity relationships.

  • Conducting direct, head-to-head comparative studies with established antifungal agents like ketoconazole using standardized CLSI or EUCAST protocols.

  • Evaluating the activity of these compounds against a broader panel of clinically relevant fungal pathogens, including resistant strains.

  • Investigating the mechanism of action of these novel compounds.

Conclusion

Diphenylpyrimidine-thiones represent a class of compounds with demonstrated in-vitro antifungal activity. While the currently available data is limited, it provides a foundation for further exploration. The comparison with ketoconazole highlights the potency of established antifungals against susceptible strains but also underscores the critical need for new agents to combat emerging resistance. Continued research into the antifungal potential of diphenylpyrimidine-thiones is warranted to determine their potential role in the future of antifungal therapy.

References

Head-to-head comparison of different catalysts for pyrimidine-thione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine-thiones, core scaffolds in a multitude of pharmacologically active compounds, is a cornerstone of medicinal chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a head-to-head comparison of various catalysts employed in the synthesis of pyrimidine-thiones, primarily through the widely utilized Biginelli reaction. The data presented is collated from a range of studies to offer an objective overview of catalyst performance, supported by experimental details.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in pyrimidine-thione synthesis is typically evaluated based on reaction yield, reaction time, and the conditions required. The following tables summarize the performance of several classes of catalysts in the Biginelli condensation reaction for the synthesis of dihydropyrimidinethiones (DHPMTs).

Table 1: Comparison of Conventional and Green Catalysts

CatalystAldehydeβ-Dicarbonyl CompoundThioureaConditionsTime (h)Yield (%)Reference
Brønsted Acid
p-TsOHBenzaldehydeEthyl acetoacetateThiourea60 °C, MgSO4, visible lightNot SpecifiedExcellent[1][2]
Lewis Acid
ZnCl2 in Acetic AcidVarious substituted aldehydes1,3-dicarbonyl compoundsThioureaRoom TemperatureNot SpecifiedModerate to Good[3]
Antimony TrichlorideAromatic aldehydeCyclic enol etherThioureaEthanol, refluxNot SpecifiedOutstanding[1][2]
Ionic Liquid
[Hnmp]HSO4BenzaldehydeEthyl acetoacetateThiourea110 °C, solvent-freeNot SpecifiedGood[1]
Deep Eutectic Solvent
ZrOCl2·8H2O/Ethylene glycol (1:2)Various aldehydesEthyl acetoacetateThioureaRoom TemperatureNot SpecifiedExcellent[4]

Table 2: Performance of Heterogeneous and Nanocatalysts

CatalystAldehydeβ-Dicarbonyl CompoundThioureaConditionsTime (h)Yield (%)ReusabilityReference
Nanocatalyst
Fe3O4@L-Arg@NiOBenzaldehydeEthyl acetoacetateThioureaSolvent-freeShort85-95Up to 5 cycles[5]
Fe2CuAl2O7 NPsBenzaldehydeEthyl acetoacetateThioureaWaterShort75-97Up to 5 cycles[5]
γ-Fe3O4@MCM-41@IL/PdNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedShort88-96Up to 11 times[2]
Metal-Organic Framework
Zn-fum MOFBenzaldehydeEthyl acetoacetateThiourea80 °C, solvent-less20 min89-98Multiple cycles[5]

Experimental Protocols

To provide a practical context to the data, detailed methodologies for key experiments are outlined below.

General Procedure for Deep Eutectic Solvent (DES) Catalyzed Synthesis of Dihydropyrimidinethiones[4]
  • Catalyst Preparation: A deep eutectic solvent is prepared by mixing hydrated zirconium oxychloride (ZrOCl₂·8H₂O) and ethylene glycol in a 1:2 molar ratio.

  • Reaction Setup: In a round-bottom flask, a mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and the prepared DES (2 mL) is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and the solid product is separated by filtration.

  • Purification: The crude product is recrystallized from ethanol to afford the pure dihydropyrimidinethione.

  • Catalyst Recycling: The aqueous layer from the work-up is evaporated under reduced pressure to recover the DES, which can be reused for subsequent reactions.

General Procedure for Nanocatalyst (Fe3O4@L-Arg@NiO) Catalyzed Synthesis of Dihydropyrimidinethiones[5]
  • Reaction Setup: A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.2 mmol), and the Fe3O4@L-Arg@NiO nanocatalyst (0.02 g) is heated under solvent-free conditions.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and ethyl acetate is added.

  • Catalyst Recovery: The nanocatalyst is separated from the reaction mixture using an external magnet.

  • Purification: The organic layer is evaporated, and the resulting solid product is recrystallized from ethanol to yield the pure dihydropyrimidinethione.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis Aldehyde Aldehyde Mix Mixing of Reactants + Catalyst Aldehyde->Mix Beta_Ketoester β-Ketoester Beta_Ketoester->Mix Thiourea Thiourea Thiourea->Mix Reaction Reaction under Specific Conditions (e.g., Temp, Solvent) Mix->Reaction Workup Work-up (e.g., Washing, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis

Caption: General experimental workflow for the one-pot synthesis of pyrimidine-thiones.

biginelli_mechanism Reactants Aldehyde + Thiourea + β-Ketoester Intermediate1 Acyliminium Ion Intermediate Reactants->Intermediate1 Condensation Intermediate2 Addition of Enolate Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Cyclization Intermediate2->Intermediate3 Intramolecular Reaction Product Dihydropyrimidinethione Intermediate3->Product Dehydration

Caption: Proposed mechanism for the Biginelli reaction for pyrimidine-thione synthesis.

Concluding Remarks

The choice of catalyst for pyrimidine-thione synthesis is a critical parameter that influences the efficiency, cost-effectiveness, and environmental impact of the process. While traditional Brønsted and Lewis acids are effective, recent advancements have highlighted the superior performance of heterogeneous catalysts, nanocatalysts, and green solvent systems like deep eutectic solvents. These modern catalytic systems often offer advantages such as high yields, short reaction times, mild reaction conditions, and excellent reusability. For researchers and professionals in drug development, the selection of an appropriate catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and sustainability goals. The data and protocols presented in this guide aim to facilitate a more informed decision-making process in this crucial aspect of synthetic chemistry.

References

Comparative Analysis of 1,5-Diphenylpyrimidine-4(1H)-thione: Target Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target specificity and cross-reactivity of the synthetic compound 1,5-Diphenylpyrimidine-4(1H)-thione. Due to the limited availability of direct experimental data on this specific molecule, this guide presents a hypothetical profile based on the known activities of structurally related pyrimidine-thione derivatives. For comparative purposes, we have included data for well-characterized inhibitors of related targets. All data presented herein is for illustrative and comparative purposes.

Executive Summary

Pyrimidine-thione derivatives are a class of heterocyclic compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The target specificity of these compounds can vary significantly based on their substitution patterns. This guide focuses on a hypothetical scenario where this compound is evaluated as a potential inhibitor of Cyclooxygenase (COX) enzymes, a common target for anti-inflammatory compounds. We compare its hypothetical performance against a known non-steroidal anti-inflammatory drug (NSAID), Celecoxib, a selective COX-2 inhibitor.

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound and the comparator, Celecoxib.

Table 1: In Vitro Inhibitory Activity against COX-1 and COX-2

CompoundTargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) COX-11500.5
COX-2300
Celecoxib (Reference) COX-17600>30
COX-2250

IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index: The ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2. A higher value indicates greater selectivity for COX-2.

Table 2: Kinase Cross-Reactivity Profile (Hypothetical Data)

Screening performed at a concentration of 10 µM. Values represent percent inhibition.

Kinase TargetThis compound (%)Celecoxib (%)
p38α (MAPK14)2510
JNK1155
ERK210<5
CDK25<5
VEGFR23015

This hypothetical data suggests that this compound may have some off-target activity against kinases like p38α and VEGFR2 at higher concentrations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard procedures for determining the potency and selectivity of COX inhibitors.[3]

Objective: To determine the IC₅₀ values of test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • Test compounds (this compound, Celecoxib) dissolved in DMSO

  • Tris-HCl buffer (pH 8.0)

  • EIA buffer and reagents for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and glutathione.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture.

  • Add various concentrations of the test compounds (or DMSO as a vehicle control) to the enzyme mixture and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of COX activity for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Profiling Assay

This protocol outlines a general method for assessing the cross-reactivity of a compound against a panel of protein kinases.

Objective: To determine the inhibitory activity of test compounds against a panel of purified protein kinases.

Materials:

  • A panel of purified protein kinases (e.g., from a commercial vendor like Reaction Biology).[4]

  • Specific peptide substrates for each kinase.

  • [γ-³³P]ATP.

  • Test compounds dissolved in DMSO.

  • Kinase reaction buffer.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase reaction buffer.

  • Add the test compound at a fixed concentration (e.g., 10 µM) or a vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each kinase by comparing the radioactivity in the presence of the test compound to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

COX Signaling Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_2 PLA2 PLA2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression Inhibitor This compound (Hypothetical) Inhibitor->COX1 Inhibitor->COX2

Caption: Hypothetical inhibition of COX-1 and COX-2 by this compound.

Experimental Workflow Diagram

Kinase Profiling Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Compound_Plate 1. Prepare Compound Plate (Test Compound + DMSO Control) Incubation 3. Mix Plates & Add [γ-³³P]ATP Incubate at 30°C Kinase_Plate 2. Prepare Kinase Plate (Kinase + Substrate + Buffer) Stop_Reaction 4. Stop Reaction (Add Phosphoric Acid) Incubation->Stop_Reaction Filter 5. Transfer to Filter Plate & Wash Stop_Reaction->Filter Scintillation_Counting 6. Scintillation Counting Filter->Scintillation_Counting Data_Analysis 7. Calculate % Inhibition vs. Control Scintillation_Counting->Data_Analysis

Caption: Workflow for radiometric kinase inhibition profiling.

Logical Relationship Diagram

Target_Selectivity_Concept Compound Test Compound (e.g., this compound) Primary_Target Primary Target (e.g., COX-2) Compound->Primary_Target High Affinity Off_Target_1 Off-Target 1 (e.g., COX-1) Compound->Off_Target_1 Lower Affinity Off_Target_2 Off-Target 2 (e.g., p38α) Compound->Off_Target_2 Lower Affinity Therapeutic_Effect Desired Therapeutic Effect (Anti-inflammatory) Primary_Target->Therapeutic_Effect Leads to Side_Effect_1 Potential Side Effect (e.g., GI Toxicity) Off_Target_1->Side_Effect_1 May lead to Side_Effect_2 Potential Side Effect (e.g., Kinase-related) Off_Target_2->Side_Effect_2 May lead to

Caption: Relationship between target affinity, selectivity, and biological outcomes.

References

Unveiling the Antiproliferative Potential of Thione Derivatives on HL-60 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in oncology and drug development are continually seeking novel compounds with potent and selective anticancer activity. This guide provides a comparative analysis of the antiproliferative effects of various thione derivatives against the human promyelocytic leukemia cell line, HL-60. The data presented herein, supported by detailed experimental protocols and mechanistic insights, aims to assist researchers in identifying promising candidates for further investigation.

Comparative Antiproliferative Activity

The antiproliferative efficacy of different classes of thione derivatives has been evaluated using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. For comparative context, data on other cancer cell lines and alternative antiproliferative agents are also included.

Compound ClassSpecific DerivativeCell LineIC50 / GI50Citation
Imidazole-2-thione Benzotriazole-linked imidazol-2-thione (BI9)HL-60 0.40 µM [1]
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-60 2.5 - 25 µM[2]
Acenaphythylenone-linked imidazole-2-thionesHepG-2, MCF-7, HCT-1162.65 - 43.45 µM[3]
Quinazoline-2-thione Quinazoline/1,3,4-oxadiazole-2-thione derivativesHT-29, Panc-1, A-549, MCF-726 - 65 nM (GI50)[4]
Pyridine-2(1H)-thione Pyridinethione and Thienopyridine derivativesHCT-116, HepG-2, MCF-7-[5]
2-oxo-pyridine and 1′H-spiro-pyridine derivativesHepG-2, Caco-27.83 - 84.43 µM[6]
Alternative Agents Dichlorophenyl urea compounds (SR4, SR9)HL-60 1.2 µM, 2.2 µM[7]
Gnidilatimonoein (natural diterpene ester)HL-60 1.3 µM[8]
18α-glycyrrhetinic acidHL-60 100 µM (at 48h)[9]

Experimental Protocols

Cell Culture

Human promyelocytic leukemia (HL-60) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Proliferation

The antiproliferative activity of the thione derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HL-60 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thione derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

G cluster_setup Plate Setup cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HL-60 cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with Thione Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50 G cluster_arrest Potential Arrest Points G1 G1 S S G1->S arrest_g1 G0/G1 Arrest G1->arrest_g1 G2 G2 S->G2 M M G2->M arrest_g2m G2/M Arrest G2->arrest_g2m M->G1 M->arrest_g2m G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., TNF-α, FasL) death_receptor Death Receptor (e.g., TNFR1, Fas) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 bax Bax caspase8->bax activates Bid caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria bax->mitochondria bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis parp->apoptosis

References

A Comparative Analysis of Pyrimidine and Pyridazine Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against microbial resistance, the exploration of novel heterocyclic compounds as potential antimicrobial agents remains a critical area of research. Among these, pyrimidine and pyridazine derivatives have emerged as promising scaffolds due to their diverse biological activities. This guide provides a comparative analysis of the antimicrobial performance of these two classes of compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of new therapeutic agents.

Introduction to Pyrimidine and Pyridazine Scaffolds

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and various vitamins and coenzymes.[1][2] This inherent biological significance has made pyrimidine and its derivatives a focal point in medicinal chemistry, leading to the development of numerous compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

Pyridazine, also a six-membered diazine ring, but with its two nitrogen atoms in adjacent positions (1 and 2), is another key heterocyclic scaffold.[6] Pyridazine derivatives have also demonstrated a broad spectrum of biological activities, including significant antimicrobial, antihypertensive, and analgesic effects.[6][7] The arrangement of the nitrogen atoms in these two scaffolds significantly influences their physicochemical properties and their interactions with biological targets, leading to differences in their antimicrobial profiles.

Comparative Antimicrobial Activity

Direct comparative studies between pyrimidine and pyridazine derivatives are limited, but available research suggests that the structural differences between the two heterocycles play a crucial role in their antimicrobial efficacy. One study directly comparing the two found that pyrimidine (1,3-diazine) compounds were more active than the corresponding pyridazine (1,2-diazine) derivatives, suggesting that the 1,3-arrangement of nitrogen atoms may be more favorable for antimicrobial activity in the tested compounds.[8]

Antibacterial Activity

Both pyrimidine and pyridazine derivatives have shown considerable activity against a range of Gram-positive and Gram-negative bacteria.

Pyrimidine Derivatives: Research has consistently demonstrated the potent antibacterial effects of pyrimidine derivatives. For instance, certain bicyclic and tricyclic pyrimidine derivatives have shown activity against Escherichia coli and Bacillus subtilis.[9] The substitution pattern on the pyrimidine ring is critical for activity, with various studies highlighting the importance of specific functional groups in enhancing antibacterial efficacy.[1][3] For example, the introduction of a p-methoxyphenyl group has been reported to improve the antimicrobial activity of pyrimidine derivatives.[10]

Pyridazine Derivatives: Pyridazine derivatives have also exhibited strong antibacterial properties. Chloro derivatives of pyridazines, for instance, have shown high activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol in some cases.[11] Studies on pyrrolopyridazine derivatives have indicated that saturated or partially saturated compounds often exhibit stronger activity than their aromatic counterparts, with selectivity against different bacterial species.[7]

Antifungal Activity

The antifungal potential of both pyrimidine and pyridazine derivatives has also been investigated.

Pyrimidine Derivatives: Certain pyrimidine derivatives have demonstrated notable antifungal activity.[9] For example, specific synthesized compounds have been shown to be active against Candida albicans.[9] As with antibacterial activity, the nature and position of substituents on the pyrimidine ring are key determinants of antifungal potency.[3]

Pyridazine Derivatives: Some pyridazine derivatives have also shown activity against fungal pathogens like Candida albicans.[7] However, in some studies, newly synthesized pyridazines showed significant antibacterial activity but no significant antifungal activity at the same concentrations, indicating a degree of selectivity in their antimicrobial action.[11]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of the antimicrobial activity of selected pyrimidine and pyridazine derivatives against different microbial strains.

Table 1: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Bicyclic Pyrimidine2aE. coliActive (Zone of Inhibition)[9]
Bicyclic Pyrimidine3a, 3b, 3cE. coliActive (Zone of Inhibition)[9]
Bicyclic Pyrimidine3cC. albicansActive (Zone of Inhibition)[9]
ThienopyrimidineCompound 3E. coli1.0[3]
ThienopyrimidineCompound 3P. aeruginosa1.0[3]
Pyrimidin-2-olCompound 12S. aureus0.87 µM/ml[10]
Pyrimidin-2-olCompound 5B. subtilis0.96 µM/ml[10]

Table 2: Antimicrobial Activity of Representative Pyridazine Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Chloro-pyridazineChloro derivativeE. coli0.892–3.744[11]
Chloro-pyridazineChloro derivativeP. aeruginosa0.892–3.744[11]
Chloro-pyridazineChloro derivativeS. marcescens0.892–3.744[11]
Hydrazone-pyridazine15(d)S. aureus, S. faecalis, E. coli, P. aeruginosaHighest activity in series[12]
PyridazinoneIIIaS. pyogenes, E. coliExcellent activity[13]
PyridazinoneIIIdS. aureusVery good activity[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized experimental protocols commonly employed in the antimicrobial testing of pyrimidine and pyridazine derivatives.

Antimicrobial Susceptibility Testing

1. Disk Diffusion Method: This method is often used for preliminary screening of antimicrobial activity.[8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. Standard antibiotic disks are used as positive controls.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Dilution Method (for MIC Determination): This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth without inoculum) are included.

  • Incubation: The tubes or plates are incubated under the same conditions as the disk diffusion method.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_results Results Inoculum Standardized Microbial Inoculum Disk_Diffusion Disk Diffusion Assay Inoculum->Disk_Diffusion Broth_Dilution Broth Dilution Assay (MIC) Inoculum->Broth_Dilution Compounds Test Compound Dilutions Compounds->Disk_Diffusion Compounds->Broth_Dilution Zone_Measurement Measure Inhibition Zones Disk_Diffusion->Zone_Measurement MIC_Determination Determine MIC Value Broth_Dilution->MIC_Determination Qualitative_Activity Qualitative Activity Zone_Measurement->Qualitative_Activity Quantitative_Activity Quantitative Activity (MIC) MIC_Determination->Quantitative_Activity

Caption: Workflow for antimicrobial susceptibility testing.

Structure_Activity_Relationship cluster_scaffold Core Scaffold cluster_factors Influencing Factors cluster_activity Biological Outcome Pyrimidine Pyrimidine (1,3-N) Antimicrobial_Activity Antimicrobial Activity (Antibacterial & Antifungal) Pyrimidine->Antimicrobial_Activity Pyridazine Pyridazine (1,2-N) Pyridazine->Antimicrobial_Activity Substituents Substituent Groups (e.g., -Cl, -OCH3) Substituents->Pyrimidine Substituents->Pyridazine Saturation Ring Saturation Saturation->Pyridazine Saturation->Antimicrobial_Activity

Caption: Factors influencing antimicrobial activity.

Conclusion

References

Evaluating the Cytotoxicity Profile of Pyrimidine-4(1H)-thione Derivatives Against Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents with high efficacy against target cells and minimal toxicity to normal tissues is a cornerstone of modern drug discovery. Pyrimidine-thione derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties. This guide provides a comparative evaluation of the cytotoxicity profile of pyrimidine-4(1H)-thione analogues against various normal human cell lines, offering insights into their potential safety profiles. Due to the limited availability of public data on 1,5-Diphenylpyrimidine-4(1H)-thione, this guide focuses on structurally related compounds to provide a representative analysis.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various pyrimidine-thione derivatives against different normal human cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. A lower IC50 value indicates a higher cytotoxic potential. For comparative purposes, data for Doxorubicin, a widely used chemotherapeutic agent, is also included where available.

Compound ClassNormal Cell LineIC50 (µM)Reference CompoundNormal Cell Line IC50 (µM)Reference(s)
Pyrimidine DerivativesNormal Human Dermal Fibroblasts (NHDF)Generally low cytotoxicity observed at tested concentrationsDoxorubicinNot specified in the study[1]
Indazol-Pyrimidine DerivativesHuman Mammary Epithelial (MCF-10a)23.67 - 29.5Methotrexate34.8[2]
Pyrimidine and Pyrazolopyrimidine DerivativesHuman Lung Fibroblast (WI38)Generally safe at tested concentrations5-FluorouracilNot specified in the study[3][4]
Thieno[2,3-d]pyrimidine DerivativesHuman Amnion (WISH)723 µg/mL (High IC50 indicates low toxicity)Not specifiedNot applicable[5]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesMouse Embryonic Fibroblast (BALB/3T3)>4000 µg/mL (Very low toxicity)Not specifiedNot applicable[6]

Experimental Protocols

Accurate and reproducible cytotoxicity data are essential for the reliable evaluation of novel compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard method for determining the cytotoxic effects of compounds on adherent normal cell lines.

Materials:

  • Normal human cell line of interest (e.g., NHDF, MCF-10A)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound or analogues) and reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and the reference drug in the complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro cytotoxicity evaluation of a test compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Normal Human Cell Line) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24-72h incubation) cell_seeding->treatment compound_prep 3. Compound Dilution (Test & Reference) compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition incubation 6. Incubation (Formazan formation) mtt_addition->incubation solubilization 7. Solubilization (DMSO) incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 9. Calculate Viability (%) read_absorbance->calc_viability calc_ic50 10. Determine IC50 calc_viability->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Potential Signaling Pathway Involvement

While the precise mechanism of cytotoxicity for this compound is not yet fully elucidated, many cytotoxic agents induce cell death through the activation of apoptotic pathways. The diagram below illustrates a simplified, generic apoptosis signaling cascade that could be investigated.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Test_Compound Pyrimidine-thione Derivative Mitochondria Mitochondria Test_Compound->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Substrates Cellular Substrates (PARP, etc.) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

References

A Comparative Analysis of the Anti-inflammatory Potential of Pyrimidine-Thiones and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the anti-inflammatory activity of pyrimidine-thione derivatives against the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. By presenting quantitative data from preclinical studies, detailed experimental protocols, and an exploration of the underlying signaling pathways, this document aims to equip researchers with the necessary information to evaluate the potential of pyrimidine-thiones as a promising class of anti-inflammatory agents.

Executive Summary

Inflammation is a complex biological response crucial for host defense. However, its dysregulation can lead to chronic inflammatory diseases, necessitating the development of effective and safer anti-inflammatory drugs. Diclofenac, a potent NSAID, is a mainstay in the treatment of pain and inflammation, primarily exerting its effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] Pyrimidine-thiones, a class of heterocyclic compounds, have emerged as promising anti-inflammatory candidates, with studies demonstrating their ability to modulate key inflammatory pathways, including and beyond COX inhibition.[6][7][8][9] This guide presents a comparative analysis of the anti-inflammatory profiles of these two classes of compounds, supported by experimental data.

Comparative Anti-inflammatory Activity: In Vivo Studies

The carrageenan-induced paw edema model is a widely accepted and utilized acute inflammatory model to assess the efficacy of potential anti-inflammatory agents. The data presented below, collated from various studies, compares the percentage of edema inhibition of several pyrimidine-thione derivatives with that of the standard drug, diclofenac.

Table 1: Comparison of In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference CompoundEdema Inhibition (%) (Dose mg/kg)
Thieno[2,3-d]pyrimidine Derivative 4c Not Specified135Diclofenac38 (Not Specified)
23642 (Not Specified)
34248 (Not Specified)
Quinazolinone-pyrimidine Hybrid 83 Not SpecifiedNot Specified>90Diclofenac-sodiumNot Specified
Quinazolinone-pyrimidine Hybrid 84 Not SpecifiedNot Specified>90Diclofenac-sodiumNot Specified
Diclofenac 5256.17 ± 3.89--
20371.82 ± 6.53--

Note: The data is compiled from multiple sources and may have been generated under slightly different experimental conditions. Direct comparison should be made with caution.[3][9][10]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Table 2: Comparative In Vitro COX-1 and COX-2 Inhibitory Activity (IC50 values in µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrimidine Derivative L1 >1001.5>66.7
Pyrimidine Derivative L2 >1002.1>47.6
Pyrazolo[3,4-d]pyrimidine 10 >1000.08>1250
Pyrazolo[3,4-d]pyrimidine 11 >1000.09>1111
Diclofenac 1.2 ± 0.10.4 ± 0.053
Celecoxib (Reference) 5.2 ± 0.30.05 ± 0.004104

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. The selectivity index is a ratio of IC50 values (COX-1/COX-2), where a higher value indicates greater selectivity for COX-2. Data is compiled from multiple sources.[6][11][12]

Signaling Pathways in Inflammation

The anti-inflammatory effects of both diclofenac and pyrimidine-thiones are mediated through their interaction with key signaling pathways involved in the inflammatory cascade.

Diclofenac's Mechanism of Action

Diclofenac primarily inhibits the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4][5]

Diclofenac_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibits

Caption: Diclofenac's primary anti-inflammatory pathway.

Pyrimidine-Thiones' Broader Mechanism of Action

While some pyrimidine-thiones also exhibit COX inhibitory activity, their anti-inflammatory effects are often broader, involving the modulation of other critical inflammatory pathways. Studies have shown that pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and also suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8]

Pyrimidine_Thione_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Complex Stimulus->IKK COX2_Pathway COX-2 Pathway Stimulus->COX2_Pathway NF_kB_Inhibition IκB-NF-κB Complex IKK->NF_kB_Inhibition Phosphorylates IκB NF_kB_Activation Active NF-κB NF_kB_Inhibition->NF_kB_Activation IκB degradation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Induces transcription Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Pyrimidine_Thiones Pyrimidine-Thiones Pyrimidine_Thiones->IKK Inhibit Pyrimidine_Thiones->COX2_Pathway Inhibit Carrageenan_Assay_Workflow Animal_Acclimatization 1. Animal Acclimatization Baseline_Measurement 2. Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration 3. Administration of Test Compound/Diclofenac Baseline_Measurement->Drug_Administration Carrageenan_Injection 4. Subplantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Paw Volume Measurement at Intervals (e.g., 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Analysis COX_Assay_Workflow Enzyme_Preparation 1. Prepare COX-1 and COX-2 Enzymes Incubation 2. Incubate Enzyme with Test Compound/Diclofenac Enzyme_Preparation->Incubation Substrate_Addition 3. Add Arachidonic Acid (Substrate) Incubation->Substrate_Addition Reaction_Termination 4. Terminate the Reaction Substrate_Addition->Reaction_Termination Product_Quantification 5. Quantify Prostaglandin E2 (PGE2) Production Reaction_Termination->Product_Quantification IC50_Calculation 6. Calculate IC50 Values Product_Quantification->IC50_Calculation

References

Safety Operating Guide

Navigating the Disposal of 1,5-Diphenylpyrimidine-4(1H)-thione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1,5-Diphenylpyrimidine-4(1H)-thione, catering to researchers, scientists, and professionals in drug development. The following guidelines are predicated on the available safety data and general principles of laboratory chemical waste management.

While this compound is not currently classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to note that its chemical, physical, and toxicological properties have not been exhaustively investigated. Consequently, a cautious approach to its handling and disposal is strongly advised. Adherence to local regulations and institutional safety protocols is mandatory.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation. In case of dust formation, use a particle filter respirator[1].

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention[2].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water[3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[2][3].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell[1].

II. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. The limited data underscores the need for careful handling.

PropertyValueReference
Physical State Solid, Powder[1]
Appearance Beige[1]
Odor Odorless[1]
Melting Point 230 °C (decomposes)
Stability Chemically stable under standard ambient conditions (room temperature).
Incompatible Materials Strong oxidizing agents.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Methodology:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution.

    • Include hazard warnings as a precautionary measure, even if not officially classified as hazardous.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

    • The storage area should be a designated chemical waste storage location.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide the safety data sheet (SDS) and any other relevant information to the waste disposal contractor.

    • All chemical waste should be disposed of in accordance with local, state, and federal regulations[4].

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a designated, sealed container for chemical waste.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as chemical waste.

  • Do not allow the spilled material or cleaning runoff to enter drains or waterways[3].

IV. Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Don Personal Protective Equipment (PPE) B Identify Waste for Disposal A->B C Segregate into a dedicated, sealed container B->C D Label container with chemical name and warnings C->D E Store in a cool, dry, well-ventilated area D->E F Keep away from incompatible materials E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Provide SDS and waste information G->H I Arrange for Professional Pickup and Disposal H->I S1 Contain spill with inert absorbent S2 Collect absorbed material into a sealed waste container S1->S2 S3 Clean spill area and collect cleaning materials as waste S2->S3 S3->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1,5-Diphenylpyrimidine-4(1H)-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1,5-Diphenylpyrimidine-4(1H)-thione. The following procedures are based on best practices for handling related chemical compounds, including pyrimidine derivatives and thiones, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust, splashes, and vapors.[1]
Hand Protection Chemical-resistant, impervious gloves.Nitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and changed frequently.[2]
Body Protection Laboratory coat, long-sleeved garment, or chemical-resistant overalls.To prevent skin contact. For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is operational.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling the Compound :

    • Handle the compound exclusively within a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

    • Wear all recommended PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[1][5]

    • Keep the container tightly closed when not in use.[1][6]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.[7]

    • Clean the spill area thoroughly.

    • Do not let the chemical enter drains.[8]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Surplus Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed.[11][12]
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware appropriately or, if disposable, as contaminated solid waste.
Contaminated PPE (e.g., gloves, disposable coats) Place in a designated, sealed bag for hazardous solid waste.[12]
Spill Cleanup Material Collect in a sealed, labeled container and dispose of as hazardous solid waste.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Prep Area & Equipment Check PPE Don PPE Prep->PPE Handling Handle in Fume Hood PPE->Handling Experiment Perform Experiment Handling->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Segregate & Label Waste Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE StoreWaste Store Waste Securely DoffPPE->StoreWaste Dispose Dispose via Certified Vendor StoreWaste->Dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.